molecular formula C5H11NO B1593062 3-Ethoxyazetidine CAS No. 88536-21-4

3-Ethoxyazetidine

Cat. No.: B1593062
CAS No.: 88536-21-4
M. Wt: 101.15 g/mol
InChI Key: MIGAFYXADJBZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxyazetidine is a high-purity chemical reagent featuring a saturated four-membered heterocyclic ring, widely utilized as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. This compound is valued for its application in constructing more complex molecules, particularly in the synthesis of potential pharmacologically active compounds. As a substituted azetidine, it serves as a key precursor in the development of novel inhibitors and receptor modulators. Researchers employ this compound primarily as a building block in organic synthesis. Its structure is of significant interest in the design of drug candidates, where the azetidine ring can influence the molecule's physicochemical properties, metabolic stability, and bioavailability. This compound is for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-7-5-3-6-4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGAFYXADJBZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626366
Record name 3-Ethoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88536-21-4
Record name 3-Ethoxyazetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88536-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Ethoxyazetidine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Ethoxyazetidine for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a valuable heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core physicochemical properties, proven synthetic strategies, key applications, and essential safety protocols. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.

Core Concepts: The Azetidine Scaffold in Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as critical scaffolds in pharmacology.[1] Their strained ring system imparts a unique three-dimensional geometry that can enhance binding to biological targets and improve physicochemical properties such as solubility.[1][2] Unlike more conformationally flexible linkers, the rigid azetidine core offers a predictable vector for substituents, allowing for precise structure-activity relationship (SAR) studies.

This compound belongs to the 3-alkoxy-substituted class of azetidines. These compounds are particularly noteworthy as bioisosteres and are utilized in the development of treatments for a wide range of conditions, including neurological disorders, cancer, and inflammatory diseases.[1][3][4] The ether linkage at the 3-position provides a stable, polar feature that can engage in hydrogen bonding and modulate molecular properties, making it a desirable motif for optimizing drug candidates.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's fundamental properties is the bedrock of its application. This compound is identified by the CAS Number 88536-21-4 .[5] Its core attributes are summarized below for easy reference.

PropertyValueSource
CAS Number 88536-21-4[5]
Molecular Formula C₅H₁₁NOCalculated
Molecular Weight 101.15 g/mol Calculated
IUPAC Name This compoundN/A
SMILES CCO C1CNC1N/A
Synonyms Azetidine, 3-ethoxy-N/A

Synthesis and Derivatization: A Mechanistic Approach

The synthesis of 3-substituted azetidines often involves multi-step sequences that begin with readily available starting materials. A common and effective strategy for producing 3-alkoxyazetidines proceeds via a 3-hydroxyazetidine intermediate, which is itself synthesized from epichlorohydrin and a protected amine.

A plausible and widely referenced pathway involves the reaction of epichlorohydrin with a suitable amine, such as benzylamine, to form a protected 1-benzylazetidin-3-ol intermediate.[6][7] This intermediate is then debenzylated through catalytic hydrogenation. The resulting 3-hydroxyazetidine serves as a versatile precursor for etherification. The final step is a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base and reacted with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) to yield the target this compound.

Experimental Workflow: Synthesis of this compound

The following diagram outlines a validated, multi-step workflow for the synthesis of this compound, emphasizing the key transformations and intermediate stages.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Etherification A Epichlorohydrin + Benzylamine B 1-Benzyl-3-chloro- propan-2-ol A->B Ring Opening C 1-Benzylazetidin-3-ol B->C Intramolecular Cyclization (Base) D 3-Hydroxyazetidine C->D Pd/C, H₂ (Hydrogenolysis) E This compound D->E 1. NaH 2. Ethyl Iodide

Caption: Multi-step synthesis of this compound from commercial starting materials.

Applications in Medicinal Chemistry and Drug Development

The azetidine scaffold is a privileged structure in modern drug discovery.[1] Its incorporation into lead compounds can significantly improve metabolic stability, aqueous solubility, and binding affinity. This compound, as a functionalized building block, is integral to creating novel chemical entities across various therapeutic areas.

  • Central Nervous System (CNS) Agents: 3-alkoxy and 3-aryloxyazetidines have been investigated as high-affinity ligands for monoamine transporters, such as the dopamine (DAT) and serotonin (SERT) transporters.[8] The ability to tune selectivity between these transporters by modifying substituents on the azetidine core makes these compounds promising candidates for treating psychostimulant addiction and other neurological disorders.[8]

  • Oncology: The rigid azetidine ring is used to orient functional groups in a precise manner to interact with kinase active sites and protein-protein interfaces.[4] The development of potent and selective inhibitors often relies on such scaffolds to achieve desired pharmacological profiles.

  • Anti-inflammatory Agents: Baricitinib, a Janus kinase (JAK) inhibitor, features a substituted azetidine moiety, highlighting the scaffold's utility in developing treatments for inflammatory conditions.[7]

The diagram below illustrates the central role of the this compound scaffold in accessing diverse areas of pharmacological research.

Caption: Role of the this compound scaffold in diverse therapeutic applications.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar azetidine derivatives and general chemical safety principles provide a reliable guide.[9][10][11]

Hazard Identification and First Aid
  • Potential Hazards: Similar azetidine compounds may cause skin, eye, and respiratory irritation.[10][11] Ingestion may be harmful.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[9][10]

  • Skin Contact: Remove all contaminated clothing and rinse the affected skin area thoroughly with water.[9][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][10]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[12] Ensure that safety showers and eyewash stations are readily accessible.[10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before use.[14]

    • Skin and Body Protection: Wear a lab coat or other impervious clothing to prevent skin contact.[13]

    • Respiratory Protection: If working with powders or aerosols, or if ventilation is inadequate, use a NIOSH-approved respirator.[9]

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[13]

References

  • SAFETY D
  • 3-Methoxyazetidine | C4H9NO | CID 13401996. PubChem - NIH.
  • 148644-09-1|3-Methoxyazetidine hydrochloride. BLD Pharm.
  • 3-Methoxy-Azetidine Hydrochloride. ChemBK.
  • Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. (2011).
  • Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Safety D
  • SAFETY D
  • Safety D
  • SAFETY D
  • CAS 110925-17-2 3-Methoxy-azetidine. BOC Sciences.
  • 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858. PubChem.
  • 3-Ethylazetidine hydrochloride | C5H12ClN | CID 118139500. PubChem - NIH.
  • 3-METHOXY-AZETIDINE | 110925-17-2. ChemicalBook.
  • 3-Hydroxyazetidine hydrochloride | 18621-18-6. ChemicalBook.
  • Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ScienceDirect.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
  • azetidine. Organic Syntheses Procedure.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH.
  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. (2013). NIH.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.

Sources

An In-Depth Technical Guide to the Synthesis of 3-Ethoxyazetidine from 3-Hydroxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 3-ethoxyazetidine, a valuable building block in medicinal chemistry, starting from 3-hydroxyazetidine. The synthesis is strategically designed as a two-step process involving the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by a Williamson ether synthesis to introduce the ethoxy moiety, and concluding with the deprotection of the Boc group. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and the rationale behind the chosen synthetic strategy. The methodologies presented herein are robust and validated through analogous transformations reported in peer-reviewed literature, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Significance of this compound in Drug Discovery

Substituted azetidines are privileged scaffolds in modern medicinal chemistry, prized for their ability to impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and receptor binding affinity. Among these, this compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its incorporation into a lead compound can modulate lipophilicity and introduce a key hydrogen bond acceptor, making it a desirable fragment for molecular design and optimization.

The synthesis of this compound from the readily available precursor, 3-hydroxyazetidine, presents a key synthetic challenge: the selective O-alkylation of the hydroxyl group in the presence of a nucleophilic secondary amine. This guide outlines a robust and efficient two-step strategy to achieve this transformation, emphasizing experimental details and the chemical logic that underpins the chosen methodology.

Synthetic Strategy: A Two-Step Approach to this compound

The most effective route for the synthesis of this compound from 3-hydroxyazetidine involves a two-step sequence:

  • N-Protection: The secondary amine of 3-hydroxyazetidine is protected with a tert-butoxycarbonyl (Boc) group to prevent its undesired alkylation in the subsequent step.

  • Williamson Ether Synthesis: The hydroxyl group of N-Boc-3-hydroxyazetidine is converted to its corresponding ethoxy ether via a Williamson ether synthesis.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

This strategy ensures high selectivity for O-alkylation and provides a reliable pathway to the desired product.

The Rationale for N-Protection

The azetidine nitrogen in 3-hydroxyazetidine is a secondary amine and, like the hydroxyl group, is nucleophilic. In the presence of an alkylating agent, competitive N-alkylation would lead to a mixture of products, complicating purification and reducing the yield of the desired this compound. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the azetidine nitrogen due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions that do not affect the newly formed ether linkage.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)

This initial step involves the protection of the azetidine nitrogen of 3-hydroxyazetidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Reaction Scheme:

Detailed Protocol:

  • To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a suitable solvent such as a mixture of dioxane and water, add a base such as sodium bicarbonate (2.5 eq).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid.

ReagentMolar Eq.Molecular Weight ( g/mol )
3-Hydroxyazetidine HCl1.0109.55
Di-tert-butyl dicarbonate1.1218.25
Sodium Bicarbonate2.584.01
Step 2: Synthesis of tert-Butyl this compound-1-carboxylate (N-Boc-3-ethoxyazetidine)

This step employs the Williamson ether synthesis to convert the hydroxyl group of N-Boc-3-hydroxyazetidine to an ethoxy group. This protocol is adapted from a reliable procedure for the synthesis of the analogous N-Boc-3-methoxyazetidine.[1]

Reaction Scheme:

Detailed Protocol:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add ethyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl this compound-1-carboxylate.[1]

ReagentMolar Eq.Molecular Weight ( g/mol )
N-Boc-3-hydroxyazetidine1.0173.21
Sodium Hydride (60%)1.240.00 (as 100%)
Ethyl Iodide1.5155.97
Step 3: Synthesis of this compound (Deprotection)

The final step involves the removal of the N-Boc protecting group using a strong acid, typically trifluoroacetic acid (TFA).

Reaction Scheme:

Detailed Protocol:

  • Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Carefully concentrate the filtrate under reduced pressure to obtain this compound. Due to its potential volatility, it is advisable to use the product in the next step without extensive purification or to purify by distillation under reduced pressure.

ReagentMolar Eq.Molecular Weight ( g/mol )
N-Boc-3-ethoxyazetidine1.0201.26
Trifluoroacetic Acid10114.02

Mechanistic Insights and Workflow Visualization

Williamson Ether Synthesis Mechanism

The Williamson ether synthesis proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. In the case of N-Boc-3-ethoxyazetidine synthesis, the process is as follows:

  • Deprotonation: The strong base, sodium hydride, deprotonates the hydroxyl group of N-Boc-3-hydroxyazetidine to form a highly nucleophilic alkoxide.

  • Nucleophilic Attack: The resulting alkoxide attacks the electrophilic carbon of ethyl iodide in a backside attack, displacing the iodide leaving group.

This concerted mechanism results in the formation of the C-O ether bond. The use of a primary alkyl halide like ethyl iodide is crucial as it minimizes the competing E2 elimination reaction.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Alkoxide Alkoxide N-Boc-3-hydroxyazetidine->Alkoxide  + NaH - H₂ N-Boc-3-ethoxyazetidine N-Boc-3-ethoxyazetidine Alkoxide->N-Boc-3-ethoxyazetidine  + Ethyl Iodide - NaI Synthetic_Workflow 3-Hydroxyazetidine 3-Hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->N-Boc-3-hydroxyazetidine N-Protection (Boc)₂O, Base N-Boc-3-ethoxyazetidine N-Boc-3-ethoxyazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-ethoxyazetidine Williamson Ether Synthesis NaH, Ethyl Iodide This compound This compound N-Boc-3-ethoxyazetidine->this compound Deprotection TFA, DCM

Caption: Synthetic Workflow for this compound.

Characterization and Purity Assessment

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compounds. The appearance of signals corresponding to the ethyl group (a triplet and a quartet in the ¹H NMR) and the disappearance of the hydroxyl proton signal are key indicators of a successful etherification.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the products.

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to monitor the progress of the reactions and to assess the purity of the isolated products.

Safety Considerations

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled with extreme care under an inert atmosphere and away from any sources of moisture.

  • Ethyl Iodide: Ethyl iodide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Trifluoroacetic Acid (TFA): TFA is a corrosive acid and should be handled with appropriate personal protective equipment, including gloves and safety glasses.

  • Dichloromethane (DCM): Dichloromethane is a volatile and potentially carcinogenic solvent and should be used in a fume hood.

Conclusion

The synthesis of this compound from 3-hydroxyazetidine is a well-defined process that relies on the fundamental principles of amine protection and Williamson ether synthesis. By following the detailed protocols and understanding the underlying chemical rationale presented in this guide, researchers and drug development professionals can confidently and efficiently produce this valuable synthetic intermediate. The strategic use of a Boc protecting group is paramount to achieving high selectivity and yield. This guide provides a solid foundation for the synthesis and further derivatization of this compound in the pursuit of novel therapeutic agents.

References

Sources

spectroscopic data for 3-Ethoxyazetidine (¹H NMR, ¹³C NMR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Ethoxyazetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Azetidine Scaffold in Modern Chemistry

The four-membered azetidine ring is a cornerstone of modern synthetic and medicinal chemistry. Its inherent ring strain and non-planar geometry provide a unique conformational constraint that chemists can exploit to optimize the biological activity and pharmacokinetic profiles of molecules. Substitution at the 3-position, as in this compound, introduces a key vector for chemical modification and property modulation.

Given the importance of this scaffold, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of organic molecules. This guide provides the predicted ¹H and ¹³C NMR spectral data for this compound, offering a reliable reference for scientists working on its synthesis or application. The predictions are grounded in data from structurally related compounds, including 3-methoxyazetidine and unsubstituted azetidine, ensuring a high degree of accuracy.[1][2]

Predicted Spectroscopic Data for this compound

The following spectral data are predicted for this compound in a standard deuterated solvent such as chloroform (CDCl₃). Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the azetidine ring protons, the ethoxy group, and the amine proton. The diastereotopic nature of the protons on the C2 and C4 carbons of the azetidine ring, adjacent to the stereocenter at C3, is expected to result in complex splitting patterns.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~3.90 - 4.10Multiplet (m)1HH-3Methine proton on the carbon bearing the electronegative oxygen atom.
~3.60 - 3.80Multiplet (m)2HH-2a, H-4aAzetidine ring protons deshielded by the adjacent nitrogen atom.
~3.50Quartet (q)2H-O-CH₂ -CH₃Methylene protons of the ethoxy group, split by the neighboring methyl group.
~3.10 - 3.30Multiplet (m)2HH-2b, H-4bAzetidine ring protons, distinct from H-2a/H-4a due to their stereochemical environment.
~2.0 - 2.5Broad Singlet (br s)1HNH Exchangeable amine proton; its chemical shift can be highly variable.
~1.20Triplet (t)3H-O-CH₂-CH₃ Methyl protons of the ethoxy group, split by the neighboring methylene group.
Predicted ¹³C NMR Data

The carbon NMR spectrum provides a clear map of the carbon skeleton. The chemical shifts are heavily influenced by the electronegativity of the attached nitrogen and oxygen atoms.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~68 - 72C-3Methine carbon directly attached to the highly electronegative oxygen atom.
~63 - 66-O-CH₂ -CH₃Methylene carbon of the ethoxy group, attached to oxygen.
~50 - 54C-2, C-4Ring carbons adjacent to the nitrogen atom.[3]
~15 - 17-O-CH₂-CH₃ Methyl carbon of the ethoxy group.

Workflow for Spectroscopic Characterization

The logical process for synthesizing and confirming the structure of a novel or uncharacterized compound like this compound involves a systematic workflow. This ensures that the identity and purity of the material are rigorously established before its use in further applications.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Distillation) synthesis->purification sample_prep NMR Sample Preparation purification->sample_prep nmr_acq 1H & 13C NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc assign Peak Assignment & Interpretation data_proc->assign compare Comparison with Predicted Spectra assign->compare confirm Structure Confirmation & Purity Assessment compare->confirm G cluster_mol This compound Structure cluster_props NMR-Influencing Properties cluster_spec Predicted Spectral Features mol electro Electronegativity (N, O atoms) h_shifts 1H: Downfield shifts for H-C-N and H-C-O electro->h_shifts causes c_shifts 13C: Downfield shifts for C-N and C-O electro->c_shifts causes coupling Spin-Spin Coupling (J-coupling) splitting 1H: Quartet/Triplet for Ethoxy group coupling->splitting causes complex 1H: Complex multiplets for ring protons coupling->complex causes symmetry Molecular Symmetry (Diastereotopicity) symmetry->complex causes

Caption: Relationship between Structure and NMR Features.

  • Electronegativity: The nitrogen and oxygen atoms are highly electronegative, meaning they withdraw electron density from adjacent protons and carbons. This "deshielding" effect causes their signals to appear at a higher chemical shift (further downfield). This is why the protons and carbons of the azetidine ring and those directly attached to the ether oxygen have the highest predicted chemical shifts. [4]

  • Spin-Spin Coupling: The signal for a given proton is split into multiple lines by the protons on adjacent carbons. The ethoxy group provides a classic example: the -O-CH₂- signal is split into a quartet by the three protons of the methyl group (n+1 = 3+1 = 4), and the -CH₃ signal is split into a triplet by the two protons of the methylene group (n+1 = 2+1 = 3).

  • Diastereotopicity: The azetidine ring is not planar. The presence of a substituent at the C3 position makes the two protons on C2 (and C4) chemically non-equivalent. One proton is cis to the ethoxy group, and the other is trans. This difference in their spatial environment means they will have different chemical shifts and will couple to each other, leading to more complex multiplets than simple triplets or doublets.

Conclusion

This guide provides a comprehensive and technically grounded prediction of the ¹H and ¹³C NMR spectra of this compound. By outlining the expected chemical shifts, multiplicities, and the rationale behind them, we offer a valuable resource for the unambiguous identification and characterization of this important chemical building block. The included standard operating protocols for data acquisition and processing further equip researchers with the tools necessary to generate high-quality, reliable data in their own laboratories, fostering scientific rigor and accelerating research and development efforts.

References

  • Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • SpectraBase. Azetidine [13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Studylib. Table (3-3): 1H NMR and 13C NMR spectral for 3. Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). Retrieved from [Link]

  • Taha, Z. A. (2011). Synthesis and Characterization Of Some 3-Phenylthio/3-Phenoxyazetidine-2-One: Application of Two Dimensional NMR HMQC 1H-13C. National Journal of Chemistry, 41, 90-101.
  • Taha, Z. A. (2011). Synthesis and characterization of 3-phenylthio/3-phenoxy-azetidine-2-one. Organic Chemistry: An Indian Journal, 7(4).
  • National Center for Biotechnology Information. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1301725.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13401996, 3-Methoxyazetidine. Retrieved from [Link]

  • Stoyanov, S., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(8), 114.
  • NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0159701). Retrieved from [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Merino-García, R., Hernández-Anzaldo, S., & Reyes-Ortega, Y. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), 57233.
  • Singh, H., et al. (2004). 1,3,3-Trinitroazetidine (TNAZ), a melt-cast explosive: synthesis, characterization and thermal behaviour.
  • National Center for Biotechnology Information. (2024). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Scientific Reports, 14, 141.

Sources

Foreword: The Strategic Importance of the Strained Azetidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanisms of Azetidine Ring Formation

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2][3] Its unique combination of high ring strain (approx. 25.5 kcal/mol) and greater metabolic stability compared to its three-membered aziridine cousin makes it a compelling structural motif.[4][5] The incorporation of an azetidine ring can confer favorable pharmacokinetic properties upon a drug candidate, including improved aqueous solubility, reduced lipophilicity, and enhanced resistance to oxidative metabolism.[3][6] Furthermore, the inherent strain energy of the ring system renders it a versatile synthetic intermediate, primed for controlled ring-opening reactions.[1][4][5]

This guide provides an in-depth exploration of the core mechanistic pathways employed for the synthesis of the azetidine ring. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural descriptions to elucidate the underlying causality behind key synthetic strategies. We will examine the logic of experimental design, the self-validating nature of robust protocols, and the authoritative foundations of each mechanistic claim.

Intramolecular Cyclization: The Workhorse of Azetidine Synthesis

The most direct and widely utilized strategy for constructing the azetidine ring is through intramolecular nucleophilic substitution, forming a crucial C-N bond to close the four-membered ring.[7] This approach relies on a precursor molecule containing a nucleophilic nitrogen atom and an electrophilic carbon center positioned in a 1,3-relationship.

The SN2 Pathway: Mechanism and Experimental Causality

The archetypal mechanism involves an intramolecular SN2 reaction. The process is initiated by deprotonating the nitrogen nucleophile (typically an amine or sulfonamide) with a suitable base, which then attacks the γ-carbon, displacing a leaving group.

Mechanistic Rationale:

  • The Nucleophile: The nitrogen atom's nucleophilicity is paramount. While primary or secondary amines can be used, they often require strong bases. A common and effective strategy is to use an N-sulfonyl protected amine. The electron-withdrawing sulfonyl group increases the acidity of the N-H proton, allowing for the use of milder bases (e.g., K₂CO₃, NaH) for deprotonation.[5] This N-anion is a potent nucleophile for the subsequent cyclization.

  • The Leaving Group: The choice of leaving group (LG) is critical for an efficient SN2 reaction. Halides (I > Br > Cl) are effective, but sulfonate esters, such as tosylates (OTs), mesylates (OMs), and triflates (OTf), are often superior due to their exceptional ability to stabilize the developing negative charge in the transition state.[7]

  • Stereochemistry: As with all SN2 reactions, the cyclization proceeds with inversion of configuration at the electrophilic carbon center, a crucial consideration in the synthesis of chiral azetidines.

Caption: Intramolecular SN2 mechanism for azetidine formation.

Protocol: Synthesis of N-Tosyl-azetidine from 3-(Tosylamino)propan-1-ol

This protocol exemplifies the conversion of a readily available γ-amino alcohol to an azetidine through in-situ formation of a better leaving group.

Step 1: Tosylation of the Alcohol

  • Dissolve 3-(tosylamino)propan-1-ol (1.0 eq) in anhydrous pyridine (0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor reaction completion by TLC.

Step 2: Base-Mediated Cyclization

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Add a solution of sodium hydroxide (2.0 M aqueous solution, 3.0 eq) dropwise.

  • Stir vigorously at room temperature for 12-18 hours. The formation of the azetidine is typically observed as a precipitate or can be monitored by GC-MS.

  • Perform a standard aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-tosyl-azetidine.

Causality Behind Protocol Choices:

  • Pyridine: Serves as both the solvent and the base to neutralize the HCl generated during the tosylation step.

  • Controlled Addition at 0 °C: The tosylation reaction is exothermic. Low-temperature addition prevents side reactions and ensures controlled formation of the desired tosylate intermediate.

  • NaOH for Cyclization: A strong base is required to deprotonate the N-H of the sulfonamide, generating the nucleophilic nitrogen anion that initiates the ring-closing SN2 reaction.

Variant: Intramolecular Aminolysis of Epoxides

A related and powerful method involves the intramolecular ring-opening of epoxides by a tethered amine.[7][8] The reaction is often catalyzed by a Lewis acid, which activates the epoxide towards nucleophilic attack. The key to forming the four-membered azetidine ring is ensuring the amine attacks at the C4 position of a cis-3,4-epoxy amine precursor (a 4-exo-tet cyclization).[7][8]

[2+2] Photocycloadditions: The Aza Paternò–Büchi Reaction

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is an elegant and highly atom-economical method for synthesizing functionalized azetidines.[9][10][11][12]

Mechanism: Triplet Energy Transfer and Biradical Intermediates

The reaction is typically not a concerted process. The prevailing mechanism involves the photochemical excitation of the imine (or an imine surrogate like an oxime) to its triplet excited state.[6][10] This is often achieved through direct UV irradiation or, more recently and advantageously, via visible-light-mediated triplet energy transfer from a photocatalyst.[4][13][14]

Mechanistic Steps:

  • Excitation: The photocatalyst (e.g., an Iridium complex) absorbs visible light and is promoted to an excited state.

  • Energy Transfer: The excited photocatalyst transfers its energy to the imine/oxime substrate, promoting it to a long-lived triplet state.

  • C-C Bond Formation: The triplet-state imine reacts with the alkene to form a 1,4-biradical intermediate. This step determines the regioselectivity of the reaction.

  • Intersystem Crossing (ISC) & C-N Bond Formation: The biradical undergoes intersystem crossing from the triplet to the singlet state, followed by rapid spin-allowed ring closure to form the azetidine ring.[6]

Causality and Overcoming Challenges:

  • The Imine Problem: A major challenge with acyclic imines is their tendency to undergo rapid E/Z isomerization upon excitation, a non-productive relaxation pathway that competes with the desired cycloaddition.[10][11][12]

  • The Solution: This challenge is often overcome by using cyclic imines, which are constrained from isomerizing, or by employing specific substrates like 2-isoxazoline carboxylates, which serve as effective oxime precursors that are highly receptive to triplet energy transfer and subsequent cycloaddition.[4][13][14] Visible-light photocatalysis provides a milder and more selective method for generating the reactive triplet state compared to high-energy UV light.[13][14]

aza_paterno_buchi PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC Relaxation Imine Imine Substrate PC_star->Imine Energy Transfer Imine_triplet Triplet Imine (T1) Imine->Imine_triplet Biradical 1,4-Biradical (Triplet) Imine_triplet->Biradical + Alkene Alkene Alkene Biradical_S 1,4-Biradical (Singlet) Biradical->Biradical_S Intersystem Crossing (ISC) Azetidine Azetidine Product Biradical_S->Azetidine Ring Closure

Caption: Mechanism of the visible-light-mediated aza Paternò–Büchi reaction.

Ring Contraction and Expansion Strategies

While less common than the first two approaches, rearranging larger or smaller rings provides mechanistically distinct and powerful entries into the azetidine core.

Ring Contraction of α-Halo Pyrrolidinones

A robust method for synthesizing α-carbonylated N-sulfonylazetidines involves the ring contraction of α-bromo N-sulfonylpyrrolidinones.[15][16][17]

Proposed Mechanism: The reaction is thought to proceed via a nucleophilic addition-ring opening-ring closing cascade.[4]

  • Nucleophilic Addition: A nucleophile (e.g., an alcohol or amine) attacks the activated amide carbonyl of the N-sulfonylpyrrolidinone.

  • Ring Opening: The tetrahedral intermediate collapses, cleaving the N-C(O) bond to form a linear intermediate containing a γ-amido anion and an α-bromocarbonyl moiety.

  • Intramolecular SN2 Cyclization: The newly formed amide anion attacks the carbon bearing the bromine atom in an intramolecular SN2 fashion, displacing the bromide and forming the four-membered azetidine ring.[4]

Causality of Reagents:

  • N-Sulfonyl Group: This group is essential. It enhances the electrophilicity of the amide carbonyl, making it susceptible to nucleophilic attack, and stabilizes the subsequent amide anion intermediate.[15]

  • Base (e.g., K₂CO₃): The base facilitates the initial nucleophilic addition and promotes the final ring-closing step.[4][15][16]

Caption: Key stages in the ring contraction of a pyrrolidinone to an azetidine.

Ring Expansion of Aziridines

The expansion of three-membered aziridines to four-membered azetidines is driven by the release of ring strain. A common method involves the reaction of N-sulfonylaziridines with dimethylsulfoxonium methylide.[17] More recently, transition-metal-catalyzed rearrangements of functionalized aziridines, such as the gold-catalyzed cyclization of propargylic aziridines, have been developed.[18] These methods provide novel pathways to highly substituted azetidines.

Comparative Summary of Core Mechanisms

MethodKey PrecursorsTypical Reagents/ConditionsMechanistic HallmarkAdvantagesLimitations
Intramolecular Cyclization γ-Amino alcohols, γ-amino halidesBase (e.g., NaOH, K₂CO₃), Sulfonyl chlorides (TsCl, MsCl)Intramolecular SN2 reactionReliable, high-yielding, good substrate scope, well-established.Requires pre-functionalized linear precursors.
[2+2] Photocycloaddition Imines, oximes, alkenesUV light or Visible light + Photocatalyst (e.g., Ir complex)Triplet-state imine addition to alkene via biradical intermediateAtom economical, rapid access to complex scaffolds.[12][13]Substrate scope can be limited, E/Z isomerization of acyclic imines is a challenge.[10]
Ring Contraction α-Halo-N-sulfonyl-pyrrolidinonesNucleophile (e.g., MeOH), Base (K₂CO₃)Nucleophilic addition-elimination followed by intramolecular SN2Access to unique α-functionalized azetidines.Requires specific multi-functionalized starting materials.
Ring Expansion AziridinesYlides, Transition metal catalysts (e.g., Au, Rh)Strain-release driven rearrangementNovel disconnections, access to complex substitution patterns.Can be substrate-specific, may require precious metal catalysts.

Conclusion

The synthesis of the azetidine ring is a dynamic field of research, driven by the increasing importance of this scaffold in drug discovery. While classical intramolecular cyclizations remain a robust and reliable method, modern photochemical and transition-metal-catalyzed approaches have opened new avenues to previously inaccessible structures. Understanding the core mechanisms—the intramolecular SN2 reaction, the triplet-mediated photocycloaddition, and strain-driven rearrangements—is fundamental for any scientist aiming to design and execute the synthesis of novel azetidine-containing molecules. The continued development of these and other new methodologies will undoubtedly expand the synthetic chemist's toolkit, enabling the creation of the next generation of innovative therapeutics.

References

The Advent and Evolution of 3-Substituted Azetidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The four-membered nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints, ability to impart favorable physicochemical properties, and role as a versatile bioisostere have driven significant interest in its synthesis and application.[1][2] This technical guide provides an in-depth exploration of the discovery and historical development of 3-substituted azetidines, detailing key synthetic methodologies, experimental protocols, and their impact on drug discovery.

Introduction: The Rise of a Strained Scaffold

Initially overshadowed by the chemistry of its more famous derivative, the β-lactam ring of penicillin, the azetidine core has carved out its own significant niche in drug design.[1] The inherent ring strain of the four-membered ring, once a synthetic challenge, is now exploited to create molecules with rigid conformations and fewer rotatable bonds, often leading to improved metabolic stability and target affinity.[1][3] Furthermore, 3-substituted azetidines serve as valuable bioisosteres for more common functionalities, offering a pathway to novel chemical space with enhanced properties such as solubility and reduced lipophilicity.[1][4] Their incorporation into marketed drugs highlights their therapeutic potential.[1] This guide traces the historical progression of synthetic strategies for 3-substituted azetidines, from classical cyclization reactions to modern, highly efficient methodologies.[1][5]

Early Synthetic Strategies: Laying the Foundation

The synthesis of the strained azetidine ring has historically been a challenging endeavor.[1][6] Early and classical methods primarily relied on intramolecular cyclization reactions of 1,3-difunctionalized open-chain precursors.[1][7]

Intramolecular Cyclization of γ-Amino Halides and Alcohols

The most traditional approach to azetidine synthesis involves the intramolecular nucleophilic substitution of a leaving group (such as a halide or tosylate) on a γ-carbon by an amino group.[7] While conceptually straightforward, this method often suffers from competing elimination reactions and the high activation energy associated with forming a four-membered ring.[7]

Conceptual Workflow: Classical Intramolecular Cyclization

G A γ-Amino Halide/Alcohol C Intramolecular Nucleophilic Substitution A->C B Base or Activating Agent B->C D 3-Substituted Azetidine C->D E Side Products (e.g., Elimination) C->E G reactant1 Imine product Azetidine reactant1->product + reactant2 Alkene reactant2->product hv (Visible Light) Photocatalyst

Caption: General scheme of the Aza Paternò-Büchi reaction.

The Staudinger synthesis involves the [2+2] cycloaddition of a ketene and an imine to form a β-lactam (azetidin-2-one). [8]While this method primarily yields 2-oxo-azetidines, these intermediates can be subsequently reduced to afford the corresponding azetidines. The reaction typically proceeds through a zwitterionic intermediate, followed by conrotatory electrocyclization. [8]

Ring Expansion and Rearrangement Reactions

Ring expansion strategies provide an alternative pathway to azetidines, often starting from more readily available smaller rings like aziridines. [9][10]

The reaction of rhodium-bound carbenes with strained methylene aziridines can lead to a formal [3+1] ring expansion, yielding highly substituted methylene azetidines with excellent stereoselectivity. [9]This process is thought to proceed through an aziridinium ylide intermediate, followed by a ring-opening/ring-closing cascade. [9]

Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines via a-[7][11]Stevens rearrangement. [10]This biocatalytic approach offers exceptional stereocontrol. [10]

C-H Functionalization Strategies

Direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, and its application to azetidine synthesis is a significant advancement.

Palladium-catalyzed intramolecular amination of C(sp³)–H bonds allows for the direct formation of the azetidine ring from an acyclic amine precursor. [3][12]This method often utilizes a directing group to achieve high regioselectivity. [12]The key step involves a reductive elimination from a Pd(IV) intermediate. [3] Key Mechanistic Step: Pd-Catalyzed C-H Amination

G A Acyclic Amine Precursor with Directing Group C C-H Activation A->C B Pd(II) Catalyst B->C D Oxidative Addition C->D E Pd(IV) Intermediate D->E F Reductive Elimination E->F G Azetidine Product F->G

Caption: Simplified workflow of Pd-catalyzed C-H amination for azetidine synthesis.

Recent advances have enabled the undirected borylation of C(sp³)–H bonds in strained rings, including azetidines. [13]This allows for the late-stage functionalization of the azetidine core, providing access to a wider range of derivatives. [13]

Synthesis of Azetidin-3-ones: Key Intermediates

Azetidin-3-ones are versatile intermediates for the synthesis of various 3-substituted azetidines. [14][15][16]

Gold-Catalyzed Intermolecular Oxidation of Alkynes

A flexible and stereoselective synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed intermolecular oxidation of N-propargylsulfonamides. [14]This method generates a reactive α-oxo gold carbene intermediate, which then undergoes intramolecular N-H insertion. [14]

Oxidative Allene Amination

A regioselective aziridination of silyl-substituted homoallenic sulfamates can produce bicyclic methyleneaziridines. [15][16]Subsequent oxidation initiates a rearrangement to form densely functionalized, fused azetidin-3-ones. [15][16]

Applications in Medicinal Chemistry

The unique properties of the azetidine ring have made it a valuable scaffold in drug discovery. [2][17][18]

Bioisosteric Replacement

Azetidines are frequently used as bioisosteres for other cyclic and acyclic moieties. [2][4][17][19]This strategy can lead to improved pharmacokinetic profiles, such as enhanced solubility and metabolic stability. [1][2]For example, aza-azetidines can serve as bioisosteres for piperazines, and indole-azetidines can replace tryptamines. [17]

Therapeutic Applications

Numerous 3-substituted azetidine derivatives have shown promising biological activity. [20][21][22]They have been investigated as triple reuptake inhibitors for the treatment of depression, as well as potent and selective STAT3 inhibitors for cancer therapy. [20][21][22][23] Table 1: Comparison of Key Synthetic Methodologies for 3-Substituted Azetidines

MethodologyKey FeaturesAdvantagesLimitations
Intramolecular Cyclization Classical approach using γ-amino halides/alcohols. [7]Conceptually simple.Prone to side reactions, harsh conditions. [7]
Aza Paternò-Büchi Reaction [2+2] photocycloaddition of imines and alkenes. [11][24]High efficiency, atom economy.Can require photochemical expertise. [11]
Ring Expansion of Aziridines [3+1] or biocatalytic one-carbon expansion. [9][10]Access to diverse substitution patterns, high stereocontrol. [9][10]Requires pre-functionalized aziridines.
Pd-Catalyzed C-H Amination Direct C-N bond formation via C-H activation. [3][12]High regioselectivity, functional group tolerance. [3][12]Often requires a directing group. [12]

Experimental Protocols

General Procedure for the Synthesis of 3-Substituted Azetidines via Alkylation of 1-Boc-azetidin-3-ol

This protocol is a representative example of functionalizing a pre-existing azetidine core.

  • To a solution of 1-Boc-azetidin-3-ol in a suitable solvent (e.g., THF), add a base (e.g., NaH) at 0 °C.

  • Stir the mixture for a specified time (e.g., 30 minutes) at the same temperature.

  • Add the desired alkylating agent (e.g., an alkyl halide).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 3-substituted azetidine.

Note: This is a generalized procedure and specific conditions may vary depending on the substrate and reagents used.

Gold-Catalyzed Synthesis of Chiral Azetidin-3-ones

This protocol is adapted from a reported gold-catalyzed oxidative cyclization. [14]

  • To a solution of the chiral N-propargylsulfonamide in a suitable solvent (e.g., DCE), add a gold(I) catalyst (e.g., [AuCl(IPr)]) and a silver salt cocatalyst (e.g., AgOTf).

  • Add an oxidant (e.g., a pyridine N-oxide) to the reaction mixture.

  • Stir the reaction at a specified temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the enantioenriched azetidin-3-one.

Conclusion and Future Outlook

The field of 3-substituted azetidine synthesis has evolved significantly from its early beginnings. The development of modern synthetic methods, including cycloadditions, ring expansions, and C-H functionalization, has provided medicinal chemists with a powerful arsenal of tools to access these valuable scaffolds. The continued exploration of novel catalytic systems and the application of biocatalysis are expected to further expand the synthetic accessibility and utility of 3-substituted azetidines. As our understanding of the unique physicochemical and biological properties of these strained heterocycles grows, so too will their impact on the discovery of new and improved therapeutics.

References

  • Review of 3-substituted azetidine synthesis methods. Benchchem. [URL: https://www.benchchem.com/blog/3-substituted-azetidine-synthesis-methods]
  • Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6039474/]
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [URL: https://www.mdpi.com/1420-3049/28/11/4412]
  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568478/]
  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. University of Michigan. [URL: https://schindlerlab.chem.lsa.umich.edu/research/synthesis-of-azetidines-via-visible-light-mediated-intermolecular-22-photocycloadditions/]
  • . Benchchem. [URL: https://www.benchchem.com/blog/the-advent-and-evolution-of-3-substituted-azetidines-a-technical-guide]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00318f]
  • (PDF) Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [URL: https://www.researchgate.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018260/]
  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b00388]
  • Examples of azetidine‐based bioisosters. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-azetidine-based-bioisosters-27_fig1_370845558]
  • Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Thieme. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0036-1589762]
  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective-[7][11]Stevens Rearrangement. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8816223/]

  • Oxidative Allene Amination for the Synthesis of azetidin-3-ones. National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/26387687/]
  • Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. [URL: https://www.researchgate.net/figure/Background-and-conceptual-design-a-Aza-azetidine-bioisostere-of-piperazine-b_fig1_359301984]
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm3008294]
  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4701577/]
  • Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/product-topics/building-blocks-for-bioisosteric-replacement-in-medicinal-chemistry]
  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [URL: https://www.researchgate.net/publication/371663071_Recent_progress_in_synthesis_of_3-functionalized_azetidines]
  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [URL: http://sioc-journal.cn/Jwk_yjhx/EN/10.6023/cjoc201801026]
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c02058]
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/22938049/]
  • Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra08884a]
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/33351610/]
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01705]
  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [URL: https://www.scripps.edu/baran/wp-content/uploads/2020/11/Bioisosteres-v2-1.pdf]
  • Biologically important 3-substituted azetidines. ResearchGate. [URL: https://www.researchgate.net/figure/Biologically-important-3-substituted-azetidines_fig2_371663071]
  • Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.4c02283]
  • Modular access to functionalized azetidines via electrophilic azetidinylation. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/qo/d3qo01198a]
  • Construction of aziridine, azetidine, indole and quinoline-like heterocycles via Pd-mediated C–H activation/annulation strategies. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d1ob02146j]
  • Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.5b10313]
  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem. [URL: https://www.benchchem.com/blog/the-discovery-and-synthesis-of-substituted-azetidine-derivatives-a-technical-guide-for-drug-development-professionals]
  • Azetidine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/amines/azetidines.shtm]
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c01476]
  • Azetidine Synthesis. Google Books. [URL: https://books.google.com/books?id=05juzwEACAAJ]
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/659695d312f6a735f4220556]
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/20/132]
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [URL: https://www.jmchemsci.com/article_149581.html]
  • Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [URL: https://edoc.ub.uni-muenchen.de/33423/]
  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature. [URL: https://www.

Sources

thermodynamic stability of the 3-Ethoxyazetidine ring structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Stability of the 3-Ethoxyazetidine Ring Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged motif in medicinal chemistry, prized for its ability to impart desirable physicochemical properties and unique three-dimensional topologies to drug candidates.[1] Substitution at the 3-position offers a powerful vector for modulating biological activity and optimizing pharmacokinetic profiles. This guide provides a detailed technical analysis of the thermodynamic stability of the this compound ring structure. We will delve into the theoretical underpinnings of its stability, focusing on the interplay of ring strain with the electronic and steric effects of the 3-ethoxy substituent. Furthermore, this document outlines robust experimental and computational protocols for the quantitative assessment of these thermodynamic parameters, offering a framework for researchers in drug discovery and chemical synthesis.

The Azetidine Ring: A Balance of Stability and Reactivity

Four-membered nitrogen-containing heterocycles, such as azetidines, occupy a unique space in chemical reactivity and stability. Their behavior is largely dictated by a significant degree of ring strain, a consequence of deviations from ideal bond angles and torsional strain from eclipsing interactions.[2] The ring strain of the parent azetidine is approximately 25.4 kcal/mol, which is intermediate between the highly reactive aziridines (~27.7 kcal/mol) and the more stable, five-membered pyrrolidines (~5.4 kcal/mol).[3] This moderate ring strain makes the azetidine ring stable enough for facile handling and incorporation into complex molecules, yet sufficiently activated for unique, strain-driven chemical transformations.[3]

The stability of the azetidine ring can be significantly influenced by the nature and position of substituents. Undesired stability issues can arise, leading to decomposition pathways such as acid-mediated intramolecular ring-opening.[4] Therefore, a thorough understanding of the thermodynamic stability of substituted azetidines, like this compound, is crucial for their effective application in drug design and development.

The Influence of the 3-Ethoxy Substituent on Azetidine Stability

The introduction of an ethoxy group at the 3-position of the azetidine ring introduces a new set of electronic and steric factors that modulate its overall thermodynamic stability.

Electronic Effects

The oxygen atom of the ethoxy group is electronegative and can exert a significant inductive effect. This electron-withdrawing effect can influence the electron density distribution within the azetidine ring, potentially impacting bond strengths and the overall ring strain. The lone pairs on the oxygen atom can also participate in intramolecular interactions, further influencing the conformational preferences and stability of the ring.

Steric and Conformational Effects

The ethoxy group is sterically more demanding than a simple hydrogen atom. This steric bulk will influence the conformational preferences of the azetidine ring. The azetidine ring is not perfectly planar and can adopt a puckered conformation to alleviate some torsional strain.[5] The presence of a substituent at the 3-position will favor specific puckered conformations to minimize steric clashes. The conformational analysis of substituted azetidines is crucial for understanding their reactivity and interactions with biological targets.

The interplay between these electronic and steric factors will determine the overall thermodynamic stability of this compound. A quantitative assessment of these effects requires the application of both experimental and computational methodologies.

Experimental Determination of Thermodynamic Stability

The primary experimental method for quantifying the thermodynamic stability of a cyclic compound is through the measurement of its heat of combustion using bomb calorimetry.[6][7] The strain energy is then determined by comparing this value to that of a hypothetical strain-free reference compound.[8]

Experimental Protocol: Bomb Calorimetry

Objective: To determine the standard enthalpy of combustion (ΔH°c) of this compound.

Materials:

  • This compound (high purity)

  • Benzoic acid (standard for calibration)

  • Oxygen (high purity)

  • Bomb calorimeter

  • Ignition wire

  • Crucible

  • Distilled water

Methodology:

  • Calorimeter Calibration:

    • A known mass of benzoic acid is placed in the crucible.

    • The crucible is placed in the bomb, and the ignition wire is connected.

    • A small, known amount of distilled water is added to the bomb to saturate the atmosphere.

    • The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm.

    • The bomb is placed in the calorimeter, which is filled with a known mass of water.

    • The initial temperature is recorded.

    • The sample is ignited, and the temperature change is monitored until a stable final temperature is reached.

    • The heat capacity of the calorimeter is calculated from the known enthalpy of combustion of benzoic acid and the observed temperature change.

  • Combustion of this compound:

    • A known mass of this compound is placed in the crucible.

    • The procedure is repeated as described for the calibration with benzoic acid.

  • Data Analysis:

    • The heat released during the combustion of this compound is calculated using the heat capacity of the calorimeter and the observed temperature change.

    • Corrections are made for the heat of formation of nitric acid (from the nitrogen in the sample) and any unburned carbon.

    • The standard enthalpy of combustion (ΔH°c) per mole of this compound is calculated.

Calculation of Ring Strain Energy

The ring strain energy (RSE) is calculated by comparing the experimental enthalpy of formation (ΔH°f), derived from the enthalpy of combustion, with a theoretical strain-free enthalpy of formation. The strain-free value can be estimated using group additivity methods.[9]

Workflow for Experimental Determination of Ring Strain Energy:

G cluster_0 Bomb Calorimetry cluster_1 Data Analysis A Calibrate calorimeter with benzoic acid B Combust known mass of This compound A->B C Measure temperature change B->C D Calculate heat of combustion (ΔH°c) C->D E Calculate enthalpy of formation (ΔH°f) D->E G Calculate Ring Strain Energy (RSE = ΔH°f(exp) - ΔH°f(strain-free)) E->G F Estimate strain-free ΔH°f (Group Additivity) F->G

Caption: Experimental workflow for determining the ring strain energy of this compound.

Computational Analysis of Thermodynamic Stability

Computational chemistry provides a powerful toolkit for investigating the thermodynamic properties of molecules, offering insights that can be complementary to experimental data.[10] Density Functional Theory (DFT) and other high-level ab initio methods can be employed to calculate the energies of different conformations and to estimate the ring strain energy.[11]

Computational Protocol: DFT Calculations

Objective: To computationally determine the conformational energies and ring strain energy of this compound.

Methodology:

  • Conformational Search:

    • A systematic or stochastic conformational search is performed to identify all low-energy conformers of this compound.

  • Geometry Optimization and Frequency Calculation:

    • The geometry of each identified conformer is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

    • Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations:

    • To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Ring Strain Energy Calculation:

    • The ring strain energy is calculated using a homodesmotic or isodesmic reaction scheme.[9] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.

    Example of a Homodesmotic Reaction: this compound + 2 CH₃CH₃ + CH₃NHCH₃ + CH₃OCH₃ → CH₃CH₂NHCH₃ + CH₃CH₂OCH₃ + CH₃CH₂CH₂NH₂ + CH₃CH₂OCH₂CH₃

Workflow for Computational Analysis of Thermodynamic Stability:

G A Perform Conformational Search B Geometry Optimization and Frequency Calculation (DFT) A->B C Single-Point Energy Calculation (Higher Level of Theory) B->C E Calculate Energies of All Species in the Reaction C->E D Design Homodesmotic/Isodesmic Reaction D->E F Calculate Ring Strain Energy E->F

Caption: Computational workflow for determining the thermodynamic stability of this compound.

Spectroscopic Characterization

While not a direct measure of thermodynamic stability, spectroscopic techniques are essential for confirming the structure and purity of this compound, which is a prerequisite for any thermodynamic study.

Predicted Spectroscopic Data

Due to the limited availability of experimental data for this compound, the following are predicted spectroscopic data based on the analysis of structurally similar compounds.[12]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6-3.8m1HH-3
~3.4-3.6q2HO-CH₂-CH₃
~3.2-3.4m4HH-2, H-4
~1.9-2.2br s1HNH
~1.1-1.3t3HO-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~65-70C-3
~60-65O-CH₂-CH₃
~45-50C-2, C-4
~15-20O-CH₂-CH₃

Conclusion

The thermodynamic stability of the this compound ring is a complex interplay of inherent ring strain and the electronic and steric contributions of the 3-ethoxy substituent. A comprehensive understanding of this stability is paramount for the rational design of novel therapeutics and functional materials. This guide has provided a theoretical framework for understanding the factors governing the stability of this compound and has outlined detailed experimental and computational protocols for its quantitative assessment. By employing these methodologies, researchers can gain valuable insights into the properties of this important heterocyclic scaffold, thereby accelerating the development of new and improved chemical entities.

References

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxyazetidine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxyazetidine hydrochloride. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Ethylazetidine hydrochloride. PubChem Compound Database. [Link]

  • Chemistry Stack Exchange. (2024). Experimental determination of ring strain energy. [Link]

  • Royal Society of Chemistry. (n.d.). On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain. [Link]

  • Swarthmore College. (2020). A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. [Link]

  • American Chemical Society. (1998). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques. [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

  • ResearchGate. (n.d.). A. General synthetic route for accessing azetidines via intermolecular... [Link]

  • ElectronicsAndBooks. (n.d.). Conformational Analysis of Fused-Ring l,%-Diazetidines by Carbon-13 Nuclear Magnetic Resonance Spectroscopy. [Link]

  • MDPI. (2023). Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Western Kentucky University. (n.d.). Computational Analysis of the Stereoselective Synthesis of Substituted Pyrrolidines. [Link]

  • National Center for Biotechnology Information. (2023). Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. PubMed. [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • PlumX. (n.d.). Recent advances in the synthesis of azetidines. [Link]

  • BioPchem. (n.d.). Thermodynamic Data & Tables. [Link]

  • ResearchGate. (n.d.). Using Ring Strain to Control 4π-Electrocyclization Reactions: Torquoselectivity in Ring-Closing of Medium-Ring Dienes and Ring-Opening of Bicyclic Cyclobutenes. [Link]

  • ResearchGate. (n.d.). Conventional strain energy estimates for cyclopropane (eq. 1) and... [Link]

  • Wikipedia. (n.d.). Ring strain. [Link]

  • Indian Academy of Sciences. (2011). Conformational analysis of the oxazolidine and tetrahydro-1,3-oxazine ring of C20-diterpenoid alkaloid derivatives. [Link]

  • American Chemical Society. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. [Link]

  • University of Maine. (n.d.). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. [Link]

  • Wiley Online Library. (n.d.). Conformational Analysis of Molecules in Excited States. [Link]

  • MDPI. (n.d.). Sulfur-Nitrogen Heterocycles. [Link]

  • ResearchGate. (2025). (PDF) Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. [Link]

  • OpenOChem Learn. (n.d.). Conformational Analysis. [Link]

  • Royal Society of Chemistry. (2015). Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Chemical Society Reviews. [Link]

  • WebAssign. (n.d.). Thermodynamic Data at 1 atm and 25°C*. [Link]

  • National Center for Biotechnology Information. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. PMC. [Link]

Sources

Quantum Chemical Calculations on 3-Alkoxyazetidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 3-Alkoxyazetidines in Medicinal Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become an increasingly important motif in modern drug discovery.[1] Its inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that can enhance key physicochemical properties of drug candidates, such as metabolic stability and aqueous solubility.[2] The substitution at the 3-position, in particular, offers a strategic vector for modulating biological activity and tailoring molecular interactions with therapeutic targets.[3] Among these, the 3-alkoxyazetidine moiety presents a compelling structural element, introducing a polar ether linkage that can participate in hydrogen bonding and other non-covalent interactions within a protein binding pocket.

Quantum chemical calculations have emerged as indispensable tools in the rational design of novel therapeutics, offering profound insights into molecular structure, stability, and reactivity that are often challenging to access through experimental methods alone.[4] For 3-alkoxyazetidine derivatives, these computational approaches can elucidate crucial aspects such as conformational preferences, electronic properties, and the energetics of target engagement, thereby guiding the synthetic efforts towards more promising candidates. This guide provides a comprehensive overview of the theoretical underpinnings and practical workflows for performing quantum chemical calculations on 3-alkoxyazetidines, tailored for researchers, scientists, and drug development professionals. While specific literature detailing extensive quantum chemical calculations exclusively for 3-alkoxyazetidine derivatives is not abundant, this guide presents a robust methodological framework rooted in established computational chemistry practices for analogous small nitrogen-containing heterocyclic molecules.[4]

Theoretical Foundations: A Primer on Relevant Quantum Chemical Methods

The accurate theoretical description of molecular systems, particularly those with strained rings and flexible substituents like 3-alkoxyazetidines, necessitates a careful selection of computational methods. Density Functional Theory (DFT) has become a mainstay in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for the study of drug-like molecules.[5]

At the heart of DFT lies the principle that the ground-state electronic energy of a molecule is a unique functional of the electron density. This approach circumvents the more computationally intensive task of solving the many-electron Schrödinger equation directly. Several functionals have been developed to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. For molecules of the nature of 3-alkoxyazetidines, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a common and effective choice.[6] B3LYP incorporates a portion of the exact exchange from Hartree-Fock theory, which often improves the description of electronic structure and reaction energetics.

The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to build the molecular orbitals. For geometry optimizations and property calculations of 3-alkoxyazetidines, Pople-style basis sets like 6-31G(d,p) are frequently employed.[4] This notation indicates that the core electrons are described by a single contracted Gaussian function, while the valence electrons are described by two (a "split-valence" basis set). The "(d,p)" signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for accurately describing the anisotropic electron distribution in molecules with heteroatoms and strained rings. For more demanding calculations, such as refining relative energies, larger basis sets like def2-TZVPD can provide higher accuracy.[5]

Computational Workflow for the Analysis of 3-Alkoxyazetidines

A systematic computational investigation of a 3-alkoxyazetidine derivative typically follows a multi-step workflow designed to thoroughly explore its conformational space and characterize its key electronic features.

computational_workflow cluster_input Input Generation cluster_conf_search Conformational Analysis cluster_prop_calc Property Calculation cluster_application Application in Drug Design mol_build 2D Structure Drawing & Initial 3D Generation mm_search Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) mol_build->mm_search Diverse Starting Geometries dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mm_search->dft_opt Low-Energy Conformers freq_calc Frequency Calculation & Thermodynamic Analysis dft_opt->freq_calc Optimized Geometries docking Molecular Docking dft_opt->docking Lowest Energy Conformer single_point Single-Point Energy Refinement (Larger Basis Set, e.g., def2-TZVPD) freq_calc->single_point Confirmation of Minima & Thermodynamic Data electronic_prop Electronic Property Calculation (HOMO, LUMO, ESP) single_point->electronic_prop Refined Energies qsar QSAR Modeling electronic_prop->qsar Molecular Descriptors

Figure 1: A representative workflow for the quantum chemical analysis of 3-alkoxyazetidine derivatives.

Experimental Protocol: Step-by-Step Computational Methodology

1. Initial Structure Generation:

  • The 2D structure of the 3-alkoxyazetidine derivative of interest is created using a molecule editor.

  • An initial 3D conformation is generated using a standard molecular mechanics force field.

2. Conformational Search:

  • A systematic or stochastic conformational search is performed using a molecular mechanics (MM) force field, such as MMFF94, to efficiently explore the potential energy surface and identify a diverse set of low-energy conformers.[4] This step is crucial for molecules with flexible side chains, such as the alkoxy group.

3. DFT Geometry Optimization:

  • The unique conformers identified from the MM search are then subjected to geometry optimization using DFT. A commonly employed level of theory is B3LYP with the 6-31G(d,p) basis set.[4] This step refines the molecular geometries to locate the true energy minima on the quantum mechanical potential energy surface.

4. Frequency Calculation and Thermodynamic Analysis:

  • For each optimized geometry, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

  • The results of the frequency calculation are used to compute thermodynamic properties such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a standard temperature (e.g., 298.15 K). These corrections are essential for obtaining accurate relative energies of the conformers.[6]

5. Single-Point Energy Refinement (Optional but Recommended):

  • To obtain more accurate relative energies, single-point energy calculations can be performed on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, such as def2-TZVPD, and potentially a more advanced functional.[5]

6. Electronic Property Calculation:

  • Using the optimized geometries, various electronic properties can be calculated. These include:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions.[7]

    • Electrostatic Potential (ESP) Surface: The ESP map visually represents the charge distribution on the molecular surface, highlighting regions of positive and negative potential that are crucial for understanding intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.

Data Presentation and Interpretation

The quantitative outputs from these calculations should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Illustrative Conformational Analysis of a Hypothetical 3-Methoxyazetidine Derivative

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Boltzmann Population (%)
Conf-10.000.0085.2
Conf-21.521.3514.1
Conf-33.893.950.7
Calculations performed at the B3LYP/6-31G(d,p) level of theory in vacuum.

Table 2: Illustrative Key Geometric and Electronic Parameters for the Most Stable Conformer (Conf-1)

ParameterDescriptionCalculated Value
r(C-O)Azetidine C3 - Methoxy O bond length1.41 Å
r(N-C)Azetidine N1 - C2 bond length1.48 Å
a(C-N-C)Azetidine C4-N1-C2 bond angle89.2°
d(H-N-C-C)Azetidine ring pucker dihedral angle18.5°
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital1.2 eV
Dipole MomentMolecular dipole moment2.1 D

Application in Drug Development

The insights gained from quantum chemical calculations on 3-alkoxyazetidines directly inform several stages of the drug discovery pipeline.

drug_discovery_integration cluster_design Design & Synthesis cluster_computation Computational Evaluation cluster_bio_eval Biological Evaluation cluster_qsar SAR Development in_silico In Silico Design of Novel Derivatives quantum_chem Quantum Chemical Calculations (Conformation, Electronic Properties) in_silico->quantum_chem Hypothesized Structures synthesis Prioritized Synthesis bio_assays In Vitro Biological Assays synthesis->bio_assays Synthesized Compounds docking Molecular Docking into Target Binding Site quantum_chem->docking Low-Energy Conformers & ESP qsar QSAR Modeling quantum_chem->qsar Calculated Descriptors docking->synthesis Predicted Binding Modes & Affinities bio_assays->qsar Activity Data qsar->in_silico Improved SAR Understanding

Figure 2: Integration of quantum chemical calculations into the drug discovery cascade for 3-alkoxyazetidine derivatives.

The computed properties of 3-alkoxyazetidines can serve as valuable descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of unsynthesized analogues.[4] Furthermore, the lowest energy conformer provides a physically realistic and energetically favorable starting geometry for molecular docking studies, which aim to predict the binding mode and affinity of a ligand within the active site of a protein target.[4] The electrostatic potential surface is particularly useful in this context, as it helps to identify potential complementary interactions with the protein environment.

Conclusion

While the specific application of quantum chemical calculations to 3-alkoxyazetidines may not be extensively documented in publicly available literature, the methodological framework for such studies is well-established and robust.[4] By leveraging the power of Density Functional Theory, researchers can conduct detailed conformational analyses, calculate key electronic and structural properties, and generate reliable hypotheses to guide the synthesis and biological evaluation of novel 3-alkoxyazetidine derivatives. This computation-first approach is integral to modern drug discovery, enabling a more efficient and rational design of new and effective therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for scientists to embark on the computational exploration of this promising class of molecules.

References

  • Computational studies on some novel energetic materials: Mono, di and oligonitro-1, 3-oxazetidines. ResearchGate. Available at: [Link].

  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Royal Society of Chemistry. Available at: [Link].

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. National Institutes of Health. Available at: [Link].

  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. ResearchGate. Available at: [Link].

  • Probing Substituent Effects in Aryl-Aryl Interactions Using Stereoselective Diels-Alder Cycloadditions. National Institutes of Health. Available at: [Link].

  • Computational insights into the electronic, chemical, and thermodynamic properties of borazine and its derivatives. ResearchGate. Available at: [Link].

  • Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. MDPI. Available at: [Link].

  • DFT/B3LYP study of the substituent effects on the reaction enthalpies of the antioxidant mechanisms of Indole-3-Carbinol derivatives in the gas-phase and water. ResearchGate. Available at: [Link].

  • Investigation of Substituent Effect on Rhenium Complexes by DFT Methods: Structural Analysis, IR Spectrum, Quantum Chemical Parameter, NLO and OLED Properties, Molecular Docking. ResearchGate. Available at: [Link].

  • Computational studies of electronic and thermal properties of low dimensional materials. Qucosa. Available at: [Link].

  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. National Institutes of Health. Available at: [Link].

Sources

A Technical Guide to the Preliminary Biological Screening of 3-Ethoxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered saturated heterocycle, stands out as a privileged scaffold.[1][2] Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that allows for precise spatial orientation of substituents, often leading to enhanced binding affinity and selectivity for biological targets.[1] Azetidine derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, anticancer, and CNS-related effects.[3][4][5] This guide focuses on a specific, yet underexplored analog, 3-Ethoxyazetidine, and delineates a robust, multi-tiered strategy for its initial biological evaluation. Our objective is not merely to test for activity but to build a foundational dataset that informs subsequent, more resource-intensive stages of drug discovery.

Compound Profile and Essential Pre-Assay Considerations

Before commencing any biological evaluation, a thorough understanding of the test article and the implementation of rigorous safety protocols are paramount. This establishes a foundation of safety and experimental reproducibility.

1.1 Chemical Identity and Properties

  • Structure: this compound

  • Molecular Formula: C₅H₁₁NO

  • Key Feature: A four-membered azetidine ring substituted at the 3-position with an ethoxy group. This substitution moves it away from the more common 2-oxo-azetidine (β-lactam) structures and presents a distinct chemical space to explore.[2]

1.2 Safety, Handling, and Solution Preparation

Trustworthiness in experimental results begins with the proper handling of the compound.

  • Hazard Profile: Similar small molecule azetidines are classified as irritants, potentially causing skin, eye, and respiratory irritation.[6][7] Assume this compound carries similar risks.

  • Personal Protective Equipment (PPE): Always handle the compound within a chemical fume hood while wearing safety goggles, impervious gloves, and a lab coat.[8][9][10]

  • Compound Preparation for Assays:

    • Solvent Selection: Dimethyl sulfoxide (DMSO) is the solvent of choice for initial screening due to its broad solvency and compatibility with most in vitro assays.

    • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% DMSO. Aliquot into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

    • Vehicle Control: All assays must include a "vehicle control" group, which consists of cells or reagents treated with the same final concentration of DMSO as the highest concentration of this compound tested. This is critical to ensure that any observed biological effect is due to the compound and not the solvent.

The Screening Cascade: A Tiered Approach to Biological Evaluation

A successful preliminary screen is not a single experiment but a logical, tiered progression of assays.[11] This "screening cascade" is designed to efficiently triage compounds, providing rapid go/no-go decisions while progressively building a more detailed understanding of the compound's biological profile.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Screening cluster_2 Tier 3: Early Liability Assessment cluster_3 Decision Point T1 Broad Cytotoxicity & Viability (e.g., MTT Assay) T2_pheno Phenotypic Assays (e.g., Apoptosis, Cell Cycle) T1->T2_pheno If selective activity is observed T2_target Target-Based Assays (e.g., Kinase Inhibition) T1->T2_target If hypothesis exists T3 In Vitro Toxicology (e.g., hERG, CYP Inhibition) T2_pheno->T3 T2_target->T3 Decision Advance or Deprioritize? T3->Decision Compound Compound Acquisition (this compound) Compound->T1

Caption: A tiered experimental workflow for preliminary screening.

2.1 Tier 1: Primary Screening - Casting a Wide Net

The initial goal is to determine if this compound exhibits any general biological activity at reasonably high concentrations. Cell viability and cytotoxicity assays are the cornerstones of primary screening.[12][13][14]

Core Experiment: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals.

Protocol: MTT Assay for General Cytotoxicity

  • Cell Seeding: Seed a panel of cell lines (e.g., a non-cancerous line like HEK293 and a panel of cancer cell lines like MCF-7 and HCT116) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[1]

  • Compound Treatment: Prepare a serial dilution of the this compound stock solution in culture medium. A typical starting range is from 100 µM down to low nM concentrations. Remove the old medium from the cells and add the compound-containing medium. Include wells for "untreated" and "vehicle control" (DMSO).

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, in a humidified incubator at 37°C and 5% CO₂.[1]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will form formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability) and plot the percentage of viability against the logarithm of the compound concentration. Use a non-linear regression model to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Tier 2: Mechanistic Elucidation - Asking "How?"

If Tier 1 screening reveals interesting activity (e.g., selective cytotoxicity against cancer cells), the next step is to investigate the potential mechanism of action (MOA).[16] This can be approached through further phenotypic assays or by testing against specific molecular targets.

Hypothetical Scenario: Let's assume this compound shows an IC₅₀ of 5 µM in HCT116 colon cancer cells but >100 µM in HEK293 cells. This selective profile warrants further investigation. A plausible hypothesis is that it inhibits a signaling pathway critical for cancer cell proliferation.

G Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Compound This compound Compound->Kinase2 Inhibition?

Caption: Hypothetical signaling pathway inhibited by this compound.

Core Experiment: In Vitro Kinase Inhibition Assay

To test the hypothesis that this compound acts as a kinase inhibitor, a biochemical assay is employed. These assays measure direct enzymatic activity in a cell-free system.[17][18][19]

Protocol: Generic Fluorometric Kinase Assay

  • Assay Principle: This assay measures the activity of a purified kinase (e.g., "Kinase B" from the diagram) by detecting the consumption of ATP or the phosphorylation of a substrate peptide. Many commercial kits use fluorescence or luminescence readouts.[18]

  • Reagent Preparation: Prepare assay buffer containing the purified kinase, a specific peptide substrate, and cofactors (e.g., MgCl₂, ATP).

  • Compound Addition: In a microplate (e.g., 384-well), add serially diluted this compound. Include positive controls (a known inhibitor of the kinase) and negative/vehicle controls (DMSO).

  • Reaction Initiation: Add the kinase/substrate/ATP mixture to the wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds under initial velocity conditions.[20][21]

  • Detection: Stop the reaction and add the detection reagent. This reagent generates a fluorescent signal that is inversely proportional to kinase activity (e.g., quantifying remaining ATP).

  • Data Acquisition: Read the fluorescence intensity on a suitable plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle controls. Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value.

Tier 3: Early Liability & Toxicity Screening

A potent compound is useless if it is inherently toxic or reactive. Early in vitro assessment of potential liabilities is a critical, field-proven strategy to avoid costly late-stage failures.[22][23]

4.1 Assessment of Chemical Reactivity

Reactive compounds can non-specifically modify proteins, leading to toxicity and false-positive results in screening assays.[24] A peptide reactivity assay can be used to flag such liabilities.

  • Methodology: The compound is incubated with nucleophilic peptides (e.g., containing cysteine or lysine). The reaction mixture is then analyzed by LC-MS to detect the formation of covalent adducts between the compound and the peptides.[24] A positive result suggests potential reactivity that needs to be considered when interpreting biological data.

4.2 Computational Toxicity Prediction

In silico tools can provide a rapid, preliminary assessment of a wide range of potential toxicities before committing to more complex cellular assays.

  • Methodology: The chemical structure of this compound is submitted to a computational platform that uses quantitative structure-activity relationship (QSAR) models to predict potential toxicities.[25] These models are trained on large datasets of known toxic compounds and can predict liabilities such as hERG inhibition (cardiotoxicity), mutagenicity (Ames test), and hepatotoxicity.

Data Interpretation and Decision-Making

The culmination of the screening cascade is the integration of all data to make an informed decision. Clear data presentation and a logical decision framework are essential.

5.1 Summarizing Quantitative Data

AssayCell Line / TargetParameterThis compound ResultControl Compound Result
Tier 1: Viability HCT116 (Colon Cancer)IC₅₀5.2 µMDoxorubicin: 0.1 µM
MCF-7 (Breast Cancer)IC₅₀8.1 µMDoxorubicin: 0.2 µM
HEK293 (Non-Cancerous)IC₅₀> 100 µMDoxorubicin: 1.5 µM
Tier 2: Mechanism Kinase B (Purified)IC₅₀0.8 µMStaurosporine: 0.01 µM
Tier 3: Liability Peptide ReactivityAdduct FormationNot DetectedDetected (Positive Control)
In Silico ToxicityPredicted hERG pIC₅₀4.5-

Note: Data presented is hypothetical for illustrative purposes.

5.2 A Logic Framework for Advancement

The decision to advance a compound is multifactorial, balancing potency, selectivity, and potential liabilities.

G Start Tier 1 Results CheckSelective Selective Cytotoxicity? (e.g., Cancer vs Normal >10x) Start->CheckSelective CheckPotency Tier 2 Potency? (e.g., Target IC50 < 1µM) CheckSelective->CheckPotency Yes Deprioritize Deprioritize / Redesign CheckSelective->Deprioritize No CheckLiability Tier 3 Liability? (e.g., Reactive or High hERG risk) CheckPotency->CheckLiability Yes CheckPotency->Deprioritize No Advance Advance to Lead Optimization CheckLiability->Advance No CheckLiability->Deprioritize Yes

Caption: A decision-making flowchart based on screening cascade results.

Based on our hypothetical data, this compound shows promising selective cytotoxicity, potent inhibition of a relevant target kinase, and no immediate reactivity flags. While the predicted hERG activity warrants monitoring, it would likely pass this preliminary screen and be advanced for further profiling and structure-activity relationship (SAR) studies.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). PTM BIO.
  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT.
  • Role of Cell-Based Assays in Drug Discovery and Development. (n.d.).
  • Melloni, P., et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-91.
  • Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. (2008). Biotechnology and Applied Biochemistry, 51(Pt 2), 63-71.
  • Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. (2013). Journal of Biomolecular Screening, 18(10), 1258-67.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17725-17734.
  • Enzyme assay. (n.d.). Wikipedia.
  • The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)
  • 3-(2-Methoxyethyl)
  • 3-Methoxyazetidine. (n.d.).
  • 3-Methoxyazetidine hydrochloride. (n.d.).
  • How to Develop a Successful in vitro Screening Strategy. (n.d.).
  • Enzyme Assay Analysis: What Are My Method Choices? (2021, June 28). Thermo Fisher Scientific.
  • Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual, NCBI Bookshelf.
  • Substituted Azetidines in Drug Discovery. (2022, April 12). Life Chemicals.
  • 3-(Hydroxymethyl)
  • 3-(2-Methoxyphenoxy)azetidine hydrochloride Safety Data Sheet. (2024, September 2). ChemScene.
  • Iodine Safety Data Sheet. (2024, September 6). Sigma-Aldrich.
  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282.
  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual, NCBI Bookshelf.
  • Toxicological screening. (n.d.).
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025, March 14). KCAS Bio.
  • toxCSM: comprehensive prediction of small molecule toxicity profiles. (2022).
  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.).

Sources

Introduction: The Azetidine Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Ethoxyazetidine: Properties, Synthesis, and Applications

Azetidines, four-membered nitrogen-containing heterocycles, represent a privileged scaffold in medicinal chemistry and organic synthesis.[1][2][3] Their unique combination of ring strain (approximately 25.4 kcal/mol), molecular rigidity, and favorable physicochemical properties has made them increasingly popular as building blocks in drug discovery.[4][5] The azetidine ring is significantly more stable than the highly reactive three-membered aziridine ring, yet reactive enough to participate in unique chemical transformations.[1][4] This guide focuses on this compound, a functionalized member of this class, providing a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and drug development professionals. The introduction of an ethoxy group at the 3-position can modulate properties such as polarity, lipophilicity, and metabolic stability, making it a valuable synthon for creating novel chemical entities.[6]

Section 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's fundamental properties is critical for its application in synthesis and research. This section details the key physical, chemical, and spectroscopic characteristics of this compound.

Physicochemical Data

The core identifying and physical properties of this compound are summarized in the table below. This data is essential for handling, reaction setup, and purification.

PropertyValueSource(s)
IUPAC Name This compound[7]
CAS Number 88536-21-4[7][8][9][10]
Molecular Formula C₅H₁₁NO[7][8][9][10]
Molecular Weight 101.15 g/mol [8][9][10]
SMILES CCOC1CNC1[8]
Appearance Data not available; likely a liquid at room temp.N/A
Storage Keep in a dark place, sealed in dry, 2-8°C[8]
Spectroscopic Profile
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

    • Ethoxy Group (CH₃-CH₂-O-): A triplet signal for the methyl (CH₃) protons (δ ≈ 1.2 ppm) coupled to the adjacent methylene protons, and a quartet for the methylene (CH₂) protons (δ ≈ 3.5 ppm) coupled to the methyl protons.

    • Azetidine Ring: The proton on the carbon bearing the ethoxy group (C3-H) would appear as a multiplet (quintet or similar) around δ ≈ 4.0-4.3 ppm. The methylene protons on the ring (C2-H₂ and C4-H₂) would likely appear as complex multiplets between δ ≈ 3.3-3.8 ppm due to coupling with each other and the C3 proton.

    • Amine Proton (N-H): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

  • ¹³C NMR (Carbon NMR): The carbon spectrum should display five distinct signals.

    • Ethoxy Group: A signal for the methyl carbon (CH₃) at approximately δ ≈ 15 ppm and a signal for the methylene carbon (OCH₂) around δ ≈ 64 ppm.

    • Azetidine Ring: A signal for the carbon attached to the oxygen (C3) around δ ≈ 70-75 ppm. The two equivalent methylene carbons (C2 and C4) would produce a single signal around δ ≈ 45-50 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

    • C-H Stretch: Strong bands just below 3000 cm⁻¹ (2850-2980 cm⁻¹) corresponding to the sp³ C-H bonds of the alkyl groups.

    • C-O Stretch: A strong, characteristic band for the ether linkage in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 101. Key fragmentation patterns would likely involve the loss of the ethyl group (M-29) or the ethoxy group (M-45).

Section 2: Synthesis and Chemical Reactivity

The synthesis of functionalized azetidines has historically been challenging but has seen significant advances in recent years.[3][13] this compound is typically prepared from a readily available precursor, 3-hydroxyazetidine, via a classic etherification reaction.

Synthesis via Williamson Ether Synthesis

The most direct and common method for preparing this compound is the Williamson ether synthesis, a robust Sₙ2 reaction between an alkoxide and an alkyl halide.[14][15][16] This process involves the deprotonation of an alcohol followed by nucleophilic attack on an electrophilic alkylating agent.

To prevent the secondary amine of the azetidine ring from interfering with the reaction (e.g., N-alkylation), it is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, prior to etherification.

Synthesis_Workflow Start 1-Boc-3-hydroxyazetidine Step1 Deprotonation Start->Step1 NaH, THF Step2 Sₙ2 Attack Step1->Step2 Ethyl iodide (Et-I) Product 1-Boc-3-ethoxyazetidine Step2->Product Final This compound Product->Final Deprotection (e.g., TFA)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1-Boc-3-ethoxyazetidine

  • Preparation: To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: Anhydrous THF is used as it is an aprotic solvent that will not react with the strong base, NaH. The reaction is cooled to 0 °C to control the exothermic reaction and the evolution of hydrogen gas that occurs as NaH deprotonates the hydroxyl group to form a sodium alkoxide.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Causality: This ensures the complete formation of the nucleophilic alkoxide intermediate.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

    • Causality: Ethyl iodide provides the primary electrophilic carbon for the Sₙ2 attack.[15] A primary halide is used to maximize the yield of the substitution product and minimize potential elimination side reactions.[14]

  • Workup and Purification: Quench the reaction carefully with water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield 1-Boc-3-ethoxyazetidine.

    • Self-Validation: The success of the synthesis is confirmed by analyzing the purified product via NMR and mass spectrometry to ensure it matches the expected spectroscopic profile.

Deprotection: The Boc group can be readily removed by treating the protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final product, this compound.

Chemical Reactivity

The reactivity of this compound is dominated by two key features: the nucleophilic secondary amine and the potential for ring-opening reactions due to inherent ring strain.

  • N-Functionalization: The nitrogen atom is the most reactive site for derivatization. It readily undergoes common reactions for secondary amines:

    • N-Alkylation: Reaction with alkyl halides.

    • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

    • N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

  • Ring-Opening Reactions: While more stable than aziridines, the azetidine ring can be opened under certain conditions, often requiring activation with a Lewis acid.[4][17] Nucleophilic attack typically occurs at the less sterically hindered carbon adjacent to the nitrogen.[17]

Reactivity_Diagram Core This compound Acyl N-Acyl Derivative Core->Acyl R-COCl, Base Alkyl N-Alkyl Derivative Core->Alkyl R-X Aryl N-Aryl Derivative Core->Aryl Ar-X, Pd catalyst Reductive Reductive Amination Product Core->Reductive RCHO, NaBH(OAc)₃

Caption: Key reactions at the nitrogen of this compound.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The azetidine scaffold is a valuable bioisostere for other cyclic and acyclic motifs in drug design. Its incorporation into a lead molecule can lead to significant improvements in pharmacological properties.

  • Improved Physicochemical Properties: Azetidines are often used to replace gem-dimethyl or tert-butyl groups, reducing lipophilicity (logP) and increasing aqueous solubility, which are critical for favorable ADME (absorption, distribution, metabolism, and excretion) properties.[6] The ethoxy group further provides a hydrogen bond acceptor, potentially enhancing target engagement.

  • Structural Rigidity and Vectorial Orientation: The rigid, three-dimensional structure of the azetidine ring provides a defined exit vector for substituents, allowing medicinal chemists to precisely orient functional groups into the binding pockets of biological targets.[5] This conformational restriction can lead to higher binding affinity by reducing the entropic penalty upon binding.[5]

  • Novel Chemical Space: As a less explored scaffold compared to pyrrolidines and piperidines, azetidines provide access to novel chemical space, offering opportunities to develop intellectual property and overcome challenges with existing drug classes.[6][18]

  • Bioactivity: 3-alkoxy and 3-aryloxyazetidines have been described as G-protein-coupled receptor (GPCR) agonists, inhibitors of stearoyl-coenzyme A desaturase, and antibacterial agents, highlighting the therapeutic potential of this specific substitution pattern.

Section 4: Safety and Handling

Proper safety precautions are essential when working with any chemical. While a specific safety data sheet (SDS) for this compound is not widely published, guidelines can be established from data on analogous compounds like 3-Methoxyazetidine.[12][19]

  • General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or chemical goggles.

    • Hand Protection: Wear suitable chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat.

  • Hazards Identification (based on analogs):

    • May cause skin irritation (H315).[12][19]

    • May cause serious eye irritation/damage (H319).[12][19]

    • May cause respiratory irritation (H335).[12][19]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[8] Recommended storage is at 2-8°C under an inert atmosphere.[8]

References

  • Al-Rawashdeh, A., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Zhang, Z., et al. (2020). Regioselective ring-opening reactions of unsymmetric azetidines. ResearchGate. [Link]

  • Zhang, Z., & Li, Z. (2020). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Organic Chemistry. [Link]

  • P&S Chemicals. Product information, 3-Ethoxy-azetidine. [Link]

  • Kaur, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link]

  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. ResearchGate. [Link]

  • Google Patents. (2012). Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Ombito, J. O., et al. (2014). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • PubChem. 3-Ethylazetidine hydrochloride. [Link]

  • PubChem. 3-Methoxyazetidine. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • PubChem. 3-Methoxyazetidine hydrochloride. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

Sources

An In-depth Technical Guide to 3-Ethoxyazetidine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Ethoxyazetidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document leverages data from its close analog, 3-Methoxyazetidine, and established principles of azetidine chemistry to provide a robust technical resource.

Nomenclature and Structure

The compound of interest is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1]

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 88536-21-4[1][2][3]
Molecular Formula C5H11NO[4][3]
Molecular Weight 101.15 g/mol [4][2][3]
Canonical SMILES CCOC1CNC1[4]
InChI InChI=1S/C5H11NO/c1-2-7-5-3-6-4-5/h5-6H,2-4H2,1H3Inferred
Hydrochloride CAS 535924-73-3

The structure of this compound consists of a four-membered azetidine ring substituted with an ethoxy group at the 3-position. The strained four-membered ring imparts unique chemical properties and reactivity, making it an attractive scaffold in organic synthesis.

G cluster_0 Synthesis Pathway Epichlorohydrin\n+ Benzhydrylamine Epichlorohydrin + Benzhydrylamine 1-Benzhydryl-3-hydroxyazetidine 1-Benzhydryl-3-hydroxyazetidine Epichlorohydrin\n+ Benzhydrylamine->1-Benzhydryl-3-hydroxyazetidine Cyclization 1-Benzhydryl-3-ethoxyazetidine 1-Benzhydryl-3-ethoxyazetidine 1-Benzhydryl-3-hydroxyazetidine->1-Benzhydryl-3-ethoxyazetidine Williamson Ether Synthesis (e.g., EtI, NaH) This compound This compound 1-Benzhydryl-3-ethoxyazetidine->this compound Deprotection (e.g., H2, Pd/C)

Caption: Proposed synthesis of this compound.

This synthetic approach is advantageous due to the availability of starting materials and the generally high yields reported for these types of transformations in the synthesis of related azetidine derivatives.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for this compound is not widely published. However, we can predict the key features of its NMR, IR, and Mass spectra based on its structure and data from its methoxy analog. [5]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the ethoxy group and the azetidine ring protons.

  • Ethoxy Group: A triplet at approximately 1.2 ppm (3H, -CH₃) and a quartet at around 3.5 ppm (2H, -O-CH₂-).

  • Azetidine Ring: The protons on the azetidine ring will likely appear as complex multiplets in the region of 3.0 to 4.0 ppm. The proton at the C3 position, bonded to the ether oxygen, would be shifted further downfield.

  • N-H Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display four distinct signals corresponding to the unique carbon atoms in the molecule.

  • Ethoxy Group: A signal for the methyl carbon (-CH₃) at approximately 15 ppm and the methylene carbon (-O-CH₂-) around 65 ppm.

  • Azetidine Ring: Signals for the C2/C4 carbons would be expected in the region of 50-60 ppm, while the C3 carbon, being attached to the electronegative oxygen, would appear further downfield, likely around 70-80 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands:

  • N-H Stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹. * C-H Stretch: Strong absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the azetidine and ethoxy groups. [6]* C-O Stretch: A strong, characteristic band in the 1150-1085 cm⁻¹ region, indicative of the ether linkage.

  • N-H Bend: A moderate absorption around 1650-1580 cm⁻¹.

Mass Spectrometry (Predicted)

In a mass spectrum, this compound (molecular weight 101.15) would be expected to show a molecular ion peak (M⁺) at m/z 101. Key fragmentation patterns would likely involve the loss of the ethyl group (M-29) or the ethoxy group (M-45).

Reactivity and Potential Applications

3-Alkoxyazetidines are versatile intermediates in organic synthesis, primarily due to the reactivity of the secondary amine and the strained ring system. [7]

N-Functionalization

The secondary amine of this compound can readily undergo a variety of reactions, including:

  • Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen atom.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

These reactions allow for the facile incorporation of the this compound moiety into larger, more complex molecules.

G This compound This compound N-Alkyl-3-ethoxyazetidine N-Alkyl-3-ethoxyazetidine This compound->N-Alkyl-3-ethoxyazetidine Alkylation (R-X) N-Acyl-3-ethoxyazetidine N-Acyl-3-ethoxyazetidine This compound->N-Acyl-3-ethoxyazetidine Acylation (RCOCl) N-Sulfonyl-3-ethoxyazetidine N-Sulfonyl-3-ethoxyazetidine This compound->N-Sulfonyl-3-ethoxyazetidine Sulfonylation (RSO2Cl) N-Substituted-3-ethoxyazetidine N-Substituted-3-ethoxyazetidine This compound->N-Substituted-3-ethoxyazetidine Reductive Amination (RCHO, [H])

Caption: Reactivity of the secondary amine in this compound.

Applications in Drug Discovery

The azetidine ring is a bioisostere for various other cyclic and acyclic structures and is increasingly utilized in drug design to improve physicochemical properties such as solubility, lipophilicity, and metabolic stability. 3-Alkoxyazetidines, in particular, have been described as components of compounds with a range of biological activities, including:

  • G-protein-coupled receptor agonists [7]* Inhibitors of stearoyl-coenzyme A desaturase-9 [7]* Antibacterial agents [7] The incorporation of the this compound scaffold can lead to novel intellectual property and potentially enhanced pharmacological profiles.

Safety and Handling

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C. [4]

Conclusion

This compound is a valuable, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its synthesis can be reliably predicted based on established methods for related compounds. The unique properties conferred by the strained azetidine ring and the presence of the ethoxy group make it an attractive scaffold for the development of novel therapeutics. Researchers and drug development professionals can leverage the information and predictive analyses in this guide to effectively incorporate this compound into their synthetic and discovery programs.

References

  • P&S Chemicals. Product information, 3-Ethoxy-azetidine. [Link]

  • abcr Gute Chemie. AB282647 | CAS 535924-73-3. [Link]

  • Alcaide, B., Almendros, P., & Martinez-Alonso, C. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 76(7), 2157–2167.
  • Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

  • PubChem. 3-Methoxyazetidine. [Link]

  • Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Wang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 1-8.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • University of Calgary. Ch13 - Sample IR spectra. [Link]

Sources

Methodological & Application

Application Notes & Protocols: 3-Ethoxyazetidine as a Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered saturated heterocycle, has become a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacological properties.[1] Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets. This guide focuses on 3-ethoxyazetidine, a valuable building block that combines the structural benefits of the azetidine core with the functional advantages of an ethoxy substituent. The ethoxy group can act as a hydrogen bond acceptor, modulate lipophilicity, and serve as a metabolic soft spot blocker, making it an attractive feature for drug design. These application notes provide a comprehensive overview of the strategic use of this compound, complete with detailed protocols for its incorporation into diverse molecular scaffolds.

The Strategic Value of the this compound Scaffold

The incorporation of small, strained rings like azetidine is a well-established strategy to improve key drug-like properties.[2] Unlike more flexible linkers, the rigid azetidine framework reduces the entropic penalty upon binding to a target protein, often leading to improved potency. The four-membered ring is also more stable than the related aziridine, allowing for easier handling and more predictable reactivity under a variety of synthetic conditions.[3]

The 3-ethoxy substituent offers several distinct advantages:

  • Modulation of Physicochemical Properties: The ether functionality introduces polarity, which can enhance aqueous solubility—a common challenge in drug development. Simultaneously, it can influence the molecule's overall lipophilicity (LogP), providing a tool to fine-tune permeability and absorption.

  • Vectorial Hydrogen Bonding: The oxygen atom of the ethoxy group acts as a hydrogen bond acceptor, providing a specific directional interaction point with target proteins. This can be crucial for establishing or strengthening binding affinity.

  • Metabolic Stability: By replacing metabolically labile groups or blocking sites of oxidation, the this compound moiety can improve a compound's metabolic profile and extend its half-life.[4]

  • Bioisosteric Replacement: This scaffold serves as an excellent bioisostere for other common functionalities, such as gem-dimethyl groups, carbonyls, or other heterocyclic rings.[5] This allows chemists to explore new chemical space while retaining key binding interactions.

Conceptual Application: Bioisosteric Replacement

The diagram below illustrates how the this compound scaffold can act as a bioisostere for a more flexible and potentially metabolically labile piperidine-ether motif, while offering a more rigid and defined orientation of the key hydrogen bond acceptor (HBA).

G cluster_0 Flexible Precursor Motif cluster_1 Rigid Bioisostere a R₁—N b a->b c —O—Et b->c d HBA Vector (Flexible) b->d e R₁—N f e->f g —OEt f->g h HBA Vector (Fixed) f->h arrow_node Bioisosteric Replacement cluster_1 cluster_1 cluster_0 cluster_0

Caption: Bioisosteric replacement of a piperidine with a this compound.

Core Synthetic Applications: N-Functionalization

The secondary amine of the this compound ring is the primary handle for synthetic diversification. Standard functionalization techniques allow for the rapid generation of compound libraries to explore structure-activity relationships (SAR). The following protocols are based on established methods for azetidine chemistry and are optimized for robustness.[6]

N-Alkylation via Reductive Amination

Reductive amination is a mild and highly efficient method for introducing alkyl groups. It proceeds via the formation of an iminium intermediate from an aldehyde or ketone, which is then reduced in situ. Sodium triacetoxyborohydride is the preferred reducing agent due to its mildness and tolerance of a wide range of functional groups.

  • Reagent Preparation: To a solution of this compound hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (1.2 eq) and stir for 10 minutes at room temperature to liberate the free base.

  • Imine Formation: Add benzaldehyde (1.1 eq) to the solution. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 45 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated product.

Caption: General workflow for N-alkylation via reductive amination.

N-Acylation to Form Amides

N-acylation provides access to amide derivatives, which are prevalent in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities. This reaction is typically performed with acyl chlorides or anhydrides in the presence of a non-nucleophilic base.

  • Reagent Preparation: Dissolve this compound hydrochloride (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA, 2.0 eq) in DCM (0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 1-2 hours).

  • Workup: Quench the reaction by adding water.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.

N-Arylation via Buchwald-Hartwig Cross-Coupling

Introducing an aryl or heteroaryl group on the azetidine nitrogen often requires a metal-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is a powerful method for this transformation, utilizing a palladium catalyst and a suitable phosphine ligand.

  • Inert Atmosphere: To an oven-dried reaction vessel, add Pd₂(dba)₃ (0.02 eq), a suitable ligand such as XPhos (0.08 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq). Purge the vessel with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Add anhydrous toluene (0.1 M), followed by this compound hydrochloride (1.2 eq) and bromobenzene (1.0 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir until the starting materials are consumed, as monitored by LC-MS (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the N-arylated product.

Summary of N-Functionalization Techniques
Reaction TypeTypical ReagentsKey AdvantagesPotential Challenges
N-Alkylation Aldehyde/Ketone, NaBH(OAc)₃Mild conditions, high functional group tolerance, broad substrate scope.Over-alkylation is possible if primary amines are formed; requires stoichiometric reducing agent.
N-Acylation Acyl Chloride/Anhydride, Et₃N/DIPEAFast, high-yielding, and generally clean reactions.Acylating agents can be moisture-sensitive; may not be suitable for acid-labile substrates.
N-Arylation Aryl Halide, Pd Catalyst, Ligand, BaseAccess to diverse aromatic systems, excellent for library synthesis.Requires inert atmosphere, catalyst/ligand optimization may be needed, potential for side reactions.

Characterization and Quality Control

For all synthesized derivatives, comprehensive characterization is essential to confirm structure and purity.

  • Structural Verification: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy should be used to confirm the covalent structure of the final compound.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is used to determine the purity of the compound and confirm its molecular weight. A purity of >95% is typically required for compounds intended for biological screening.

Conclusion

This compound is a powerful and versatile building block for drug discovery. Its unique combination of a rigid, three-dimensional core and a functional ethoxy group provides medicinal chemists with a valuable tool to optimize potency, selectivity, and ADME properties. The robust and scalable protocols for N-functionalization detailed herein enable the rapid exploration of chemical space, accelerating the journey from hit identification to lead optimization. By leveraging the strategic advantages of this scaffold, researchers can design next-generation therapeutics with improved pharmacological profiles.

References

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Azetidine Derivatives in Drug Discovery: A Focus on Methanesulfonate Compounds. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • ResearchGate. Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. [Link]

  • Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • Wikipedia. Bioisostere. [Link]

  • PMC - PubMed Central. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]

Sources

Application Note: Synthetic Protocols for the N-Alkylation of 3-Ethoxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the N-Substituted 3-Ethoxyazetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve aqueous solubility, and modulate lipophilicity, thereby optimizing pharmacokinetic profiles. The this compound moiety, in particular, offers a versatile building block for introducing a rigid, three-dimensional element into molecular designs. The nitrogen atom (N-1) of the azetidine ring serves as a critical handle for diversification, allowing for the introduction of various alkyl and aryl substituents to explore the chemical space and fine-tune biological activity.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the most effective and commonly employed synthetic protocols for the N-alkylation and N-arylation of this compound. We will delve into the mechanistic rationale behind three primary methods: reductive amination, direct nucleophilic substitution, and Buchwald-Hartwig amination. Each section includes field-tested, step-by-step protocols, explanations of experimental choices, and troubleshooting insights to ensure successful and reproducible outcomes.

It is important to note that this compound is frequently supplied as a hydrochloride salt[1][2]. Therefore, all protocols involving the free amine require a preliminary neutralization step or the inclusion of a stoichiometric amount of base to liberate the nucleophilic nitrogen.

Protocol 1: Reductive Amination

Reductive amination is a robust and highly versatile method for forming C-N bonds, converting a carbonyl group and an amine into a more substituted amine via an intermediate imine.[3] This one-pot procedure is widely favored for its high chemoselectivity and broad functional group tolerance, making it a cornerstone of library synthesis in drug discovery.

Mechanistic Rationale: The reaction proceeds in two main stages. First, the nucleophilic this compound attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal, which then dehydrates to yield an iminium ion intermediate. In the second stage, a mild reducing agent, introduced into the same pot, selectively reduces the iminium ion to the final N-alkylated azetidine.[3][4] The choice of reducing agent is critical; it must be potent enough to reduce the iminium intermediate but mild enough to avoid significant reduction of the starting carbonyl compound.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose due to its mildness and tolerance for slightly acidic conditions that favor imine formation.[6]

cluster_1 Step 1: Iminium Formation cluster_2 Step 2: Reduction Azetidine This compound Hemiaminal Hemiaminal Intermediate Azetidine->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde/Ketone (R'CHO) Aldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-Alkyl-3-ethoxyazetidine Iminium->Product Reducer NaBH(OAc)₃ Reducer->Product Hydride Delivery Azetidine This compound (Free Base) TransitionState SN2 Transition State [H₂N⁺(Azetidine)---R---X⁻] Azetidine->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState Product N-Alkyl-3-ethoxyazetidine TransitionState->Product Leaving Group Departure SideProduct Quaternary Ammonium Salt (Potential Side Product) Product->SideProduct Over-alkylation (with excess R-X) Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amido L₂Pd(II)(Ar)(NR₂) PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation (Base, R₂NH) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product

Sources

The Strategic Incorporation of 3-Ethoxyazetidine in the Synthesis of CNS-Targeting Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in CNS Drug Discovery

The quest for novel therapeutics targeting the Central Nervous System (CNS) is one of the most challenging yet vital areas of modern drug discovery. A significant hurdle is the design of molecules that can effectively cross the blood-brain barrier (BBB) while exhibiting high potency and selectivity for their intended neural targets. In this context, the azetidine scaffold has emerged as a privileged structure in medicinal chemistry.[1] This four-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity, improved physicochemical properties, and synthetic versatility.[2]

Compared to more flexible acyclic amines or larger ring systems, the strained azetidine ring can lock key pharmacophoric elements in a specific orientation, potentially increasing binding affinity to target proteins.[3] Furthermore, the introduction of an azetidine moiety can enhance metabolic stability and aqueous solubility, crucial parameters for successful CNS drug candidates.[1]

This technical guide focuses on a particularly valuable building block: 3-ethoxyazetidine . The presence of the ethoxy group at the 3-position provides a strategic handle to fine-tune the molecule's properties, acting as a bioisostere for other functionalities and influencing lipophilicity and hydrogen bonding potential.[4][5] We will explore the impact of this substituent on CNS-relevant properties and provide detailed, field-proven protocols for the incorporation of this compound into more complex molecular architectures.

Physicochemical Properties and Their Impact on CNS Drug Design

The success of a CNS drug is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The this compound moiety contributes favorably to several of these key parameters.

PropertyInfluence of the this compound MoietyRationale
Lipophilicity (LogD) Moderate increaseThe ethyl group adds lipophilicity, which can aid in membrane permeability. However, the ether oxygen and the azetidine nitrogen introduce polarity, balancing the overall lipophilicity to fall within the optimal range for BBB penetration.
Aqueous Solubility Enhanced compared to more lipophilic analogsThe polar ether and amine functionalities can engage in hydrogen bonding with water, improving solubility, a key factor for formulation and bioavailability.
Metabolic Stability Generally improvedThe azetidine ring is often more resistant to metabolic degradation compared to acyclic amines. The ethoxy group is also relatively stable to metabolism.
Molecular Rigidity IncreasedThe strained four-membered ring reduces the number of rotatable bonds, which can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.[3]
Hydrogen Bond Acceptors Two (Azetidine N and Ether O)The presence of hydrogen bond acceptors is important for target interaction and solubility. The number of hydrogen bond donors and acceptors is a key parameter in CNS drug design.

Synthetic Strategies: N-Functionalization of this compound

The secondary amine of the this compound ring is the primary point for synthetic elaboration, allowing for its incorporation into a wide array of molecular scaffolds. The most common and powerful methods for this are N-alkylation and N-arylation reactions.

General Workflow for N-Functionalization

The following diagram illustrates a generalized workflow for the synthetic utilization of this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product This compound This compound Reaction_Vessel Combine in Anhydrous Solvent Heat under Inert Atmosphere This compound->Reaction_Vessel Reactant Aryl Halide / Alkyl Halide / Aldehyde Reactant->Reaction_Vessel Catalyst_Base Catalyst / Ligand / Base Catalyst_Base->Reaction_Vessel Workup Aqueous Work-up Extraction Reaction_Vessel->Workup Monitor by TLC/LC-MS Purification Column Chromatography Workup->Purification Final_Product N-Functionalized This compound Derivative Purification->Final_Product

Caption: General workflow for N-functionalization of this compound.

Detailed Experimental Protocols

The following protocols are adapted from established methods for the N-arylation of substituted azetidines and are expected to be highly effective for this compound.[6]

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This method is highly versatile for forming C-N bonds and is a cornerstone of modern medicinal chemistry.[6]

Reaction Scheme:

(Self-generated image for illustrative purposes)

Materials:

  • This compound (or its hydrochloride salt)

  • Aryl bromide or iodide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and NaOtBu (1.4 equiv). If using the hydrochloride salt of the azetidine, an additional equivalent of base is required.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at 80-110 °C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (typically 8-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-3-ethoxyazetidine.

Causality and Insights:

  • The choice of a bulky phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, which can be a competing side reaction.

  • The use of a strong, non-nucleophilic base like NaOtBu is necessary to deprotonate the azetidine nitrogen without competing in the reaction. Cs₂CO₃ can be a milder alternative for sensitive substrates.

  • Strictly anhydrous and oxygen-free conditions are paramount for the stability and activity of the palladium catalyst.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

The Ullmann condensation is a classical and cost-effective alternative to palladium-catalyzed methods, particularly for electron-deficient aryl halides.[7]

Reaction Scheme:

(Self-generated image for illustrative purposes)

Materials:

  • This compound

  • Aryl iodide or bromide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or L-proline (as a ligand)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dioxane or Dimethylformamide (DMF)

Procedure:

  • Preparation: To a dry reaction vessel, add CuI (5-10 mol%), the ligand (10-20 mol%), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Reagent Addition: Add the aryl halide (1.0 equiv) and this compound (1.2-1.5 equiv).

  • Solvent Addition: Add anhydrous dioxane or DMF (to achieve a concentration of 0.2-0.5 M).

  • Reaction: Seal the vessel and heat the mixture in a preheated oil bath at 100-130 °C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and add an aqueous ammonia solution to complex with the copper catalyst.

  • Extraction: Filter the mixture through Celite. Separate the organic layer, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Drying and Concentration: Concentrate the solution under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to obtain the pure N-aryl-3-ethoxyazetidine.

Causality and Insights:

  • The use of a ligand such as DMEDA or L-proline is essential in modern Ullmann couplings to solubilize the copper salt and accelerate the catalytic cycle, allowing for milder reaction conditions than the classical, ligand-free protocols.

  • This method is often more tolerant of functional groups than some palladium-catalyzed systems and can be more economical for large-scale synthesis.

Logical Relationships in Synthetic Planning

The choice between a palladium- or copper-catalyzed approach often depends on the specific substrates and the desired scale of the reaction.

G Start N-Arylation of This compound Aryl_Halide Aryl Halide Substrate (Br, I, Cl, OTf) Start->Aryl_Halide Functional_Groups Substrate Functional Group Tolerance Start->Functional_Groups Scale Scale of Synthesis Start->Scale Cost Cost Considerations Start->Cost Buchwald Buchwald-Hartwig (Pd-Catalyzed) Aryl_Halide->Buchwald Broad scope (Cl, Br, I, OTf) Ullmann Ullmann Coupling (Cu-Catalyzed) Aryl_Halide->Ullmann Mainly I, Br Functional_Groups->Buchwald Generally high tolerance (phosphine sensitivity) Functional_Groups->Ullmann Tolerant to many groups Scale->Buchwald Lab to medium scale Scale->Ullmann Often preferred for large scale Cost->Buchwald Higher catalyst/ligand cost Cost->Ullmann More economical

Caption: Decision matrix for choosing an N-arylation method.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of CNS-targeting compounds. Its unique physicochemical properties can be leveraged to enhance the drug-like characteristics of lead compounds, improving their potential for successful clinical development. The robust and well-established protocols for N-functionalization, such as the Buchwald-Hartwig amination and Ullmann-type couplings, provide reliable and efficient means to incorporate this scaffold into diverse molecular architectures. By understanding the principles behind these synthetic methods and the influence of the this compound moiety on molecular properties, researchers can strategically employ this building block to accelerate the discovery of the next generation of CNS therapeutics.

References

  • Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(17), 7187-7211. [Link]

  • Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed. [Link]

  • Cheon, S. H., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(5), 543-548. [Link]

  • PubChem. (2023). Compositions and methods for treating brain injury - Patent US-11628160-B2. PubChem. [Link]

  • Google Patents. (n.d.). WO2013062680A1 - Novel compounds and compositions thereof for treating nervous system disorders.
  • Google Patents. (n.d.). CY2139B1 - Pharmacologically active CNS compounds.
  • PubChem. (2012). Methods and compositions for the treatment of CNS-related conditions - Patent US-8293794-B2. PubChem. [Link]

  • ResearchGate. (2018). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Fujiwara, T., & Hashimoto, Y. (2017). The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. PubMed. [Link]

  • PubChem. (2024). Compounds as neuronal histamine receptor-3 antagonists and uses thereof - Patent US-12172980-B2. PubChem. [Link]

  • AccessPharmacy. (n.d.). Nucleophilic Substitution, Addition, and Elimination Reactions | The Organic Chemistry of Medicinal Agents. AccessPharmacy. [Link]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

Sources

The Strategic Incorporation of 3-Ethoxyazetidine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Strained Heterocycles in Drug Design

In the landscape of contemporary drug discovery, the quest for novel chemical matter with enhanced pharmacological properties is perpetual. Small, strained heterocycles have emerged as powerful tools for medicinal chemists, offering a unique combination of three-dimensional complexity and favorable physicochemical attributes. Among these, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its inherent ring strain and well-defined conformational preferences allow for the precise positioning of substituents in three-dimensional space, leading to improved target engagement and molecular properties.[1]

This guide focuses on a particularly valuable derivative: 3-ethoxyazetidine. The introduction of an ethoxy group at the 3-position of the azetidine ring imparts a unique set of properties that can be strategically leveraged to overcome common challenges in drug development, such as metabolic instability and poor solubility. We will explore the synthesis, applications, and underlying medicinal chemistry principles of this compound, with a specific focus on its role in the development of antagonists for the C-C chemokine receptor type 2 (CCR2), a key target in inflammatory diseases.

The this compound Moiety: A Bioisostere with Distinct Advantages

The strategic use of bioisosteres—functional groups with similar steric and electronic properties to another group—is a cornerstone of modern medicinal chemistry.[2] The this compound moiety can be considered a versatile bioisostere for a range of functional groups, offering several advantages:

  • Enhanced Metabolic Stability: The azetidine ring is known to be more resistant to N-dealkylation compared to larger saturated heterocycles like piperidine.[3] The ethoxy group further enhances this stability by shielding the ring from enzymatic degradation.

  • Modulation of Physicochemical Properties: The ether linkage introduces a polar functional group that can improve solubility and act as a hydrogen bond acceptor, potentially enhancing target binding affinity. The ethyl group provides a degree of lipophilicity that can be fine-tuned to optimize the overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.

  • Vectorial Exit Point: The this compound scaffold provides a well-defined exit vector for further chemical elaboration, allowing for the exploration of chemical space and the optimization of structure-activity relationships (SAR).

Synthesis of this compound: A Practical Guide

The synthesis of this compound typically proceeds through a two-step sequence starting from the commercially available 1-Boc-3-hydroxyazetidine. The key transformation is a Williamson ether synthesis, a robust and widely used method for the formation of ethers.

Protocol 1: Synthesis of N-Boc-3-ethoxyazetidine

This protocol details the synthesis of the protected this compound precursor.

Materials:

  • 1-Boc-3-hydroxyazetidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to afford N-Boc-3-ethoxyazetidine.

Protocol 2: Deprotection of N-Boc-3-ethoxyazetidine

This protocol describes the removal of the Boc protecting group to yield this compound, typically as a salt.

Materials:

  • N-Boc-3-ethoxyazetidine

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-3-ethoxyazetidine (1.0 eq) in a minimal amount of diethyl ether.

  • Add 4 M HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, during which a precipitate should form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Application in Medicinal Chemistry: The Case of AZD2423, a CCR2 Antagonist

A compelling example of the successful application of this compound in drug discovery is the development of AZD2423, a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[4] CCR2 and its primary ligand, CCL2, play a crucial role in the recruitment of monocytes to sites of inflammation, making it an attractive target for the treatment of various inflammatory and autoimmune diseases.[5]

AZD2423 emerged from a lead optimization campaign by AstraZeneca and incorporates a this compound moiety as a key structural element.[6] It acts as a negative allosteric modulator of CCR2, meaning it binds to a site on the receptor distinct from the endogenous ligand binding site and inhibits receptor signaling.[7]

Structure-Activity Relationship (SAR) Insights

The discovery of AZD2423 involved a systematic exploration of the SAR around a central cyclohexyl scaffold. The incorporation of the this compound group was found to be critical for achieving a desirable balance of potency, selectivity, and pharmacokinetic properties.

Compound/FeatureCCR2 Binding IC50 (nM)hERG Binding IC50 (µM)Rat Oral Bioavailability (%)
Early Lead with Piperidine170<1Low
Analog with Azetidine102.0Improved
AZD2423 (with this compound) 2.6 90 16 (rat), 71 (dog)

Data compiled from a presentation by John G. Cumming at the 17th RSC/SCI Medicinal Chemistry Symposium, 2013.[6][8]

The data clearly demonstrates that the replacement of a piperidine ring with an azetidine moiety led to a significant improvement in CCR2 potency and a reduction in off-target activity against the hERG channel, a key consideration for cardiovascular safety. The further introduction of the 3-ethoxy group in AZD2423 resulted in a highly potent CCR2 antagonist with an excellent hERG safety profile and favorable oral bioavailability in preclinical species.[6]

The Role of this compound in AZD2423

The this compound moiety in AZD2423 likely contributes to its overall profile in several ways:

  • Optimal Lipophilicity: The ethoxy group provides a balance of hydrophilicity and lipophilicity, contributing to the compound's good solubility and membrane permeability.

  • Metabolic Stability: The azetidine ring, as previously discussed, is less prone to N-dealkylation, a common metabolic pathway for basic amines.

  • Precise Vectorial Orientation: The rigid azetidine ring orients the ethoxy group and the rest of the molecule in a specific conformation that is optimal for binding to the allosteric site on the CCR2 receptor.

Protocol 3: Exemplar Synthesis of a Key Intermediate for AZD2423

While the full synthesis of AZD2423 is complex, the following protocol illustrates the coupling of the this compound fragment to a core intermediate, a key step in the synthesis of many CCR2 antagonists of this class.

Materials:

  • This compound hydrochloride

  • Core intermediate with a suitable leaving group (e.g., a chloropyrimidine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the chloropyrimidine core intermediate (1.0 eq) in anhydrous DMF, add this compound hydrochloride (1.2 eq) and DIPEA (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Cool the reaction mixture to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired coupled product.

Visualization of the Role of this compound in Drug-Target Interactions

The this compound moiety plays a crucial role in orienting the molecule within the binding pocket of its target protein. In the case of AZD2423, it contributes to the overall shape and electronic properties of the molecule, enabling it to effectively modulate the function of the CCR2 receptor.

Conclusion and Future Perspectives

The strategic incorporation of the this compound moiety has proven to be a valuable tactic in medicinal chemistry, as exemplified by the development of the CCR2 antagonist AZD2423. This small, functionalized heterocycle offers a unique combination of properties that can be leveraged to address key challenges in drug design, including metabolic stability, solubility, and off-target effects. The synthetic accessibility of this compound and its derivatives further enhances its appeal as a building block for the construction of novel therapeutic agents. As our understanding of the interplay between molecular structure and pharmacological properties continues to evolve, we can expect to see the this compound motif and other tailored azetidine derivatives play an increasingly important role in the design of the next generation of medicines.

References

  • BenchChem. (2025). Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers.
  • Zhang, X., Hou, C., Hufnagel, H. R., & Sui, Z. (2012). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. ACS Medicinal Chemistry Letters, 3(12), 1045–1049.
  • Expert Opinion on Therapeutic Patents. (2011). 4-Azetidinyl-1-heteroatom linked cyclohexane antagonists of CCR2: patent evaluation.
  • Patsnap Synapse. (n.d.). AZD-2423. Retrieved from [Link]

  • ResearchGate. (2025). Overcoming hERG activity in the discovery of a series of 4-azetidinyl-1-aryl-cyclohexanes as CCR2 antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of novel small molecule CCR2 PET ligands. Retrieved from [Link]

  • Zheng, Y., Qin, L., Zacarías, N. G., de Vries, H., Han, G. W., Gustavsson, M., ... & Handel, T. M. (2016). Structure of CC chemokine receptor 2 with orthosteric and allosteric antagonists.
  • Cumming, J. G. (2013, September). CCR2 antagonists for the treatment of neuropathic pain. 17th RSC/SCI Medicinal Chemistry Symposium, Churchill College, Cambridge.
  • AstraZeneca. (2005). Azetidine-2-carboxylic acid/ASTRAZENECA. European Patent Office. Retrieved from [Link]

  • Zheng, Y., et al. (2016). Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists. National Institutes of Health. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). AZD2423. Retrieved from [Link]

  • Grynkiewicz, G., & Marjasz, A. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Kalliomäki, M., et al. (2013). A randomized, double-blind, placebo-controlled trial of a chemokine receptor 2 (CCR2) antagonist in posttraumatic neuralgia. Pain, 154(11), 2249-2255.
  • Incyte Corporation. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-30.
  • G.D. Searle & Co. (2000). Process for synthesizing COX-2 inhibitors.
  • VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]

  • BenchChem. (2025). Review of 3-substituted azetidine synthesis methods.
  • Novartis AG. (2005). Azetidine derivatives as ccr-3 receptor antagonists.
  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutics Research, 7(2), 000282.
  • The Board of Regents of the University of Texas System. (2023). Compositions and methods for treatment of pathologic pain associated with malignant growth disorder.
  • National Yang Ming Chiao Tung University. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC.
  • Cox, R. J., et al. (2015). Discovery and evaluation of a novel monocyclic series of CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 25(7), 1565-1569.
  • Actelion Pharmaceuticals Ltd. (2012). 4-pyrimidinesulfamide derivative.
  • Protagonist Therapeutics, Inc. (2017). Oral peptide inhibitors of interleukin-23 receptor and their use to treat inflammatory bowel diseases.
  • BioWorld. (2004, November 23).

Sources

palladium-catalyzed coupling reactions with 3-bromoazetidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols >

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromoazetidine Derivatives

Introduction: The Strategic Value of the Azetidine Scaffold

To the researchers, scientists, and drug development professionals at the forefront of innovation, the deliberate choice of a molecular scaffold is a critical decision in the design of novel therapeutics. The azetidine ring, a nitrogen-containing four-membered saturated heterocycle, has risen to prominence as a "privileged scaffold".[1] Its inherent ring strain and conformational rigidity provide a unique platform for controlling the spatial arrangement of substituents, which can lead to significant enhancements in binding affinity and selectivity for biological targets.[1][2] Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties, making them highly valuable motifs in medicinal chemistry.[3][4]

Among the various functionalized azetidines, N-protected 3-bromoazetidine has emerged as a cornerstone building block.[5] The bromine atom at the 3-position serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions, a suite of transformations that earned the 2010 Nobel Prize in Chemistry, have become the premier method for this purpose, allowing for the efficient and modular construction of C-C and C-N bonds under mild conditions.[6][7]

This guide provides an in-depth exploration of three key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as applied to 3-bromoazetidine derivatives. It is designed not merely as a set of instructions, but as a transfer of expertise, explaining the causality behind experimental choices to empower you to adapt, optimize, and troubleshoot these powerful transformations in your own laboratories.

Core Principles: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary steps that facilitates the coupling of two fragments.[7][8] While specifics may vary, the general mechanism provides a crucial framework for understanding and optimizing these reactions.[9]

A typical cycle involves a Pd(0) active species and a Pd(II) intermediate. The core steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromoazetidine, forming a Pd(II) intermediate. This is often the rate-determining step.[7] The reactivity order for halides is generally I > Br > OTf >> Cl.[10]

  • Transmetalation (for Suzuki & Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) coordinates to the palladium center. For Suzuki reactions, a base is crucial to activate the boronic acid for transmetalation.[8][10] For Buchwald-Hartwig aminations, the base deprotonates the coordinated amine.[11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][12]

The choice of ligand is paramount to the success of these reactions. Ligands stabilize the palladium catalyst, modulate its reactivity, and promote key steps in the catalytic cycle.[13] Bulky, electron-rich phosphine ligands, for example, are known to accelerate both oxidative addition and reductive elimination.[10][12]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 LₙPd(0) (Active Catalyst) OxAd Oxidative Addition Pd0->OxAd PdII_Azetidine Lₙ(Azetidine)Pd(II)-Br OxAd->PdII_Azetidine Transmetalation Transmetalation / Amine Coordination PdII_Azetidine->Transmetalation PdII_Coupled Lₙ(Azetidine)Pd(II)-R Transmetalation->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Product Coupled Product (R'-R or R'-NHR) RedElim->Product Azetidine 3-Bromoazetidine (R'-Br) Azetidine->OxAd Partner Coupling Partner (R-M or R-NH₂) Partner->Transmetalation

Figure 1: Generalized Palladium Catalytic Cycle.

Application Note 1: Suzuki-Miyaura Coupling for 3-Arylazetidines

The Suzuki-Miyaura reaction is arguably the most versatile and widely used palladium-catalyzed cross-coupling for C(sp²)-C(sp²) bond formation due to its mild conditions, excellent functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[9]

Causality Behind Component Selection
  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is common. Pre-formed catalysts (precatalysts) like XPhos Pd G3 are highly efficient as they ensure clean and quantitative generation of the active Pd(0) species.[14]

  • Ligand: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are often superior. The bulkiness promotes reductive elimination, while the electron-donating nature facilitates the oxidative addition step, especially with less reactive aryl bromides.[10]

  • Base: A base is required to facilitate the transmetalation step. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently used. K₃PO₄ is often a good choice as it is strong enough for activation but can minimize side reactions like protodeboronation, which is a common pathway for boronic acid decomposition.[15]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typical. Water helps to dissolve the inorganic base and facilitate the reaction. Rigorously deoxygenated solvents are critical, as oxygen can oxidize and deactivate the Pd(0) catalyst.[15]

Optimized Protocol: Synthesis of 1-Boc-3-phenylazetidine

This protocol provides a reliable method for the coupling of 1-Boc-3-bromoazetidine with phenylboronic acid.

Materials:

  • 1-Boc-3-bromoazetidine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • SPhos Pd G3 precatalyst (2 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv), finely ground

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-Boc-3-bromoazetidine (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and SPhos Pd G3 (0.02 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water to create a 5:1 solvent mixture (to achieve a substrate concentration of ~0.1 M).

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-Boc-3-phenylazetidine.

Data & Troubleshooting
ParameterRecommended ConditionRationale & Troubleshooting Notes
Catalyst Loading 1-5 mol%Lower loadings may be possible with highly active precatalysts. If the reaction stalls, catalyst degradation may be the cause; ensure a strictly inert atmosphere.[15]
Boronic Acid 1.1-1.5 equivA slight excess is used to drive the reaction. If low yields persist, check the quality of the boronic acid, as they can degrade via protodeboronation.[15]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Base strength can be critical. Cs₂CO₃ is more soluble and often more effective but also more expensive. Ensure the base is finely powdered for better reactivity.[13]
Solvent Dioxane/H₂O, Toluene/H₂OThe ratio of organic solvent to water can be optimized. Anhydrous conditions with KF as the base can sometimes mitigate protodeboronation.[15]
Temperature 80-110 °CHigher temperatures can accelerate the reaction but may also increase side product formation.

Application Note 2: Buchwald-Hartwig Amination for 3-Aminoazetidines

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation of immense importance in pharmaceuticals.[16] The reaction couples an amine with an aryl or heteroaryl halide.[17] This has become a go-to method for synthesizing aryl amines, largely replacing harsher, classical methods.[12]

Causality Behind Component Selection
  • Catalyst System: The choice of ligand is especially critical in C-N coupling.[18] Bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) have proven to be exceptionally effective.[19] They favor the formation of a monoligated palladium species, which dramatically increases the rate of all steps in the cycle.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[17] The choice of base can depend on the pKa of the amine and the functional group tolerance required.

  • Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are standard. The purity of the amine coupling partner is exceedingly important, as trace impurities can poison the catalyst.[14]

Optimized Protocol: Synthesis of 1-Boc-3-(phenylamino)azetidine

Materials:

  • 1-Boc-3-bromoazetidine (1.0 equiv)

  • Aniline (1.1 equiv)

  • BrettPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Nitrogen or Argon gas supply

  • Glovebox (recommended for handling base and catalyst)

Procedure:

  • Vessel Preparation: Inside a glovebox, add NaOtBu (1.4 equiv) and BrettPhos Pd G3 (0.02 equiv) to an oven-dried vial or flask.

  • Reagent Addition: Add 1-Boc-3-bromoazetidine (1.0 equiv), aniline (1.1 equiv), and a magnetic stir bar. Add anhydrous, degassed toluene (~0.1 M concentration).

  • Reaction Execution: Seal the vial tightly with a screw cap. Remove from the glovebox and place in a preheated heating block or oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are often complete within 2-16 hours.

  • Workup: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A1 Weigh Reagents: Azetidine, Coupling Partner, Base, Catalyst A2 Add to Dry Flask A1->A2 A3 Evacuate & Backfill with N₂/Ar (3x) A2->A3 A4 Add Degassed Solvent A3->A4 B1 Heat to Target Temp (e.g., 80-110 °C) A4->B1 Start Reaction B2 Stir Vigorously B1->B2 B3 Monitor by TLC/LC-MS B2->B3 C1 Cool to RT & Quench B3->C1 Reaction Complete C2 Liquid-Liquid Extraction C1->C2 C3 Dry Organic Layer C2->C3 C4 Concentrate C3->C4 C5 Column Chromatography C4->C5

Sources

Application Note: A Scalable and Efficient Protocol for the Large-Scale Synthesis of N-Boc-3-Ethoxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Boc-3-ethoxyazetidine is a valuable saturated heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1][2] Its unique strained four-membered ring imparts specific conformational constraints that are attractive for drug design.[1] This application note provides a detailed, two-step protocol for the large-scale synthesis of N-Boc-3-ethoxyazetidine, starting from the commercially available 1-(diphenylmethyl)-3-hydroxyazetidine. The process involves an initial debenzylation and N-protection step to yield N-Boc-3-hydroxyazetidine, followed by a Williamson ether synthesis to afford the final product. This guide emphasizes safe handling of hazardous reagents, process optimization for scalability, and robust analytical validation, making it suitable for researchers in both academic and industrial drug development settings.

Synthetic Strategy Overview

The synthesis is designed as a robust two-stage process. The first stage involves the conversion of the stable precursor, 1-(diphenylmethyl)-3-hydroxyazetidine, into the key intermediate, tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine). This is achieved through a one-pot catalytic hydrogenation to remove the diphenylmethyl (benzhydryl) protecting group, followed by the immediate protection of the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O).[3]

The second stage is a Williamson ether synthesis. The hydroxyl group of N-Boc-3-hydroxyazetidine is deprotonated using sodium hydride (NaH) to form a reactive alkoxide, which is then alkylated with an ethylating agent (iodoethane) to yield the target N-Boc-3-ethoxyazetidine.

G Start 1-(Diphenylmethyl)-3-hydroxyazetidine Intermediate N-Boc-3-hydroxyazetidine Start->Intermediate Product N-Boc-3-Ethoxyazetidine Intermediate_ref N-Boc-3-hydroxyazetidine Intermediate_ref->Product  1. NaH  2. Iodoethane G A Charge Parr Reactor with Starting Material, THF, and Pd/C Catalyst B Pressurize with H₂ (40-50 psi) and Stir for 18-24h at RT A->B C Monitor Reaction by TLC/LC-MS for Disappearance of Starting Material B->C D Depressurize and Filter through Celite® to Remove Catalyst C->D E Add Boc₂O to Filtrate and Stir for 2-3h at RT D->E F Concentrate Under Reduced Pressure E->F G Purify by Column Chromatography or Recrystallization F->G H Characterize Final Product (NMR, MS) G->H

Figure 2: Workflow for the synthesis of N-Boc-3-hydroxyazetidine.

Step-by-Step Procedure:

  • Reaction Setup: To a suitable high-pressure reactor (e.g., a Parr hydrogenator), add 1-(diphenylmethyl)-3-hydroxyazetidine (500 g, 2.09 mol) and anhydrous tetrahydrofuran (THF, 5.0 L).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the wet 10% Palladium on Carbon catalyst (100 g).

  • Hydrogenation: Seal the reactor, purge several times with nitrogen, and then with hydrogen gas. Pressurize the vessel to 40-50 psi with hydrogen and stir vigorously at room temperature (20-25 °C). [3]4. Reaction Monitoring: Continue the reaction for 18-24 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen uptake ceases and analysis by TLC or LC-MS shows complete consumption of the starting material.

  • Filtration: Carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional THF (2 x 500 mL) to ensure complete recovery of the product. [3]6. Boc Protection: Combine the filtrates in a suitable reaction vessel. Add di-tert-butyl dicarbonate (504 g, 2.31 mol) to the solution and stir at room temperature for 2-3 hours. [3]7. Work-up & Isolation: Concentrate the reaction mixture under reduced pressure to yield a crude oil or solid. The residue can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-Boc-3-hydroxyazetidine as a white solid. [3][4] * Expected Yield: 90-97%

Stage 2: Synthesis of N-Boc-3-Ethoxyazetidine

This procedure adapts the Williamson ether synthesis for this specific substrate, requiring stringent anhydrous conditions. [3] Materials & Reagents

ReagentMW ( g/mol )Mass / VolumeMolesMolar Eq.
N-Boc-3-hydroxyazetidine173.21300 g1.731.0
Sodium Hydride (60% in mineral oil)24.00 (pure)86.5 g2.161.25
Dimethylformamide (DMF), Anhydrous-3.0 L--
Iodoethane155.97185 mL2.251.3
Saturated aq. NH₄Cl-~1.5 L--
Ethyl Acetate-~6.0 L--
Brine-~2.0 L--

Step-by-Step Procedure:

  • Reaction Setup: In a large, dry, multi-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve N-Boc-3-hydroxyazetidine (300 g, 1.73 mol) in anhydrous dimethylformamide (DMF, 3.0 L).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Under a positive pressure of nitrogen, add the 60% sodium hydride dispersion (86.5 g, 2.16 mol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add iodoethane (185 mL, 2.25 mol) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting alcohol.

  • Quenching: Carefully quench the reaction by cooling it to 0 °C and slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Extraction: Dilute the mixture with water (3.0 L) and extract with ethyl acetate (3 x 2.0 L).

  • Washing: Combine the organic layers and wash with water (2 x 1.0 L) and then with brine (1.0 L) to remove residual DMF and salts.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil should be purified by vacuum distillation or large-scale column chromatography to yield N-Boc-3-ethoxyazetidine as a clear oil.

    • Expected Yield: 75-85%

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the structure and the presence of the ethoxy group.

  • LC-MS: To confirm the molecular weight and assess purity.

  • FTIR: To observe the disappearance of the O-H stretch from the starting material and the presence of C-O-C ether stretches.

Conclusion

This application note details a reliable and scalable two-stage synthesis of N-Boc-3-ethoxyazetidine. The protocol emphasizes safe laboratory practices, particularly for the handling of sodium hydride, and provides a clear, step-by-step guide from commercially available starting materials to the purified final product. By following this procedure, research and development laboratories can efficiently produce multi-hundred-gram quantities of this important building block for application in drug discovery programs.

References

  • Standard Operating Procedure: Sodium Hydride. (2012). University of California, Santa Barbara. [Link]

  • Hazard Summary: Sodium Hydride. New Jersey Department of Health. [Link]

  • MSDS for Sodium Hydride. Alkali Metals Limited. [Link]

  • Standard Operating Procedure: Sodium Hydride. Clemson University. [Link]

  • Alcaide, B., & Almendros, P. (2002). The chemistry and biology of azetidin-2-ones (β-lactams). Chemical Reviews, 102(11), 3857-3936.
  • Azetidine Synthesis. Inorganic and Organic Chemistry. [Link]

  • Couty, F., & Evano, G. (2006). The chemistry of azetidines. Tetrahedron, 62(46), 10619-10659. (Note: General authoritative reference for azetidine chemistry).
  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel derivatives of L-phenylalanine. Der Pharma Chemica, 3(3), 174-188. [Link]

  • Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • Kaur, N. (2025). Azetidine Synthesis. Google Books.
  • Uesugi, S., et al. (2020). Azetidine synthesis by La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. RSC Advances, 10(1), 1-5. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(iv), 195-214. [https://www.semantic-scholar.org/paper/An-improved%2C-gram-scale-synthesis-of-protected-Ji-Ross/...]
  • Forgione, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules, 28(3), 1005. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. ResearchGate. [Link]

  • Patel, H., et al. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals. [Link]

  • Wang, Y., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Advances, 14(1), 1-10. [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Publishing. [Link]

  • Gerard, B., et al. (2011). Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold. The Journal of Organic Chemistry, 76(18), 7439-7444. [Link]

  • N-Boc-3-oxoazetidine. Oakwood Chemical. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Application Note: The Strategic Use of 3-Ethoxyazetidine in the Synthesis of 3D-Rich Fragment Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for identifying high-quality starting points for drug development.[1] By screening smaller, less complex molecules, FBDD allows for a more efficient sampling of chemical space and often yields hits with high ligand efficiency.[1][2] However, the success of any FBDD campaign is critically dependent on the quality and diversity of the fragment library.[1]

Historically, fragment libraries have been dominated by flat, aromatic, sp²-rich compounds. While successful, this has left vast regions of three-dimensional chemical space underexplored. There is a growing consensus that incorporating fragments with greater sp³ character can lead to significant advantages, including improved physicochemical properties such as solubility, enhanced target selectivity, and access to novel intellectual property landscapes.[3][4][5] Saturated heterocycles are ideal scaffolds for building such 3D-rich libraries, and among these, the azetidine ring has emerged as a "privileged" motif.[6][7]

Azetidines, as strained four-membered rings, offer a unique combination of structural rigidity and chemical stability.[7][8] Their incorporation into molecules has been shown to improve metabolic stability and aqueous solubility—key attributes for successful drug candidates.[6] This application note focuses on a particularly versatile building block, 3-Ethoxyazetidine , and provides detailed protocols for its incorporation into diverse fragment libraries, enabling the exploration of novel 3D vectors in drug discovery programs.

The Advantage of this compound as a Core Scaffold

This compound is an exemplary building block for FBDD library synthesis for several key reasons:

  • Inherent 3D-Character: The puckered, four-membered ring immediately introduces sp³-rich, three-dimensional topology, moving away from the planar structures that saturate many screening collections.[3][5]

  • Dual Functionality: It possesses a secondary amine that serves as a robust and reliable handle for diversification through well-established synthetic methodologies.

  • Modulated Physicochemical Properties: The ethoxy group at the 3-position provides a distinct hydrogen bond acceptor and its ether linkage can improve solubility. It also acts as a stereochemical and conformational control element, influencing the spatial projection of substituents attached to the azetidine nitrogen.

  • Synthetic Accessibility: As a readily available building block, it allows for the rapid and cost-effective generation of novel fragment libraries.

The general synthetic strategy involves leveraging the nucleophilicity of the azetidine nitrogen to couple a wide array of chemical motifs, thereby decorating the core scaffold with diverse pharmacophores and exit vectors for future fragment evolution.[9]

Core Synthetic Methodologies and Protocols

The secondary amine of this compound is readily functionalized using standard, high-throughput-compatible reactions. Below are detailed, validated protocols for two of the most fundamental and versatile transformations: amide coupling and reductive amination.

Protocol 1: Parallel Synthesis of an Amide Library

Amide bond formation is arguably the most utilized reaction in medicinal chemistry.[10] The use of modern coupling reagents allows for the efficient and clean formation of amides under mild conditions, making it ideal for library synthesis.

Rationale for Reagent Selection:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its high efficiency, rapid reaction times, and low rate of epimerization. It is superior to many carbodiimide-based reagents as its byproducts are water-soluble, simplifying purification.[10][11]

  • Base: N,N-Diisopropylethylamine (DIPEA) is a bulky, non-nucleophilic base that effectively scavenges the acid formed during the reaction without competing in side reactions.[10]

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that solubilizes a wide range of reactants and reagents.

  • Reagent Stock Preparation:

    • Prepare a 0.2 M solution of diverse carboxylic acids in anhydrous DMF.

    • Prepare a 0.2 M solution of this compound (or its hydrochloride salt) in anhydrous DMF. If using the salt, add 1.05 equivalents of DIPEA to this stock solution to form the free base in situ.

    • Prepare a 0.22 M solution of HATU in anhydrous DMF.

    • Prepare a 0.6 M solution of DIPEA in anhydrous DMF.

  • Reaction Assembly:

    • To each well of a 96-well reaction block, add 200 µL (40 µmol, 1.0 eq) of the desired carboxylic acid stock solution.

    • Add 200 µL (44 µmol, 1.1 eq) of the HATU stock solution to each well.

    • Add 200 µL (120 µmol, 3.0 eq) of the DIPEA stock solution to each well.

    • Allow the carboxylic acids to pre-activate by shaking the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 220 µL (44 µmol, 1.1 eq) of the this compound stock solution to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12-16 hours.

    • Monitor reaction completion by LC-MS analysis of a representative well.

    • Upon completion, quench the reaction by adding 400 µL of water to each well.

    • Extract the products by adding 800 µL of ethyl acetate, sealing the plate, and shaking vigorously for 10 minutes.

    • Centrifuge the plate to separate the layers and carefully transfer the organic (top) layer to a clean 96-well plate for analysis and storage. A second extraction can be performed to improve recovery.

EntryCarboxylic AcidStructure of ProductConditionsYield (%)Purity (LC-MS, %)
1Benzoic AcidProduct 1HATU, DIPEA, DMF, RT, 16h>85>95
23-Pyridinecarboxylic AcidProduct 2HATU, DIPEA, DMF, RT, 16h>80>95
3Acetic AcidProduct 3HATU, DIPEA, DMF, RT, 16h>90>98

Note: Yields are estimated based on LC-MS analysis of crude product solutions and will vary depending on the specific carboxylic acid used.

Protocol 2: Parallel Synthesis of a Secondary Amine Library via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, providing direct access to secondary and tertiary amines from aldehydes or ketones.[12][13] This method is highly robust and tolerates a wide range of functional groups.

Rationale for Reagent Selection:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for one-pot reductive aminations.[14] It is a mild and selective reducing agent that reduces the iminium ion intermediate much faster than it reduces the starting aldehyde, preventing competitive reduction of the starting material. It is also less sensitive to moisture and pH than other reagents like sodium cyanoborohydride.

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are commonly used. Acetic acid is often added as a catalyst to facilitate the formation of the iminium ion intermediate.

  • Reagent Stock Preparation:

    • Prepare a 0.2 M solution of diverse aldehydes in anhydrous DCE.

    • Prepare a 0.2 M solution of this compound in anhydrous DCE.

    • Prepare a 0.3 M solution of sodium triacetoxyborohydride in anhydrous DCE (prepare this suspension immediately before use).

  • Reaction Assembly:

    • To each well of a 96-well reaction block, add 200 µL (40 µmol, 1.0 eq) of the desired aldehyde stock solution.

    • Add 220 µL (44 µmol, 1.1 eq) of the this compound stock solution.

    • Add 10 µL of glacial acetic acid to each well to catalyze iminium formation.

    • Seal the plate and shake at room temperature for 1 hour to allow for iminium ion formation.

  • Reduction and Work-up:

    • Add 200 µL (60 µmol, 1.5 eq) of the sodium triacetoxyborohydride suspension to each well. Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.

    • Reseal the plate and shake at room temperature for 12-16 hours.

    • Monitor reaction completion by LC-MS analysis of a representative well.

    • Quench the reaction by slowly adding 400 µL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.

    • Extract the products by adding 800 µL of dichloromethane (DCM), sealing the plate, and shaking vigorously.

    • Centrifuge to separate layers and transfer the organic (bottom) layer to a clean plate for analysis.

Visualization of Synthetic Workflows

Diagrams are essential for visualizing the strategic diversification of a core scaffold and the practical steps of a parallel synthesis campaign.

G core This compound (Core Scaffold) reagent2 R-CHO / R-CO-R' (Aldehydes / Ketones) product1 Amide Library core->product1 product2 Secondary Amine Library core->product2 product3 Urea Library core->product3 reagent1 R-COOH (Carboxylic Acids) reagent1->product1 Amide Coupling (HATU, DIPEA) reagent2->product2 Reductive Amination (Na(OAc)3BH) reagent3 R-NCO (Isocyanates) reagent3->product3 Urea Formation G cluster_prep 1. Preparation cluster_reaction 2. Automated Synthesis cluster_purification 3. Work-up & Analysis plate_map Plate Mapping (Acids, Aldehydes etc.) stock_prep Reagent Stock Preparation (0.2 M) plate_map->stock_prep dispense Reagent Dispensing (Liquid Handler) stock_prep->dispense add_core Add this compound & Coupling/Reducing Agents dispense->add_core react Reaction Incubation (RT, 12-16h) add_core->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract analyze QC by LC-MS (Purity & Identity) extract->analyze final_plate Final Fragment Library Plate analyze->final_plate

Caption: Workflow for parallel library synthesis.

Conclusion

This compound represents a powerful and synthetically tractable scaffold for the construction of fragment libraries with high three-dimensional character. Its rigid core, combined with the versatile secondary amine handle, allows for the systematic exploration of chemical space around a privileged heterocyclic core. The protocols detailed herein for amide coupling and reductive amination are robust, scalable, and amenable to high-throughput parallel synthesis, enabling medicinal chemists to rapidly generate novel, diverse, and 3D-rich fragment libraries. By embracing such scaffolds, drug discovery programs can enhance their chances of identifying high-quality, developable hits against even the most challenging biological targets.

References

  • Why 3D is not the always the winner in fragment-based screening? Sygnature Discovery. [Link]

  • Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. PMC - NIH. [Link]

  • Fragment-Based Drug Discovery Enters the Mainstream. Technology Networks. [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC - NIH. [Link]

  • Design and Synthesis of a 3-D Fragment Library. White Rose eTheses Online. [Link]

  • Structure of azetidine-containing compounds found in nature. ResearchGate. [Link]

  • Route to three-dimensional fragments using diversity-oriented synthesis. PubMed Central. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Elsevier. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. [Link]

  • Fragment-based drug discovery: opportunities for organic synthesis. PMC - NIH. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

Sources

Strategic Synthesis of 3,3-Disubstituted Azetidines: A Modern Medicinal Chemistry Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal and Process Chemists

The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in modern drug discovery.[1][2] Its unique conformational rigidity and ability to act as a polar, three-dimensional scaffold can significantly enhance the physicochemical properties of drug candidates, including metabolic stability, aqueous solubility, and binding affinity.[3][4] In particular, the 3,3-disubstituted pattern has garnered immense interest as a versatile bioisosteric replacement for gem-dimethyl and carbonyl groups, offering similar spatial arrangements but with distinct electronic and solubility profiles.[5]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the principal synthetic strategies for accessing 3,3-disubstituted azetidine derivatives. We move beyond a simple recitation of methods to provide a causal analysis of experimental choices, detailed, field-proven protocols, and a comparative summary to guide your synthetic planning.

Core Synthetic Philosophies: A Comparative Overview

The construction of the strained azetidine core can be approached from several distinct strategic directions. The choice of route is dictated by factors such as the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability. The primary methodologies include intramolecular cyclization, functionalization of pre-formed azetidine rings, ring expansion reactions, and [2+2] cycloadditions.[3][6]

Table 1: Comparative Analysis of Key Synthetic Routes to 3,3-Disubstituted Azetidines

StrategyGeneral Reaction SchemeKey AdvantagesKey Limitations
Intramolecular Cyclization An acyclic γ-amino alcohol or halide cyclizes to form the ring.Direct and classical approach; good for specific targets with available precursors.[4]Can be low-yielding due to entropic factors and competing elimination reactions; requires multi-step precursor synthesis.[4][7]
Functionalization of Azetidin-3-ols/ones A pre-formed azetidine is functionalized at the C3 position via a carbocation or radical intermediate.Highly modular and convergent; allows for late-stage diversification; mild reaction conditions are often possible.[3][8]Requires access to the azetidin-3-ol or -one starting material; reactivity can be sensitive to the N-protecting group.[5][9]
Ring Expansion of Aziridines A three-membered aziridine ring is expanded to the four-membered azetidine.Can provide access to highly substituted azetidines; leverages the strain of the starting material.[2][10]Substrate-specific; may require specialized starting materials (e.g., methylene aziridines).[10]
[2+2] Cycloaddition An imine reacts with an alkene (aza Paternò-Büchi reaction) to directly form the four-membered ring.Atom-economical and convergent; can build complexity quickly.[11][12]Often requires photochemical conditions; can have limitations in scope and regioselectivity.[11][12]

Visualizing the Synthetic Landscape

The major pathways to 3,3-disubstituted azetidines can be visualized as a network of convergent and linear strategies, each with unique intermediates and starting points.

G cluster_0 Acyclic Precursors cluster_1 Cyclic Precursors cluster_2 Core Strategies cluster_3 Product Acyclic γ-Amino Alcohols/ Halides Cyclization Intramolecular Cyclization Acyclic->Cyclization Aziridines Aziridines Expansion Ring Expansion Aziridines->Expansion Azetidinols Azetidin-3-ols Functionalization C3-Functionalization Azetidinols->Functionalization Imines Imines + Alkenes Cycloaddition [2+2] Cycloaddition Imines->Cycloaddition Product 3,3-Disubstituted Azetidine Cyclization->Product Expansion->Product Functionalization->Product Cycloaddition->Product G cluster_workflow Experimental Workflow Start Flame-dried flask under Argon Add_Reagents Add Sieves, Ester (1), Nucleophile (2), & Sc(OTf)3 Start->Add_Reagents Add_Solvent Add dry CH2Cl2 Add_Reagents->Add_Solvent React Stir at 35 °C ~12 hours Add_Solvent->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Remove Solvent in vacuo Monitor->Workup Complete Purify Silica Gel Chromatography Workup->Purify End Pure Product Purify->End

Sources

Application Notes & Protocols: Characterization of 3-Alkoxyazetidines as G-Protein-Coupled Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the pharmacological characterization of novel chemical scaffolds, using 3-alkoxyazetidines as a representative class of G-protein-coupled receptor (GPCR) agonists. GPCRs remain one of the most successful target families for modern therapeutics, and the identification of novel, selective, and potent agonists is a cornerstone of drug discovery.[1][2] The 3-alkoxyazetidine scaffold presents a promising starting point for developing agonists with desirable physicochemical properties. These application notes are designed for researchers, medicinal chemists, and drug development professionals, offering both the theoretical basis and detailed, field-proven protocols for moving a novel compound from initial hit identification to lead optimization. We will focus on the muscarinic acetylcholine receptors (mAChRs), a well-studied GPCR subfamily where azetidine-based agonists have shown significant promise, to illustrate the experimental workflows.[3][4][5]

Introduction: The Rationale for Novel GPCR Agonists

G-protein-coupled receptors constitute a vast superfamily of integral membrane proteins that transduce extracellular signals into intracellular responses, regulating nearly every aspect of human physiology.[6][7] Their critical role in health and disease has made them the target for approximately 34-36% of all FDA-approved drugs.[1][2] An agonist is a ligand that binds to and activates a receptor, mimicking the action of the endogenous signaling molecule.[8] The discovery of novel agonist scaffolds, such as 3-alkoxyazetidines, is driven by the need for improved therapeutic agents with enhanced selectivity, optimized pharmacokinetic profiles, and potentially biased signaling properties.

The 3-alkoxyazetidine core offers a three-dimensional structure that can be strategically modified to achieve high-affinity interactions within the orthosteric or allosteric binding pockets of GPCRs. This guide provides a systematic approach to evaluating such compounds, ensuring a rigorous and efficient characterization cascade.

The GPCR Signaling Cascade: A Primer

Upon agonist binding, a GPCR undergoes a conformational change, allowing it to act as a guanine nucleotide exchange factor (GEF) for its associated heterotrimeric G protein.[9] This catalyzes the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer.[1][10] Both Gα and Gβγ can then modulate the activity of downstream effector enzymes and ion channels.[10]

The primary G protein families relevant to agonist screening are:

  • Gαs: Stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP).[1][10]

  • Gαi: Inhibits adenylyl cyclase, decreasing intracellular cAMP.[1][10]

  • Gαq/11: Activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca²⁺).[1][3][10]

  • Gα12/13: Primarily involved in regulating Rho GTPases and cytoskeletal dynamics.

Beyond G proteins, agonist-activated GPCRs can also signal through G protein-independent pathways, often mediated by β-arrestins.[11] Understanding which pathway(s) a novel 3-alkoxyazetidine agonist activates is crucial for predicting its therapeutic effect and potential side effects.

Figure 1: Canonical GPCR Activation Pathway cluster_membrane Plasma Membrane GPCR GPCR (Inactive) GPCR_A GPCR (Active) GPCR->GPCR_A Conformational Change G_Protein Gα(GDP)-βγ GPCR_A->G_Protein Activation G_Protein_A Gα(GTP) + Gβγ G_Protein->G_Protein_A GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Effector->Second_Messenger Generation Agonist 3-Alkoxyazetidine Agonist Agonist->GPCR Binding G_Protein_A->Effector Modulation Response Cellular Response Second_Messenger->Response

Caption: General overview of the G-protein-coupled receptor activation cycle initiated by an agonist.

The Pharmacological Characterization Workflow

A tiered approach is essential for the efficient evaluation of novel compounds. This workflow progresses from high-throughput primary assays to more complex, lower-throughput secondary and profiling assays that provide deep mechanistic insight.

Figure 2: Agonist Characterization Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Primary Primary Screen (e.g., Calcium Flux Assay) - Potency (EC50) Secondary Secondary Assays (e.g., cAMP, BRET) - Efficacy (Emax) - Mechanism Confirmation Primary->Secondary Confirm Hits Profiling Profiling Assays (e.g., Radioligand Binding, Selectivity Panel) - Affinity (Ki) - Selectivity - Biased Signaling Secondary->Profiling Optimize Leads

Caption: A tiered workflow for characterizing novel GPCR agonists from screening to lead optimization.

Experimental Protocols

The following protocols are presented as a comprehensive suite for characterizing a novel 3-alkoxyazetidine agonist targeting a Gq-coupled receptor, such as the M1 or M3 muscarinic acetylcholine receptor.[3][12]

Protocol 1: Primary Screening via Calcium Mobilization Assay

Principle: This is a robust, high-throughput functional assay for Gq- or Gi-coupled receptors.[13] Activation of Gq pathways leads to IP₃ production and subsequent release of Ca²⁺ from the endoplasmic reticulum, which is detected by a calcium-sensitive fluorescent dye.[8] This assay is ideal for initial screening to determine compound potency (EC₅₀).

Materials:

  • HEK293 or CHO cells stably expressing the target receptor (e.g., M1 mAChR).

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye kit (e.g., Fluo-4 AM, Cal-520 AM).

  • Probenecid solution (to prevent dye leakage).

  • 3-alkoxyazetidine compound library and a known reference agonist (e.g., Carbachol for mAChRs).

  • 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[13]

Methodology:

  • Cell Plating: Seed the receptor-expressing cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Dye Loading: Prepare the calcium dye solution in Assay Buffer containing probenecid according to the manufacturer’s instructions.

  • Remove cell culture medium and add 20 µL of the dye solution to each well.

  • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation: Prepare a 5X concentrated serial dilution of the 3-alkoxyazetidine compounds and the reference agonist in Assay Buffer.

  • Measurement:

    • Place the cell plate and the compound plate into the fluorescent plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Initiate the automated addition of 5 µL of the 5X compound solution to the cell plate.

    • Immediately begin measuring the change in fluorescence intensity over 60-120 seconds.[14]

  • Data Analysis:

    • Calculate the response as the peak fluorescence intensity minus the baseline.

    • Normalize the data to the maximal response of the reference agonist (100%) and buffer control (0%).

    • Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.[15]

Causality & Interpretation: A dose-dependent increase in fluorescence confirms that the compound activates the Gq signaling pathway. The EC₅₀ value represents the concentration at which the compound elicits 50% of its maximal effect, providing a quantitative measure of its potency. This assay is chosen for primary screening due to its high signal-to-noise ratio, simple "mix-and-read" format, and amenability to high-throughput automation.

Protocol 2: Secondary Assay via BRET for β-arrestin Recruitment

Principle: Bioluminescence Resonance Energy Transfer (BRET) assays are powerful tools for monitoring protein-protein interactions in real-time within living cells.[16][17][18] To measure agonist-induced β-arrestin recruitment, the target GPCR is fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., YFP).[6][19] Agonist binding brings the donor and acceptor into close proximity (<100 Å), allowing for energy transfer. This assay confirms receptor activation at the plasma membrane and provides insight into pathways involved in receptor desensitization and internalization.[11][18]

Materials:

  • HEK293 cells transiently or stably co-expressing GPCR-Rluc and β-arrestin2-YFP.

  • Cell culture medium (e.g., Opti-MEM).

  • BRET substrate (e.g., Coelenterazine h).

  • White, opaque 96- or 384-well microplates.

  • Plate reader capable of simultaneous dual-emission detection (e.g., filters for ~480 nm and ~530 nm).

Methodology:

  • Cell Plating: Plate the co-expressing cells in white microplates and incubate for 24-48 hours.

  • Assay Preparation: On the day of the assay, replace the culture medium with HBSS or other suitable buffer.

  • Compound Addition: Add serial dilutions of the 3-alkoxyazetidine test compounds and a reference agonist to the wells. Incubate for 5-15 minutes at 37°C.

  • Substrate Addition: Just prior to reading, add the BRET substrate (e.g., Coelenterazine h) to a final concentration of 5 µM.

  • Measurement: Immediately measure the luminescence at the acceptor emission wavelength (~530 nm) and the donor emission wavelength (~480 nm) for 1-5 minutes.

  • Data Analysis:

    • Calculate the BRET ratio: (Emission at 530 nm) / (Emission at 480 nm).

    • Subtract the BRET ratio of vehicle-treated cells to obtain the net BRET response.

    • Plot the net BRET response against the compound concentration to generate dose-response curves and determine EC₅₀ and Eₘₐₓ values.

Causality & Interpretation: An increase in the BRET ratio indicates that the agonist is promoting a direct physical interaction between the receptor and β-arrestin. The Eₘₐₓ value, relative to a full reference agonist, defines the compound's efficacy for this specific pathway. Comparing potency (EC₅₀) and efficacy (Eₘₐₓ) from this assay with data from G-protein activation assays (e.g., cAMP or calcium) can reveal "biased agonism," where a ligand preferentially activates one signaling pathway over another.[8]

Protocol 3: Profiling via Radioligand Binding Assay

Principle: Competition binding assays directly measure the affinity of a test compound for the target receptor.[20] This is achieved by measuring the ability of the unlabeled 3-alkoxyazetidine (the "competitor") to displace a radiolabeled ligand with known affinity (the "radioligand") from the receptor. This assay is critical for confirming direct interaction and determining the inhibition constant (Kᵢ), a true measure of compound affinity.

Materials:

  • Membrane preparations from cells overexpressing the target GPCR.

  • Radioligand specific for the target receptor (e.g., [³H]-NMS for muscarinic receptors).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Unlabeled 3-alkoxyazetidine compounds.

  • Glass fiber filter mats (e.g., GF/C).

  • Filtration apparatus (cell harvester).

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Reaction Setup: In a 96-well plate, combine in the following order:

    • Binding Buffer.

    • Serial dilutions of the unlabeled 3-alkoxyazetidine compound.

    • A fixed, low concentration of the radioligand (typically at or below its Kₑ value).

    • A specific amount of the membrane preparation (e.g., 10-20 µg protein).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter traps the membranes (with bound radioligand) while unbound radioligand passes through.

  • Wash the filters multiple times with ice-cold Binding Buffer to remove non-specifically bound radioactivity.

  • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the measured counts per minute (CPM) against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand).

    • Calculate the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Causality & Interpretation: This assay provides a direct measure of binding affinity, which is independent of downstream signaling events. It is the gold standard for confirming that a compound's functional activity is due to a direct interaction with the target receptor.[20] A low Kᵢ value indicates high binding affinity. Comparing Kᵢ values across a panel of different GPCRs is the definitive method for determining a compound's selectivity profile.

Data Interpretation: A Hypothetical Case Study

Consider three novel 3-alkoxyazetidine analogs (AZ-1, AZ-2, AZ-3) tested for activity at the M1 muscarinic receptor, using Carbachol as a full reference agonist.

Table 1: Pharmacological Data for 3-Alkoxyazetidine Analogs at the M1 Receptor

CompoundBinding Affinity (Kᵢ, nM)Ca²⁺ Mobilization (EC₅₀, nM)Ca²⁺ Mobilization (Eₘₐₓ, % of Carbachol)β-arrestin BRET (EC₅₀, nM)β-arrestin BRET (Eₘₐₓ, % of Carbachol)
Carbachol2,100150100%350100%
AZ-1152598%4595%
AZ-2203065%50025%
AZ-3500>10,000Not Determined>10,000Not Determined

Interpretation:

  • AZ-1: This is a potent and high-efficacy agonist. Its Kᵢ, EC₅₀, and Eₘₐₓ values are superior to the reference agonist across both Gq (Calcium) and β-arrestin pathways. This profile suggests it is a potent, full agonist.

  • AZ-2: This compound is a potent partial agonist for the Gq pathway (Eₘₐₓ = 65%). Interestingly, it is significantly weaker at recruiting β-arrestin (10-fold higher EC₅₀ and much lower Eₘₐₓ). This suggests AZ-2 is a "G-protein biased" agonist, a potentially desirable profile for minimizing receptor desensitization.

  • AZ-3: This compound has very weak binding affinity (high Kᵢ) and shows no functional activity. It is considered an inactive compound.

Conclusion and Future Directions

The systematic application of the protocols described herein provides a robust framework for the comprehensive characterization of novel 3-alkoxyazetidine GPCR agonists. By progressing from high-throughput functional screens to detailed binding and mechanistic assays, researchers can confidently determine the potency, efficacy, affinity, and signaling profile of new chemical entities. The identification of compounds with unique properties, such as the G-protein bias observed in the hypothetical AZ-2, opens exciting avenues for developing next-generation therapeutics with improved efficacy and reduced side effects. Future work should involve assessing lead compounds in more complex systems, such as primary cell assays and in vivo animal models, to validate their therapeutic potential.

References

  • Peters, M. F., et al. (2007). Evaluation of cellular dielectric spectroscopy, a whole-cell, label-free technology for drug discovery on Gi-coupled GPCRs. Journal of Biomolecular Screening. Available at: [Link]

  • Luo, J., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Available at: [Link]

  • Luo, J., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. PMC. Available at: [Link]

  • Inamdar, A. A., & Bscheider, M. (2021). G protein-coupled receptor signaling: transducers and effectors. Journal of Investigative Medicine. Available at: [Link]

  • Wikipedia. (n.d.). G protein-coupled receptor. Available at: [Link]

  • Sino Biological. (n.d.). G Protein-coupled Receptors Signaling Pathway. Available at: [Link]

  • Slideshare. (n.d.). G protein coupled receptors and their Signaling Mechanism. Available at: [Link]

  • Arnold, W. M. (2021). Dielectric Spectroscopy Based Detection of Specific and Nonspecific Cellular Mechanisms. International Journal of Molecular Sciences. Available at: [Link]

  • CUSABIO. (n.d.). G protein-coupled receptor signaling pathway. Available at: [Link]

  • Montana Molecular. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Available at: [Link]

  • Espinoza, S., et al. (2011). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology. Available at: [Link]

  • CORE. (n.d.). Application of BRET to monitor ligand binding to GPCRs. Available at: [Link]

  • Amanote Research. (n.d.). (PDF) Evaluation of Cellular Dielectric Spectroscopy, a. Available at: [Link]

  • Checco, J. W., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of Cellular Dielectric Spectroscopy, a Whole-Cell, Label-Free Technology for Drug Discovery on Gi-Coupled GPCRs. Available at: [Link]

  • Ehlert, F. J. (2011). Quantifying Agonist Activity at G Protein-coupled Receptors. Journal of Visualized Experiments. Available at: [Link]

  • Wang, Y., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Available at: [Link]

  • Schrage, R., & Vgt, A. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Available at: [Link]

  • van der Velden, W. J. C., et al. (2019). Evaluating cellular impedance assays for detection of GPCR pleiotropic signaling and functional selectivity. Biomedicine & Pharmacotherapy. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of Various Cell-Based Assays for GPCR Screening. Available at: [Link]

  • Sam, C., & Bordoni, B. (2023). Muscarinic Agonists. StatPearls. Available at: [Link]

  • Wikipedia. (n.d.). Muscarinic agonist. Available at: [Link]

  • Baddeley, M. K. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules. Available at: [Link]

  • Taylor & Francis. (n.d.). Muscarinic agonists – Knowledge and References. Available at: [Link]

  • Zholos, A. V., et al. (2004). Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine. British Journal of Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. The structures of the three GPCR agonists. Available at: [Link]

  • Zhang, R., et al. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. Available at: [Link]

  • Melancon, B. J., et al. (2012). Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models. Journal of Neuroscience. Available at: [Link]

  • Thomas, J. B., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Peng, Y., et al. (2020). Design of bivalent ligands targeting putative GPCR dimers. Trends in Pharmacological Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. Available at: [Link]

  • Hauser, A. S., et al. (2025). GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. Available at: [Link]

  • Bymaster, F. P., et al. (1996). Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Zhang, R., et al. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. PubMed. Available at: [Link]

  • Alt, A., et al. (2016). Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Fisher, A. (2000). M1 muscarinic agonists as potential disease-modifying agents in Alzheimer's disease. Rationale and perspectives. Annals of the New York Academy of Sciences. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and structure-activity relationship study of novel GLP-1/GIP/GCG triple receptor agonists. European Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). WO2007003960A1 - Gpcr agonists.

Sources

Application Notes & Protocols: Development of Polymerase Theta Inhibitors Using Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Mutagenic DNA Repair Pathway in Cancer

Genomic instability is a cornerstone of cancer, often arising from defects in the DNA Damage Response (DDR). Cells are constantly subjected to DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage. To survive, cells have evolved sophisticated repair mechanisms, primarily the high-fidelity Homologous Recombination (HR) and the more error-prone Classical Non-Homologous End Joining (C-NHEJ).[1]

However, a third, highly mutagenic pathway known as Microhomology-Mediated End Joining (MMEJ) becomes critical for cancer cell survival, particularly when the HR pathway is compromised.[2][3] The central enzyme orchestrating MMEJ is DNA Polymerase Theta (Polθ, encoded by the POLQ gene).[4][5] Polθ utilizes its unique helicase and polymerase domains to anneal and repair DSBs using short stretches of microhomology, a process that inherently introduces deletions and insertions, fueling further genomic instability.[5][6]

Many cancers, including a significant portion of breast, ovarian, pancreatic, and prostate cancers, harbor mutations in HR genes like BRCA1 and BRCA2. These HR-deficient tumors become critically dependent on Polθ for survival.[6][7][8] This dependency creates a powerful therapeutic vulnerability known as "synthetic lethality": inhibiting Polθ is well-tolerated in normal, HR-proficient tissues but is lethal to HR-deficient cancer cells.[9][10][11] Adding to its appeal as a drug target, Polθ is expressed at very low levels in most healthy tissues but is frequently overexpressed in cancer, suggesting a wide therapeutic window with potentially minimal side effects.[9][12]

This guide focuses on a promising chemical strategy for targeting Polθ: the use of azetidine derivatives. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and metabolic stability, making it an excellent starting point for designing potent and selective enzyme inhibitors.[13][14] Recent studies have highlighted 3-hydroxymethyl-azetidine derivatives as a novel class of highly potent Polθ inhibitors, demonstrating the power of this chemical motif in targeting the polymerase active site.[15]

Here, we provide a comprehensive set of application notes and detailed protocols for the discovery, characterization, and validation of azetidine-based Polθ inhibitors, from initial enzymatic screening to cell-based validation of the synthetic lethal mechanism.

Section 1: The Polθ-MMEJ DNA Repair Pathway

Understanding the mechanism of MMEJ is critical to appreciating how its inhibition impacts cancer cells. The pathway is initiated by the resection of DSB ends, creating 3' single-stranded DNA overhangs. Polθ's helicase domain then plays a role in annealing these overhangs at regions of microhomology (2-20 base pairs). Following this, the polymerase domain extends the DNA from these annealed ends to fill the gaps before the final ligation step.

MMEJ_Pathway cluster_0 MMEJ Pathway DSB DNA Double-Strand Break (DSB) Resection End Resection (MRE11, CtIP) DSB->Resection 5'-3' resection exposes 3' overhangs PolQ Polymerase Theta (Polθ) Helicase & Polymerase Activity Resection->PolQ Polθ binds resected ends Annealing Microhomology Annealing Synthesis Gap Filling Synthesis & Flap Removal Annealing->Synthesis Polθ extends DNA ends PolQ->Annealing Synapsis of microhomologies Ligation Ligation (LIG3/XRCC1) Synthesis->Ligation Repaired Mutagenic Repair (Deletion/Insertion) Ligation->Repaired

Caption: The Polθ-mediated Microhomology-Mediated End Joining (MMEJ) pathway.

Section 2: Workflow for Azetidine-Based Polθ Inhibitor Discovery

The development of a targeted inhibitor is a multi-stage process. It begins with high-throughput screening to identify initial "hit" compounds and progresses through medicinal chemistry optimization to improve potency and drug-like properties, culminating in rigorous preclinical validation in cellular and animal models.

Inhibitor_Workflow cluster_workflow Inhibitor Development Workflow Hit_ID 1. Hit Identification (High-Throughput Screen) Lead_Opt 2. Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt SAR studies In_Vitro 3. In Vitro Validation (Biochemical & Cellular Assays) Lead_Opt->In_Vitro Test optimized azetidines In_Vitro->Lead_Opt Feedback loop In_Vivo 4. In Vivo Efficacy (PDX Models) In_Vitro->In_Vivo Select candidate

Caption: A streamlined workflow for the development of Polθ inhibitors.

Section 3: Key Experimental Protocols

The protocols below provide a validated framework for identifying and characterizing azetidine-based Polθ inhibitors.

Protocol 3.1: In Vitro Polθ Polymerase Activity Assay (Fluorogenic)

Principle: This assay quantifies the DNA polymerase activity of recombinant Polθ by measuring the incorporation of dNTPs into a single-stranded DNA template, resulting in a double-stranded product. A dsDNA-specific intercalating dye generates a fluorescent signal directly proportional to enzyme activity.[16][17]

Causality & Insight: This is the primary screen to determine if a compound directly inhibits the enzyme's catalytic function. It is rapid, quantitative, and allows for the high-throughput screening of large compound libraries to identify initial hits and determine their potency (IC50).

Materials:

  • Recombinant human Polymerase Theta (e.g., C-terminal domain, aa 1792-2590)

  • DNA Polymerase Assay Kit (e.g., BPS Bioscience #79858 or Aurora Biolabs #AUR-362203)[16][18] containing:

    • DNA template/primer substrate

    • dNTP mix

    • Assay Buffer

    • dsDNA-binding dye (e.g., GroovyGreen™)

  • Azetidine-based test compounds dissolved in 100% DMSO

  • Black, low-binding 96- or 384-well microplate

  • Fluorescence microplate reader (Excitation ~490 nm, Emission ~525 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the azetidine test compounds in 100% DMSO. A typical starting concentration is 10 mM. Then, create intermediate dilutions in 1x Assay Buffer. The final DMSO concentration in the reaction should not exceed 1%.

  • Reaction Master Mix: Prepare a master mix containing DNA template and dNTP mix in 1x Assay Buffer according to the manufacturer's protocol.

  • Reaction Setup (per well):

    • Test Wells: Add 5 µL of diluted test compound.

    • Positive Control (100% activity): Add 5 µL of Assay Buffer with matching DMSO concentration.

    • Negative Control (0% activity): Add 5 µL of Assay Buffer with matching DMSO concentration.

  • Add 10 µL of the Reaction Master Mix to all wells.

  • Enzyme Addition:

    • Prepare a diluted solution of Polθ enzyme in 1x Assay Buffer.

    • To initiate the reaction, add 5 µL of diluted Polθ to the Test and Positive Control wells.

    • Add 5 µL of Assay Buffer (without enzyme) to the Negative Control wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Detection: Add the dsDNA-binding dye solution as per the kit instructions. Incubate for 15 minutes at room temperature.

  • Measurement: Read the fluorescence intensity on a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (1 - [Signal_Test - Signal_Negative] / [Signal_Positive - Signal_Negative])

  • Plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Table 1: Example Enzymatic Assay Data for Azetidine Derivatives

Compound ID Scaffold Modification Polθ IC50 (nM)
AZ-001 Core 3-hydroxymethyl-azetidine 58.2
AZ-002 R-group modification 1 15.6
AZ-003 R-group modification 2 5.1[7]

| AZ-004 (Deuterated) | Metabolic stabilization of AZ-003 | 4.8[15] |

Protocol 3.2: Cell-Based Synthetic Lethality Assay

Principle: This assay validates the core therapeutic hypothesis: that the Polθ inhibitor selectively kills cancer cells with HR deficiency (e.g., BRCA1/2 mutations) while sparing HR-proficient cells. Isogenic cell line pairs, which differ only in the status of an HR gene, are the gold standard for this assessment.[7]

Causality & Insight: Moving from a purified enzyme to a cellular system is a critical step. This assay confirms cell permeability of the compound and engagement of the target in a complex biological environment. Demonstrating a significant potency window between the HR-deficient and HR-proficient cells is a key milestone for any Polθ inhibitor program.

Materials:

  • Isogenic cell line pair (e.g., DLD-1 BRCA2+/+ and DLD-1 BRCA2-/-)

  • Appropriate cell culture medium and supplements

  • Azetidine test compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed both BRCA2+/+ and BRCA2-/- cells into separate 96-well plates at a predetermined optimal density (e.g., 1,000-2,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the azetidine inhibitor in culture medium.

  • Remove the overnight medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 5-7 days, a duration sufficient to observe the effects of arrested proliferation and cell death.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence on a plate-reading luminometer.

Data Analysis:

  • Normalize the luminescence signal of treated wells to the vehicle control wells (100% viability).

  • Plot the normalized viability against the logarithm of compound concentration for each cell line.

  • Determine the IC50 value for both the HR-proficient and HR-deficient cell lines. The ratio of these IC50 values represents the synthetic lethal window.

Table 2: Example Synthetic Lethality Data for Compound AZ-003

Cell Line HR Status AZ-003 IC50 (nM) Synthetic Lethal Window
DLD-1 BRCA2+/+ Proficient >10,000 >200-fold

| DLD-1 BRCA2-/- | Deficient | 45 | |

Synthetic_Lethality cluster_SL Principle of Synthetic Lethality Healthy_Cell Healthy Cell (HR Proficient) Healthy_Viable Cell Viable (HR pathway compensates) Healthy_Cell->Healthy_Viable Cancer_Cell Cancer Cell (HR Deficient) Cancer_Death Cell Death (No viable DSB repair) Cancer_Cell->Cancer_Death PolQ_Inhibitor Polθ Inhibitor (Azetidine Derivative) PolQ_Inhibitor->Healthy_Cell PolQ_Inhibitor->Cancer_Cell

Caption: Polθ inhibition is selectively lethal to HR-deficient cancer cells.

Protocol 3.3: Pharmacodynamic Biomarker Assay (Immunofluorescence)

Principle: To confirm that the inhibitor is engaging its target and having the desired downstream biological effect in vivo or in patient-derived samples, a pharmacodynamic (PD) biomarker is essential. In PARPi-resistant, HR-deficient cells, inhibition of Polθ leads to the accumulation of toxic single-stranded DNA intermediates and non-functional RAD51 foci, which can be visualized by immunofluorescence.[19][20]

Causality & Insight: This assay provides evidence of target engagement in a tumor. Observing an increase in RAD51 foci following treatment indicates that the drug is blocking the MMEJ escape pathway, leading to an accumulation of unresolved DNA damage intermediates that are hallmarks of the drug's mechanism of action.[21]

Materials:

  • HR-deficient cells (e.g., patient-derived xenograft cells or resistant cell lines)

  • Azetidine test compound

  • Cell culture-treated glass coverslips in a 24-well plate

  • Fixative (4% paraformaldehyde) and Permeabilization Buffer (0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBST)

  • Primary antibody: Rabbit anti-RAD51

  • Secondary antibody: Goat anti-Rabbit IgG, Alexa Fluor 488

  • Nuclear counterstain: DAPI

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells onto glass coverslips and allow them to adhere.

  • Treatment: Treat cells with the azetidine inhibitor at a relevant concentration (e.g., 3x IC50) for 24 hours.

  • Fix & Permeabilize:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate with anti-RAD51 primary antibody (diluted in Blocking Buffer) for 1-2 hours.

    • Wash three times with PBST.

    • Incubate with fluorescent secondary antibody (diluted in Blocking Buffer) for 1 hour, protected from light.

  • Counterstaining & Mounting:

    • Wash three times with PBST.

    • Incubate with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslip onto a microscope slide.

  • Imaging: Acquire images using a fluorescence microscope. Capture DAPI (blue) and Alexa Fluor 488 (green) channels.

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji) to count the number of RAD51 foci per nucleus. A cell is typically considered "foci-positive" if it contains >5 foci.

Section 4: Conclusion and Future Directions

The development of Polθ inhibitors represents a highly promising strategy in precision oncology. The synthetic lethal relationship with HR deficiency provides a clear patient selection biomarker (BRCA1/2 mutations and other HRD signatures) and a rational path for clinical development.[22] Azetidine derivatives have emerged as a structurally attractive and potent chemical class for achieving selective Polθ inhibition.[15]

The protocols outlined in this guide provide a robust framework for the discovery and preclinical validation of these compounds. Future work will focus on optimizing the pharmacokinetic properties of azetidine leads for in vivo efficacy, exploring their use in combination with other DDR inhibitors like PARP inhibitors to overcome or prevent resistance, and expanding their application to other cancer types that exhibit a dependency on MMEJ.[7][19][23] The ultimate goal is to translate this powerful biological insight into a new class of targeted therapies for patients with difficult-to-treat cancers.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc Deprotection of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc deprotection of substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this critical synthetic step. The unique strain and electronic properties of the azetidine ring can present challenges not always encountered with other amines. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome common hurdles in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Incomplete or Slow Deprotection Reaction

Question: My TLC/LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times. Why is my Boc deprotection so slow, and what can I do to drive it to completion?

Answer: This is a common issue that can often be traced back to the stability of the protonated carbamate intermediate, which is influenced by the substituents on your azetidine ring.

Causality Explained: The mechanism of acid-catalyzed Boc deprotection begins with the protonation of the Boc group's carbonyl oxygen.[1] This is followed by the loss of the stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[1][2] The rate of this process can be significantly affected by:

  • Steric Hindrance: Bulky substituents near the nitrogen atom can impede the approach of the acid, slowing down the initial protonation step.[1][3]

  • Electron-Withdrawing Groups (EWGs): EWGs on the azetidine ring can decrease the basicity of the nitrogen and the carbonyl oxygen of the Boc group, making protonation more difficult and thus slowing the reaction.[3]

Troubleshooting Workflow:

start Incomplete Deprotection increase_acid Increase Acid Stoichiometry or Concentration start->increase_acid change_acid Switch to a Stronger Acid (e.g., neat TFA) increase_acid->change_acid If still incomplete complete Reaction Complete increase_acid->complete If successful increase_temp Increase Reaction Temperature change_acid->increase_temp If still incomplete change_acid->complete If successful alternative_method Consider Alternative Deprotection Methods increase_temp->alternative_method If degradation occurs or reaction is still incomplete increase_temp->complete If successful

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Solutions & Protocols:

  • Increase Acid Concentration: For reactions run in a co-solvent like dichloromethane (DCM), gradually increase the percentage of trifluoroacetic acid (TFA). A common starting point is 25-50% TFA in DCM.[4] If the reaction is still sluggish, moving to neat TFA is a viable option.[1]

  • Elevate the Temperature: Most deprotections are conducted at room temperature.[1] For stubborn substrates, cautiously increasing the temperature to 40-50°C can accelerate the reaction. However, monitor carefully for potential side product formation.

  • Switch to a Different Acid System: 4M HCl in dioxane is a common and effective alternative to TFA.[5][6] Some find that the resulting hydrochloride salts are more crystalline and easier to handle than TFA salts.[7]

Issue 2: Observation of Unexpected Side Products

Question: My mass spectrometry analysis shows peaks corresponding to my desired product plus 56 mass units (t-Bu). What is causing this, and how can I prevent it?

Answer: You are observing tert-butylation, a well-documented side reaction in Boc deprotection.

Causality Explained: The deprotection process generates a reactive tert-butyl cation.[1][2] This electrophile can be intercepted by any nucleophilic sites on your substituted azetidine or other functional groups in your molecule, leading to unwanted alkylation.[4][8] Electron-rich aromatic rings are particularly susceptible to this side reaction.[8]

Solutions & Protocols:

The most effective way to mitigate tert-butylation is by introducing a "scavenger" into the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[1][4]

Table 1: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Target Residue/Functionality
Anisole2-5%Electron-rich aromatics
Thioanisole2-5%Sulfur-containing groups, aromatics
Triethylsilane (TES)2-5%General purpose, reduces cation
Water2-5%General purpose

Recommended Protocol: TFA Deprotection with Scavengers

  • Dissolve your Boc-protected azetidine (1.0 equiv) in anhydrous DCM.

  • Add the chosen scavenger (e.g., anisole, 5% v/v).

  • Cool the mixture to 0°C in an ice bath.[9]

  • Add TFA (typically 25-50% v/v) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Proceed with the workup procedure.

Issue 3: Potential for Azetidine Ring Opening

Question: I am concerned about the stability of the strained four-membered ring under strong acidic conditions. Could the azetidine ring be opening during deprotection?

Answer: While the ring strain of azetidines is a valid consideration for their overall reactivity, ring-opening during standard acidic Boc deprotection is generally not observed.[10][11] The N-protonation required for deprotection does not typically lead to C-N bond cleavage under these conditions. Studies have shown that even in complex macrocycles containing azetidines, deprotection with strong acid proceeds without degradation of the four-membered ring.[12]

However, intramolecular reactions can be a concern if a nucleophilic group is suitably positioned on a substituent, which could lead to ring-opening decomposition under acidic conditions.[13] If you suspect this is occurring, a switch to milder, non-acidic deprotection methods is warranted.

Issue 4: Difficulty with Product Isolation and Workup

Question: After removing the acid under reduced pressure, I'm left with a sticky oil that is difficult to handle. How can I effectively isolate my deprotected azetidine?

Answer: The trifluoroacetate or hydrochloride salt of your azetidine product can indeed be oily or hygroscopic. The workup procedure is critical for obtaining a clean, manageable product.

Decision Tree for Workup Strategy:

start Reaction Complete evaporate Concentrate in vacuo to remove excess acid/solvent start->evaporate next_step Is the salt suitable for the next step? evaporate->next_step use_directly Use crude salt directly next_step->use_directly Yes isolate_free_amine Need to isolate the free amine? next_step->isolate_free_amine No basic_workup Aqueous basic workup (e.g., sat. NaHCO₃) isolate_free_amine->basic_workup If product is stable to base and not water-soluble ion_exchange Use basic resin (e.g., Amberlyst A21) isolate_free_amine->ion_exchange If product is base-sensitive or water-soluble extraction Extract with organic solvent, dry, and concentrate basic_workup->extraction final_product Isolated Free Amine extraction->final_product ion_exchange->final_product

Caption: Decision tree for post-deprotection workup.

Recommended Protocols:

  • Aqueous Basic Workup (for base-stable, organic-soluble products):

    • After evaporation of TFA/DCM, dissolve the residue in a suitable organic solvent (e.g., DCM or EtOAc).

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.[1]

    • Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1]

  • Isolation via Ion-Exchange Chromatography (for base-sensitive or water-soluble products):

    • After evaporation, dissolve the crude salt in a suitable solvent (methanol often works well).

    • Add a basic resin, such as Amberlyst A21, and stir for 30-60 minutes.[6]

    • Filter off the resin and wash it with the solvent.

    • Combine the filtrates and concentrate to yield the free amine.[6]

Issue 5: Substrate Contains Other Acid-Labile Groups

Question: My molecule contains other acid-sensitive protecting groups (e.g., esters, trityl ethers). How can I selectively deprotect the Boc group on my azetidine?

Answer: Standard TFA or HCl conditions will likely cleave other acid-labile groups.[14] In this scenario, you must turn to milder, more selective deprotection methods.

Table 2: Alternative and Mild Boc Deprotection Methods

Reagent SystemTypical ConditionsAdvantagesDisadvantages
Zinc Bromide (ZnBr₂)2-3 equiv. in DCM[5]Mild Lewis acid conditionsWorkup can be complicated
Oxalyl Chloride/Methanol3 equiv. (COCl)₂ in MeOH, RT[3][5]Very mild, tolerant of acid-labile esters[5]Reagents are toxic and moisture-sensitive
p-Toluenesulfonic acid (p-TSA)Stoichiometric, EtOAc, 50-60°C[7]Greener alternative to TFA, can yield crystalline salts[15]Requires heating
Thermal (Refluxing Water)Reflux in H₂O, 100°CEnvironmentally friendly, catalyst-free[5][16]Requires high temperatures, substrate must be stable

Recommended Protocol: Oxalyl Chloride/Methanol Deprotection [3]

  • In a dry round-bottom flask, dissolve the Boc-protected azetidine (1.0 equiv) in methanol.

  • Add oxalyl chloride (3.0 equiv) dropwise to the solution at room temperature. Note: an exotherm and sputtering may be observed.

  • Stir the reaction for 1-4 hours, monitoring by TLC/LC-MS.

  • Upon completion, carefully quench the reaction by adding deionized water.

  • Extract the product with an organic solvent (e.g., DCM), wash the organic layer with water, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

References

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. ACS Publications. Available at: [Link]

  • Specific solvent issues with BOC deprotection. ACS Green Chemistry Institute. Available at: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Available at: [Link]

  • Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. R&D World. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. Available at: [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. National Institutes of Health. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]

  • Boc De-protection. Reddit. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages. Chemical Communications (RSC Publishing). Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Optimization of Mitsunobu Reaction Conditions for 3-Alkoxyazetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-alkoxyazetidines via the Mitsunobu reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial transformation. Here, we will address common challenges, offer detailed troubleshooting advice, and provide optimized protocols to enhance your experimental success.

Introduction: Why the Mitsunobu Reaction for 3-Alkoxyazetidines?

The synthesis of 3-alkoxyazetidines is a critical step in the development of novel therapeutics, as this scaffold is a key building block in medicinal chemistry. While the Williamson ether synthesis is a viable method, the Mitsunobu reaction offers distinct advantages, particularly for synthesizing ethers from secondary alcohols or when inversion of stereochemistry is desired.[1] This reaction allows for the coupling of an alcohol (in this case, an N-protected 3-hydroxyazetidine) with a pronucleophile (an alcohol) under mild, redox-neutral conditions, using a phosphine and an azodicarboxylate.[2][3]

However, the reaction is not without its challenges, including sterically hindered substrates, potential side reactions, and purification difficulties. This guide will equip you with the knowledge to navigate these complexities.

Core Concepts: The Mitsunobu Reaction Mechanism

A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. The reaction proceeds through several key intermediates, and controlling their formation and reactivity is central to optimizing the reaction outcome.

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_substitution Substitution Phase PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R¹-OH Alcohol R¹-OH (3-Hydroxyazetidine) Alcohol->Alkoxyphosphonium Product R¹-OR² (3-Alkoxyazetidine) Alkoxyphosphonium->Product + R²-O⁻ (from R²-OH) Pronucleophile R²-OH (Alcohol) Pronucleophile->Product TPPO TPPO Product->TPPO Byproduct DIADH2 DIAD-H₂ Product->DIADH2 Byproduct

Caption: The Mitsunobu reaction pathway, highlighting the activation and substitution phases.

Frequently Asked Questions (FAQs)

Q1: My Mitsunobu reaction is sluggish or fails to go to completion. What are the common causes?

A1: Several factors can contribute to a slow or incomplete reaction:

  • Steric Hindrance: Both the 3-hydroxyazetidine and the incoming alcohol can be sterically demanding. For highly hindered substrates, consider the following optimizations:

    • Increased Temperature: While the reaction is typically run at 0 °C to room temperature, carefully increasing the temperature may be necessary.[4] However, be mindful of potential side reactions at elevated temperatures.

    • Sonication: The use of sonication has been shown to significantly accelerate Mitsunobu reactions with sterically hindered substrates.[4][5]

    • Choice of Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) is generally preferred over diethyl azodicarboxylate (DEAD) for sterically hindered alcohols as it can lead to higher yields.

  • Purity of Reagents and Solvent: The Mitsunobu reaction is sensitive to moisture. Ensure all reagents and the solvent (typically THF) are anhydrous.

  • Order of Addition: The order in which reagents are added can be critical. The standard protocol involves adding the azodicarboxylate dropwise to a solution of the 3-hydroxyazetidine, alcohol, and triphenylphosphine at 0 °C.[6]

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?

A2: The primary byproducts are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., DIAD-H₂). However, other side reactions can occur:

  • Elimination: With secondary alcohols, elimination to form an alkene can be a competing pathway, especially at higher temperatures.

  • N-Alkylation: While the N-Boc protecting group on the azetidine nitrogen generally prevents its participation in the reaction, incomplete protection or harsh reaction conditions could potentially lead to N-alkylation. However, O-alkylation is the overwhelmingly favored pathway.

To minimize side reactions, adhere to the optimized protocol, use the recommended stoichiometry, and maintain careful temperature control.

Q3: Purification of my 3-alkoxyazetidine is challenging due to the presence of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. What are the best purification strategies?

A3: The removal of TPPO and DIAD-H₂ is a common challenge in Mitsunobu reactions.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purification.[1] A gradient elution, for example, with ethyl acetate in hexanes, is typically effective.

  • Crystallization/Precipitation: In some cases, TPPO can be removed by precipitation from a non-polar solvent like diethyl ether or by cooling a toluene solution.[7][8]

  • Acidic Wash: If your product is stable to acid, an acidic wash can help remove some of the basic impurities.

CompoundTypical Elution Profile (Silica Gel)Notes
Triphenylphosphine Oxide (TPPO) Less polar than the productCan often be eluted first with a less polar solvent mixture.
DIAD-H₂ Polarity can varyMay co-elute with the product, requiring careful fractionation.
3-Alkoxyazetidine Product More polar than TPPOElutes later in the column.

Q4: Can I use other phosphines or azodicarboxylates?

A4: Yes, several alternatives to triphenylphosphine and DIAD/DEAD have been developed to simplify purification or modify reactivity.[6] For instance, polymer-bound triphenylphosphine can be removed by simple filtration.[6] However, for initial optimizations, PPh₃ and DIAD are the most common and well-understood reagents.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Wet reagents or solvent.2. Insufficiently reactive alcohol (steric hindrance).3. Incorrect order of reagent addition.1. Ensure all reagents and THF are anhydrous.2. Increase reaction temperature cautiously (e.g., to 40 °C). Consider using sonication.[4][5]3. Follow the standard protocol: add DIAD dropwise to a solution of the other reactants at 0 °C.[6]
Formation of Multiple Spots on TLC (Unidentified Byproducts) 1. Reaction temperature is too high, leading to decomposition or side reactions.2. The alcohol pronucleophile is not sufficiently acidic (pKa > 13).1. Maintain the reaction at 0 °C during the addition of DIAD and allow it to warm to room temperature slowly.2. While alcohols are suitable nucleophiles, ensure the reaction conditions are optimized to favor the desired pathway.
Difficulty Separating Product from TPPO 1. Co-elution during column chromatography.2. High concentration of TPPO in the crude mixture.1. Try a different solvent system for chromatography (e.g., dichloromethane/methanol).2. Attempt to precipitate TPPO from a non-polar solvent (e.g., diethyl ether or cold toluene) prior to chromatography.[7][8]

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of N-Boc-3-alkoxyazetidines.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine N-Boc-3-hydroxyazetidine (1.0 eq.), alcohol (1.2 eq.), and PPh₃ (1.5 eq.) in anhydrous THF. Cooling Cool the mixture to 0 °C under an inert atmosphere (N₂ or Ar). Reagents->Cooling DIAD_addition Add DIAD (1.5 eq.) dropwise over 15-20 minutes. Cooling->DIAD_addition Stirring Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours. DIAD_addition->Stirring Monitoring Monitor reaction progress by TLC or LC-MS. Stirring->Monitoring Quench Quench with saturated aq. NH₄Cl. Monitoring->Quench Extract Extract with ethyl acetate. Quench->Extract Wash Wash with brine, dry (Na₂SO₄), and concentrate. Extract->Wash Purify Purify by flash column chromatography (e.g., EtOAc/Hexanes). Wash->Purify

Sources

challenges in the purification of functionalized azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of functionalized azetidines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique challenges associated with isolating these strained, often basic, heterocyclic compounds. Azetidines are critical building blocks in modern drug discovery, but their inherent ring strain and basicity can lead to significant purification hurdles, including on-column degradation, poor peak shape, and low recovery.[1][2][3]

This resource provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Overview of Core Purification Challenges

The purification of functionalized azetidines is often complicated by two primary chemical properties:

  • Ring Strain: The four-membered ring is sterically strained and susceptible to ring-opening reactions.[2][4][5][6] This degradation is commonly catalyzed by acidic conditions, such as those found on the surface of standard silica gel or during acidic aqueous workups.[7][8]

  • Basicity: The nitrogen atom in the azetidine ring is typically basic (a secondary or tertiary amine). This basicity leads to strong interactions with the acidic silanol groups on standard silica gel, resulting in significant peak tailing, irreversible adsorption, and low recovery.[9][10]

Understanding these two factors is the key to diagnosing purification problems and selecting an appropriate solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My azetidine is degrading during silica gel chromatography. I see streaking on the TLC plate and get low yields from my column. What's happening?

This is the most common issue encountered when purifying azetidines and is almost always caused by the acidic nature of standard silica gel.[7][11] The Brønsted acidic silanol groups (Si-OH) on the silica surface can protonate the basic azetidine nitrogen. This protonation increases the ring strain and makes the azetidine susceptible to nucleophilic attack (by water, methanol, etc.), leading to ring-opening and decomposition.[2][5][7]

Troubleshooting Workflow: On-Column Degradation

G cluster_0 Diagnosis cluster_1 Immediate Solutions (Column Modification) cluster_2 Alternative Strategies (If Modification Fails) TLC TLC shows streaking, new spots, or baseline material Yield Low recovery after column Sol_Mod Solution A: Mobile Phase Modification (Add Base) TLC->Sol_Mod Primary Approach Stat_Mod Solution B: Stationary Phase Passivation Sol_Mod->Stat_Mod If streaking persists Alt_Stat Strategy C: Use Alternative Stationary Phase Stat_Mod->Alt_Stat If degradation continues Alt_Tech Strategy D: Avoid Chromatography Alt_Stat->Alt_Tech If compound is highly sensitive or crystalline G cluster_yes Ionizable cluster_no Non-Ionizable or General Purpose Start Is your polar azetidine ionizable (acidic/basic)? IEX Ion-Exchange Chromatography (IEX) is an excellent option. (See FAQ 4) Start->IEX Yes RP Reversed-Phase (C18) Chromatography is the preferred method. (See FAQ 3) Start->RP No / Unsure HILIC Consider HILIC for very hydrophilic compounds.

References

preventing azetidine ring-opening under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Azetidine Ring Integrity: A Troubleshooting Guide for Researchers

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who work with azetidine-containing molecules. The unique strained nature of the four-membered azetidine ring, while synthetically valuable, also presents stability challenges, particularly under acidic and basic conditions. This resource provides in-depth answers to common questions and troubleshooting strategies to help you preserve the integrity of the azetidine ring throughout your synthetic campaigns.

Understanding Azetidine Ring Strain and Reactivity

The high ring strain of azetidines makes them susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity is significantly influenced by the substitution pattern on the ring and the nature of the nitrogen substituent. The presence of electron-withdrawing groups on the nitrogen can activate the ring towards nucleophilic attack, while bulky substituents can provide steric hindrance, offering a degree of protection.

Part 1: Preventing Ring-Opening Under Acidic Conditions

Acidic conditions are frequently employed for the removal of common nitrogen protecting groups, such as the tert-butoxycarbonyl (Boc) group. However, the acidic environment can also promote the protonation of the azetidine nitrogen, rendering the ring susceptible to nucleophilic attack and subsequent cleavage.

Frequently Asked Questions (FAQs): Acidic Conditions

Question 1: My azetidine ring is opening during Boc deprotection with trifluoroacetic acid (TFA). What is happening and how can I prevent it?

Answer: The mechanism of TFA-mediated Boc deprotection involves the formation of a carbocation intermediate. In the case of azetidines, the protonated nitrogen atom makes the ring's carbon atoms more electrophilic. The trifluoroacetate anion, or other nucleophiles present in the reaction mixture, can then attack a ring carbon, leading to irreversible ring-opening.

To mitigate this, consider the following strategies:

  • Scavengers: The use of scavengers is critical. Cationic scavengers like triethylsilane (TES) or triisopropylsilane (TIS) can effectively trap the tert-butyl cation generated during deprotection, preventing it from participating in side reactions. Water can also act as a nucleophile, so ensuring anhydrous conditions is important.

  • Choice of Acid: While TFA is common, its strong acidity can be detrimental. Consider using milder acidic conditions. A solution of HCl in an organic solvent like dioxane or diethyl ether can sometimes be a better choice. The concentration of the acid is also a key parameter to optimize; start with lower concentrations and monitor the reaction progress carefully.

  • Temperature Control: Perform the deprotection at lower temperatures (e.g., 0 °C or even -20 °C) to slow down the rate of the ring-opening side reaction relative to the deprotection reaction.

Experimental Protocol: Boc Deprotection of an Azetidine with HCl in Dioxane

  • Dissolve the Boc-protected azetidine in anhydrous dioxane (e.g., 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4 M solution of HCl in dioxane (e.g., 2-4 equivalents) dropwise.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Question 2: I am observing ring-opening even with milder acids. Are there alternative protecting groups that are more suitable for azetidines?

Answer: Absolutely. The choice of the nitrogen protecting group is paramount for the successful manipulation of azetidines. If acidic deprotection is consistently problematic, consider protecting groups that can be removed under neutral or basic conditions.

Table 1: Comparison of Common Nitrogen Protecting Groups for Azetidines

Protecting GroupAbbreviationCleavage ConditionsAdvantagesDisadvantages
tert-ButoxycarbonylBocAcidic (TFA, HCl)Common, easy to introduce.Can lead to ring-opening.
CarboxybenzylCbz (or Z)Hydrogenolysis (H₂, Pd/C)Cleavage is typically very clean.Not suitable for molecules with other reducible functional groups.
9-FluorenylmethyloxycarbonylFmocBasic (e.g., piperidine)Orthogonal to acid-labile and hydrogenolysis-labile groups.The basic conditions can be an issue for some substrates.
BenzylBnHydrogenolysis (H₂, Pd/C)Stable to a wide range of conditions.Requires hydrogenation for removal.

The carboxybenzyl (Cbz) and benzyl (Bn) groups are excellent alternatives as their removal via catalytic hydrogenolysis is performed under neutral conditions, which are generally very mild towards the azetidine ring.

G start Substrate Compatibility? acid_sensitive Acid Sensitive? start->acid_sensitive reduction_sensitive Reducible Groups? acid_sensitive->reduction_sensitive Yes boc Use Boc acid_sensitive->boc No base_sensitive Base Sensitive? reduction_sensitive->base_sensitive Yes cbz_bn Use Cbz/Bn reduction_sensitive->cbz_bn No fmoc Use Fmoc base_sensitive->fmoc No consider_alternatives Consider Alternative Strategies base_sensitive->consider_alternatives Yes

Caption: Key strategies to maintain azetidine ring stability under acidic and basic conditions.

References

  • Protecting Groups in Organic Synthesis. Greene, T. W.; Wuts, P. G. M. John Wiley & Sons, Inc. [Link]

  • The chemistry of azetidines. Couty, F.; Evano, G. Org. Biomol. Chem., 2009, 7, 1267-1287. [Link]

Technical Support Center: Troubleshooting Intramolecular Cyclization of γ-Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the intramolecular cyclization of γ-amino alcohols to form pyrrolidines, a critical structural motif in numerous natural products and pharmaceuticals.[1] Instead of a generic overview, this document addresses specific experimental failures and provides evidence-based solutions to guide your synthetic strategy.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section covers the fundamental principles governing the reaction, providing the necessary context for the troubleshooting guides that follow.

Q1: What is the desired reaction and mechanism for the intramolecular cyclization of a γ-amino alcohol?

The primary goal is the conversion of a γ-amino alcohol into a five-membered saturated N-heterocycle, specifically a pyrrolidine derivative. The reaction proceeds via an intramolecular nucleophilic substitution (SN2) mechanism. For the reaction to occur, the hydroxyl group, which is inherently a poor leaving group, must first be activated or "turned into" a good leaving group. The nitrogen atom of the amine then acts as the intramolecular nucleophile, attacking the activated carbon center and displacing the leaving group to form the pyrrolidine ring.

G cluster_main Desired Intramolecular Cyclization Pathway Start γ-Amino Alcohol Activated Activated Intermediate (e.g., R-OTs, R-OH2+) Start->Activated Activation of -OH (e.g., TsCl, H+) TS Sₙ2 Transition State Activated->TS Intramolecular Nucleophilic Attack Product Pyrrolidine Product TS->Product Ring Closure & Leaving Group Departure

Caption: Ideal SN2 pathway for pyrrolidine synthesis.

Q2: What are the most critical factors influencing the success of this cyclization?

The outcome of the reaction is a delicate balance of several factors:

  • Concentration: The concentration of the γ-amino alcohol substrate is arguably the most critical parameter for minimizing intermolecular side reactions.[2]

  • Activation Method: The strategy used to convert the hydroxyl into a good leaving group dictates the required reaction conditions (e.g., acidic, basic, or neutral) and can introduce pathways for side reactions like elimination.[3][4]

  • Temperature: Higher temperatures can favor elimination pathways and may lead to decomposition.[4]

  • Catalyst System: In catalytic variants, the choice of metal and ligands can determine the reaction pathway, leading to different products such as a cyclic amine or a lactam (cyclic amide).[5]

Part 2: Troubleshooting Guides for Common Side Products

This section is structured around common experimental problems. Each guide explains the cause of a specific side product, how to identify it, and provides detailed protocols for mitigation.

Issue 1: Low Yield & Complex Mixture Dominated by High Molecular Weight Species

Primary Suspect: Intermolecular Dimerization and Oligomerization

If your reaction yields are consistently low and mass spectrometry (MS) analysis shows peaks at approximately double or triple the mass of your expected product, intermolecular reactions are the likely culprit.

FAQ: Why does my reaction form dimers instead of the desired cyclic product?

This is a classic case of competing reaction kinetics.

  • Intramolecular Cyclization: A unimolecular reaction whose rate depends only on the concentration of the substrate.

  • Intermolecular Dimerization: A bimolecular reaction whose rate depends on the square of the substrate concentration.

At high concentrations, the probability of two substrate molecules colliding and reacting (dimerization) is much higher. At very low concentrations, the rate of the bimolecular reaction drops off significantly, allowing the slower, unimolecular cyclization to become the dominant pathway. This is known as the High Dilution Principle .[2]

G cluster_pathways Competing Cyclization vs. Dimerization Pathways Substrate γ-Amino Alcohol (Substrate) Intra Intramolecular Cyclization (Desired) Substrate->Intra Unimolecular (Favored at Low Conc.) Inter Intermolecular Reaction (Side Product) Substrate->Inter Bimolecular (Favored at High Conc.) Substrate2 γ-Amino Alcohol (Substrate) Substrate2->Inter

Caption: Kinetic competition between desired and undesired pathways.

Troubleshooting & Mitigation Protocol: High Dilution

To favor intramolecular cyclization, the reaction must be performed under high dilution conditions. This is most effectively achieved by using a syringe pump to add the substrate slowly to a large volume of solvent.

Step-by-Step Protocol:

  • Set up a reaction flask with a reflux condenser containing the majority of the reaction solvent and any reagents (e.g., base, catalyst). Heat the solvent to the desired reaction temperature.

  • Dissolve the γ-amino alcohol substrate in a small amount of the same solvent in a separate flask or syringe.

  • Using a syringe pump, add the substrate solution to the heated reaction flask at a very slow rate (e.g., over 4-12 hours).

  • Ensure efficient stirring throughout the addition to quickly disperse the substrate as it is added.

  • After the addition is complete, allow the reaction to stir for an additional period (e.g., 1-2 hours) to ensure full conversion.

Parameter High Concentration High Dilution Expected Outcome
Substrate Conc.> 0.1 M< 0.01 MA lower concentration dramatically favors the intramolecular pathway.[2]
Product Ratio Dimer/Oligomer MajorMonomer (Pyrrolidine) MajorThe ratio of desired product to side product should increase significantly.
Issue 2: Product Mass is Correct, but Spectroscopic Data Shows a Carbonyl Group

Primary Suspect: Amide (Lactam) Formation

If your product's mass matches the cyclized product but your Infrared (IR) spectrum shows a strong absorption around 1650-1680 cm⁻¹ or your ¹³C NMR shows a peak around 170-180 ppm, you have likely formed the corresponding lactam (a cyclic amide) instead of the cyclic amine.

FAQ: How does a lactam form from an amino alcohol?

Lactam formation occurs via an oxidation-cyclization pathway, often observed in reactions catalyzed by transition metals like Ruthenium (Ru).[6] This process, sometimes called "borrowing hydrogen," involves the catalyst temporarily dehydrogenating the alcohol to an aldehyde. The aldehyde then undergoes intramolecular condensation with the amine to form a cyclic hemiaminal, which is then further oxidized to the lactam.[5] The choice of additives can steer the reaction toward either the amine (reduction) or the amide (oxidation).[7]

G cluster_pathways Divergent Pathways in Catalytic Cyclization Substrate γ-Amino Alcohol Intermediate Cyclic Hemiaminal Intermediate Substrate->Intermediate [Ru] Catalyst Dehydrogenation/ Condensation Amine Cyclic Amine (Reduction Pathway) Intermediate->Amine + H₂O (Reductive Amination) Amide Lactam (Oxidation Pathway) Intermediate->Amide + H₂ Acceptor (e.g., Ketone) Oxidation

Caption: Catalytic cycle showing divergence to amine vs. lactam.

Troubleshooting & Mitigation Protocol: Controlling Selectivity

Selectivity can be controlled by using specific additives. To favor the desired cyclic amine, water is often added. To favor the lactam, a hydrogen acceptor is used.

Step-by-Step Protocol (for Selective Amine Synthesis):

  • In an inert atmosphere glovebox or using Schlenk technique, charge a pressure vessel with the Ru-catalyst (e.g., Ru₃(CO)₁₂, 0.5 mol%) and the appropriate ligand (e.g., CataCXium® PCy, 3 mol%).[7]

  • Add the γ-amino alcohol substrate (1 mmol) and the solvent (e.g., cyclohexane, 0.6 mL).

  • Add degassed water (1-10 equivalents). The presence of water promotes the reductive pathway to the cyclic amine.[5]

  • Seal the vessel, remove from the glovebox, and heat to the required temperature (e.g., 140°C) for the specified time (e.g., 21 hours).

  • Cool the reaction, vent, and analyze the product mixture by GC or NMR.

Additive Favored Product Rationale Reference
WaterCyclic AminePromotes the reductive amination pathway from the hemiaminal intermediate.[5]
Ketone (e.g., Propiophenone)Lactam (Amide)Acts as a sacrificial hydrogen acceptor, driving the reaction toward the oxidized product.[7]
NoneMixture of Amine and AmideThe reaction often stalls or gives poor selectivity without an appropriate additive.[5]
Issue 3: Mass Spectrum Shows M-18 Peak; NMR Confirms an Alkene

Primary Suspect: Elimination (Dehydration)

If your analysis shows a product with a mass corresponding to the loss of water (M-18) and your ¹H NMR spectrum has new peaks in the vinyl region (δ 4.5-6.5 ppm), the amino alcohol has undergone elimination to form an unsaturated amine.

FAQ: Why does my amino alcohol eliminate water instead of cyclizing?

This side reaction is most common under strong acidic conditions and/or at elevated temperatures.[4] The acid protonates the hydroxyl group, converting it into a much better leaving group (-OH₂⁺). A base (which can be the solvent or another substrate molecule) then removes a proton from an adjacent carbon, leading to the formation of a double bond in an E1 or E2 mechanism.[8][9]

G cluster_pathways Competition Between Cyclization and Elimination Substrate γ-Amino Alcohol Protonated Protonated Alcohol (R-OH₂⁺) Substrate->Protonated Strong Acid (H⁺) Cyclized Pyrrolidine (Sₙ2 Pathway) Protonated->Cyclized Intramolecular Attack (Sₙ2) Eliminated Unsaturated Amine (E1/E2 Pathway) Protonated->Eliminated Deprotonation at β-Carbon (E1/E2) Favored by Heat

Caption: Acid-catalyzed pathways for cyclization vs. elimination.

Troubleshooting & Mitigation Protocol: Non-Acidic Hydroxyl Activation

To avoid acid-catalyzed elimination, activate the hydroxyl group under neutral or basic conditions. A common and effective method is to convert the alcohol into a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group.

Step-by-Step Protocol (Two-Step Tosylation/Cyclization):

  • Activation (Tosylation):

    • Dissolve the γ-amino alcohol (1 eq.) in a suitable solvent like dichloromethane (DCM) or pyridine at 0°C.

    • Add a non-nucleophilic base like triethylamine (1.5 eq.) or use pyridine as the solvent.

    • Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq.).

    • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).

    • Work up the reaction to isolate the O-tosylated amino alcohol.

  • Cyclization:

    • Dissolve the isolated tosylate in a polar aprotic solvent (e.g., DMF, acetonitrile).

    • Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to neutralize the generated toluenesulfonic acid.

    • Heat the mixture gently (e.g., 50-80°C) to promote the intramolecular SN2 reaction. The amine will displace the tosylate to form the pyrrolidine ring.

    • Monitor by TLC/GC-MS for the disappearance of starting material and formation of the product.

This two-step approach decouples the activation from the cyclization, preventing the harsh acidic conditions that lead to elimination.

References
  • Wu, Y., & Yamamoto, Y. (2007). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Journal of Organic Chemistry, 72(17), 6577-6579. [Link]

  • Li, G., et al. (2021). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. Molecules, 26(1), 1-16. [Link]

  • Rele, S., et al. (2009). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Tetrahedron Letters, 50(17), 1930-1933. [Link]

  • Hale, E. A., et al. (2025). Strategies for cyclization of amino alcohol substrates and synthesis of nitrogen heterocycles. Journal of the American Chemical Society. [Link]

  • Balakhnin, S. M., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(4), 1983. [Link]

  • Pragt, B., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3, 3053-3060. [Link]

  • ResearchGate. (n.d.). Yields of the Cyclization Products of the Amino Propargylic Alcohols to Tetrahydroindoles. [Link]

  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]

  • Pragt, B., et al. (2013). Electronic Supplementary Material (ESI) for Catalysis Science & Technology. The Royal Society of Chemistry. [Link]

  • Ghorbani-Vaghei, R., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 58. [Link]

  • da Silva, A. B., et al. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. [Link]

  • Gauthier, C., et al. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules, 26(8), 2269. [Link]

  • Yamane, Y., et al. (2018). Synthesis of optically active folded cyclic dimers and trimers. Beilstein Journal of Organic Chemistry, 14, 2526–2533. [Link]

  • Chemistry LibreTexts. (2022). Intramolecular Addition (Cyclization) Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). γ-Amino alcohol synthesis by amination (alkylation). [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • Zheng, Y., et al. (2016). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers. Molecules, 21(10), 1361. [Link]

  • Mosslemin, M. H., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Advances, 6, 28001-28008. [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. [Link]

  • ResearchGate. (n.d.). β-Elimination Side Reactions. [Link]

  • Ashenhurst, J. (2015). Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]

  • Al-Hadedi, A. A. M., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. ChemistrySelect, 8(1). [Link]

  • Save My Exams. (2025). Elimination Reactions of Alcohols (AQA A Level Chemistry). [Link]

  • Ashenhurst, J. (2012). Elimination Reactions (2): The Zaitsev Rule. Master Organic Chemistry. [Link]

  • Bravo, F., et al. (2006). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Tetrahedron, 62(22), 5215-5246. [Link]

Sources

Technical Support Center: Optimizing Solvent & Base for Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for navigating the complexities of azetidine ring formation. The inherent ring strain of the four-membered azetidine core makes its synthesis a delicate balance of promoting the desired intramolecular cyclization while suppressing a host of competing side reactions.[1] This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common issues and rationally select the optimal solvent and base for successful azetidine synthesis.

Frequently Asked Questions (FAQs)

Here we address the high-level strategic decisions you'll face when designing your azetidine synthesis.

Q1: How does solvent choice fundamentally impact the success of an intramolecular azetidine cyclization? A1: The solvent plays a multi-faceted role that goes far beyond simply dissolving your reagents. Its primary functions are to influence the reaction rate, mediate the solubility of reactants and intermediates, and in some cases, alter the selectivity of the reaction. For the most common SN2-type intramolecular cyclization, polar aprotic solvents like DMF, DMSO, or acetonitrile (MeCN) are often the first choice.[2][3]

  • Mechanistic Rationale: These solvents excel at solvating the counter-ion of the base (e.g., Na⁺ in NaH) but poorly solvate the deprotonated amine nucleophile. This leaves the nitrogen anion "naked" and highly reactive, thereby accelerating the rate of the desired intramolecular SN2 attack. In contrast, polar protic solvents (like ethanol or water) would form hydrogen bonds with the nucleophile, stabilizing it and drastically reducing its reactivity. In some specific Lewis-acid catalyzed systems, chlorinated solvents like 1,2-dichloroethane (DCE) have been shown to provide superior regioselectivity for azetidine formation over the competing pyrrolidine ring.[4][5]

Q2: What is the difference between a nucleophilic and a non-nucleophilic base, and how do I choose? A2: This choice is critical and depends on your substrate and leaving group.

  • Non-nucleophilic bases are sterically hindered and/or have their charge delocalized, making them poor nucleophiles but excellent proton abstractors. Common examples include sodium hydride (NaH), lithium bis(trimethylsilyl)amide (LiHMDS), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][6] These are the workhorses for azetidine formation from γ-amino alcohols (after activation) or γ-haloamines, as their primary role is to deprotonate the amine without competing in an intermolecular SN2 reaction with the leaving group.

  • Nucleophilic bases , such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), can also act as nucleophiles.[7] They are generally milder and are often used when a very strong base is not required or when a strong, hindered base might favor elimination (E2) side reactions.[2] For instance, if you observe significant elimination byproducts with NaH, switching to K₂CO₃ might favor the desired cyclization.

Q3: My primary side products are dimers and polymers. How can solvent and base selection help? A3: The formation of dimers and polymers arises from an intermolecular reaction competing with the desired intramolecular cyclization.[2] This is fundamentally a concentration-dependent problem. The most effective solution is to employ high-dilution conditions .[2] This is typically achieved by the slow addition of the substrate and base to a large volume of solvent. The goal is to keep the instantaneous concentration of the reactive intermediate so low that it is statistically more likely to find its own reactive tail than another molecule. The choice of solvent here is one that ensures all components remain soluble even at very low concentrations throughout the slow addition.

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

This section addresses specific experimental issues in a problem-solution format.

Problem 1: Low or No Yield of Azetidine

Your reaction is not proceeding, or the conversion to the desired product is unacceptably low.

Possible CauseRecommended Solution & Rationale
Reaction is too slow Increase Temperature: The first and simplest variable to adjust. Switch to a more polar aprotic solvent: If you are using a less polar solvent like THF, switching to DMF or DMSO can significantly accelerate the SN2 reaction rate.[2]
Poor Leaving Group The hydroxyl group of a γ-amino alcohol is a poor leaving group and must be activated. Convert it to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf) .[2] These are excellent leaving groups, and their formation is a standard, high-yielding procedure. If using a halide, iodide is the best leaving group among them; you can convert a chloride or bromide to an iodide in situ using the Finkelstein reaction (e.g., adding catalytic NaI).
Competing Intermolecular Reactions This is a classic sign that your reaction concentration is too high. Employ high-dilution conditions. Prepare a solution of your substrate and slowly add it via syringe pump over several hours to a refluxing solution of the base in your chosen solvent. This favors the intramolecular pathway.[2]
Problem 2: Significant Formation of an Elimination (Alkene) Byproduct

You observe a byproduct corresponding to the loss of your leaving group and the formation of a double bond.

Possible CauseRecommended Solution & Rationale
Strongly Basic, Sterically Hindered Conditions A strong, bulky base (like LDA or t-BuOK) can preferentially act as a base for an E2 elimination rather than allowing the intramolecular SN2 reaction to occur. Switch to a milder or less sterically hindered base. For example, if using a very strong base, consider trying K₂CO₃ or Et₃N.[2][7] These are less likely to promote the E2 pathway.
Sterically Hindered Substrate If your substrate has bulky substituents near the nitrogen nucleophile or the carbon bearing the leaving group, it can physically block the required backside attack for the SN2 cyclization. This gives the competing E2 elimination more time to occur. If possible, redesign the substrate to reduce this hindrance. Alternatively, explore alternative synthetic routes that do not rely on an SN2 cyclization.[2]
Problem 3: Formation of Pyrrolidine Byproduct

Instead of the desired 4-membered ring, you are isolating the 5-membered pyrrolidine regioisomer.

Possible CauseRecommended Solution & Rationale
Competing 5-endo-tet Cyclization The formation of a 5-membered ring (5-endo-tet) can sometimes compete with the desired 4-membered ring formation (4-exo-tet), particularly in the cyclization of epoxy amines.[4] This outcome is highly dependent on the catalyst and solvent. Utilize a Lewis acid catalyst and a specific solvent. For the intramolecular aminolysis of cis-3,4-epoxy amines, it has been shown that using a Lewis acid like Lanthanum (III) triflate (La(OTf)₃) in 1,2-dichloroethane (DCE) as a solvent at reflux provides a high ratio of azetidine to pyrrolidine.[4][5]

Visualizing Reaction Pathways

To better understand the competing reactions, we can visualize the decision points and mechanistic pathways.

G cluster_start Starting Point cluster_base Base Selection cluster_solvent Solvent Selection cluster_conditions Condition Control start γ-Haloamine or Activated γ-Amino Alcohol base_choice Is elimination a major concern? start->base_choice strong_base Use Strong, Non-Nucleophilic Base (e.g., NaH, LiHMDS) base_choice->strong_base No mild_base Use Milder Base (e.g., K₂CO₃, Et₃N) base_choice->mild_base Yes solvent_choice Need to maximize Sₙ2 rate? strong_base->solvent_choice mild_base->solvent_choice polar_aprotic Use Polar Aprotic Solvent (e.g., DMF, DMSO) solvent_choice->polar_aprotic Yes other_solvent Consider other options (e.g., THF, DCE for specific cases) solvent_choice->other_solvent No conditions Is polymerization a risk? polar_aprotic->conditions other_solvent->conditions high_dilution Use High Dilution (Slow Addition) conditions->high_dilution Yes std_conc Standard Concentration conditions->std_conc No

Caption: Decision workflow for selecting solvent and base.

G Precursor Reactive Intermediate (Deprotonated Amine) Azetidine Azetidine Product Precursor->Azetidine Intramolecular Cyclization (Favored by High Dilution) Polymer Dimer/Polymer Precursor->Polymer Intermolecular Reaction (Favored by High Concentration)

Caption: Competing intramolecular vs. intermolecular reactions.

Data Presentation: Solvent and Base Properties

Rational selection requires data. The tables below summarize key properties of common solvents and bases used in azetidine synthesis.

Table 1: Properties of Common Solvents

SolventAbbreviationTypeBoiling Point (°C)Dielectric Constant (ε)
N,N-DimethylformamideDMFPolar Aprotic15337
Dimethyl sulfoxideDMSOPolar Aprotic18947
AcetonitrileMeCNPolar Aprotic8237.5
TetrahydrofuranTHFPolar Aprotic667.5
1,2-DichloroethaneDCENon-polar8410.4
DichloromethaneDCMNon-polar409.1

Table 2: Properties of Common Bases

BaseFormulapKₐ of Conjugate AcidTypeCommon Use
Sodium HydrideNaH~36Non-nucleophilic, StrongDeprotonation of amines/alcohols[2]
Potassium CarbonateK₂CO₃10.3Mildly Nucleophilic, WeakMilder conditions, when elimination is a risk[7]
TriethylamineEt₃N10.75Nucleophilic, WeakOrganic base for activation steps (e.g., mesylation)[2]
DBUC₉H₁₆N₂13.5Non-nucleophilic, StrongAza-Michael additions, avoids ester cleavage[6]

Experimental Protocols

Protocol 1: General Procedure for Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is a representative example adapted from established procedures and should be optimized for specific substrates.[2]

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).[2]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution and extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure to be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude mesylate from Step 1 in a suitable anhydrous solvent (e.g., DMF or THF). For reactions prone to polymerization, use a sufficient volume of solvent to create high-dilution conditions (e.g., 0.01 M).

  • In a separate flask, prepare a slurry of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in the same anhydrous solvent under an inert atmosphere.

  • Cool the NaH slurry to 0 °C.

  • Slowly add the solution of the crude mesylate to the NaH slurry dropwise or via syringe pump over 2-4 hours.

  • After the addition is complete, allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, carefully quench by the slow addition of water or saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Sources

Navigating the Labyrinth of Azetidine Synthesis: A Technical Support Center for Scalability Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the complexities of scalable azetidine synthesis. The four-membered azetidine ring, a prized motif in medicinal chemistry for its ability to impart unique conformational constraints and desirable physicochemical properties to bioactive molecules, often presents significant synthetic hurdles, particularly during scale-up.[1] This guide is structured to provide not just procedural instructions, but a deep-seated understanding of the causality behind experimental choices, ensuring robust and reproducible outcomes.

Part 1: Troubleshooting Guides for Common Scalability Issues

This section is designed in a question-and-answer format to directly address the most pressing challenges you may encounter during your experimental work.

Low Yields and Incomplete Reactions

Question 1: My intramolecular cyclization to form the azetidine ring is consistently giving low yields. What are the primary factors to investigate?

Low yields in intramolecular cyclizations for azetidine synthesis are a frequent challenge due to the high activation energy required to form the strained four-membered ring.[2] Several factors can be at play:

  • Unfavorable Reaction Kinetics: The transition state for a 4-exo-tet cyclization can be energetically demanding.

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical parameters that can dramatically affect reaction efficiency.[2]

  • Poor Leaving Group: The efficiency of the intramolecular nucleophilic substitution is highly dependent on the quality of the leaving group.

  • Steric Hindrance: Bulky substituents on the substrate can impede the intramolecular cyclization.

Troubleshooting Steps:

  • Optimize Reaction Conditions: A systematic optimization of reaction parameters is paramount. This includes screening different solvents, adjusting the temperature, and varying the catalyst loading. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, transitioning from refluxing in dichloromethane (CH₂Cl₂) to the higher-boiling 1,2-dichloroethane (DCE) can significantly improve yields.[3][4]

  • Enhance the Leaving Group: If your substrate is a γ-amino alcohol, consider converting the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).

  • Employ High-Dilution Conditions: To favor intramolecular cyclization over competing intermolecular reactions (dimerization or polymerization), use high-dilution techniques, such as the slow addition of the substrate to the reaction mixture.

  • Select an Appropriate Base: When using a γ-haloamine, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often necessary to deprotonate the amine without competing in the substitution reaction.

Side Reactions and Impurity Formation

Question 2: I am observing a significant amount of a pyrrolidine byproduct in my reaction. How can I improve the selectivity for the azetidine ring?

The formation of a more stable five-membered pyrrolidine ring is a common competing pathway in azetidine synthesis, particularly from precursors like epoxy amines.[2] The regioselectivity of the ring-closing step is the determining factor.

Strategies to Enhance Azetidine Selectivity:

  • Catalyst Selection: The choice of catalyst can profoundly influence the regioselectivity. For the cyclization of cis-3,4-epoxy amines, the Lewis acid Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to highly favor the 4-exo-tet cyclization to form the azetidine over the 5-endo-tet pathway that leads to the pyrrolidine.[3][5] In some cases, a greater than 20:1 ratio of azetidine to pyrrolidine can be achieved.[4]

  • Temperature Control: Lower reaction temperatures may favor the kinetically controlled azetidine product over the thermodynamically favored pyrrolidine.

  • Substrate Geometry: The stereochemistry of the starting material can dictate the cyclization pathway. For instance, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines yields azetidines, while the corresponding trans-isomers predominantly form pyrrolidines.[3]

Question 3: My crude product is a complex mixture. What are the likely process-related impurities and how can I identify them?

Process-related impurities are those that arise from the manufacturing process itself.[6] Their identification is crucial for developing a robust purification strategy. Common sources of impurities include:

  • Unreacted Starting Materials: Incomplete conversion is a common issue.

  • Intermediates: In multi-step syntheses, intermediates may carry over into the final product.

  • Byproducts from Side Reactions: These can include regioisomers (e.g., pyrrolidines), ring-opened products, dimers, and polymers.[4]

  • Residual Reagents and Solvents: These are often volatile and can be detected by techniques like GC-MS.

Workflow for Impurity Identification:

start Complex Crude Product tlc_lcms Analyze by TLC and LC-MS start->tlc_lcms unreacted_sm Unreacted Starting Material(s) tlc_lcms->unreacted_sm Compare with authentic samples side_products Side Product(s) tlc_lcms->side_products Hypothesize based on reaction mechanism degradation Degradation Product(s) tlc_lcms->degradation Consider stability of product and intermediates isolate Isolate Impurity (e.g., by prep-HPLC) side_products->isolate degradation->isolate characterize Characterize by NMR, MS, IR isolate->characterize end Identify Impurity and Develop Control Strategy characterize->end

Caption: Workflow for identifying process-related impurities.

Purification Challenges

Question 4: I am struggling with the purification of my N-Boc protected azetidine. What are the best practices?

N-Boc protected azetidines are common intermediates, and their purification can be challenging due to their potential for degradation on acidic silica gel.

Recommended Purification Techniques for N-Boc Azetidines:

TechniquePrincipleAdvantagesDisadvantagesTypical Purity
Flash Chromatography (Neutral/Basic Alumina) Differential adsorption onto a stationary phase.Can be a good alternative to silica gel to avoid degradation of acid-sensitive compounds.May have different selectivity compared to silica.>98%
Flash Chromatography (Silica Gel with buffered eluent) Differential adsorption.High resolution, widely applicable.Potential for degradation if not buffered.>98%
Crystallization Precipitation of a solid from a solution in a highly ordered form.Can yield very high purity, highly scalable, and cost-effective.[7]Requires a suitable solvent system; potential for product loss in the mother liquor.>99%
Liquid-Liquid Extraction Partitioning of a compound between two immiscible liquid phases.Simple, rapid, and effective for initial workup.Limited separation power.Variable

Pro-Tip: For volatile azetidine products, using a low-boiling solvent like diethyl ether for both extraction and column chromatography can minimize product loss during concentration under high vacuum.[8]

Question 5: How can I separate the diastereomers of my chiral azetidine product?

The separation of diastereomers is often achievable using standard chromatographic techniques.

Methods for Diastereomer Separation:

  • Normal Phase Chromatography: This is often the most effective method for separating diastereomers of chiral azetidines.[8] A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended.

  • Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and reduced solvent consumption compared to traditional HPLC.[5]

  • Crystallization: If one diastereomer is significantly less soluble in a particular solvent system, fractional crystallization can be an effective and scalable separation method.

Part 2: Scale-Up and Safety Considerations

Question 6: My azetidine synthesis is highly exothermic. How can I manage the thermal risk during scale-up?

Managing exothermic reactions is a critical safety consideration during scale-up. A thermal runaway can occur if the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid and dangerous increase in temperature and pressure.[9]

Strategies for Managing Exotherms:

  • Reaction Hazard Assessment: Before any scale-up, perform a thorough hazard assessment. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) can provide crucial data on the heat of reaction and the onset temperature of any decomposition.[9]

  • Improve Heat Transfer: The volume-to-surface area ratio increases upon scale-up, making cooling less efficient.[9] Ensure the reactor has adequate cooling capacity.

  • Control Reagent Addition: For batch processes, the slow, controlled addition of a reagent is a common strategy to manage the rate of heat generation.

  • Consider Flow Chemistry: Continuous flow reactors have a much higher surface-area-to-volume ratio compared to batch reactors, allowing for superior heat transfer and temperature control. This makes flow chemistry an inherently safer option for highly exothermic reactions.[10]

start Exothermic Reaction Identified assessment Reaction Hazard Assessment (DSC, RC) start->assessment batch Batch Process assessment->batch Low to Moderate Exotherm flow Flow Chemistry assessment->flow High Exotherm batch_control Controlled Reagent Addition Adequate Cooling batch->batch_control flow_control High Heat Transfer Precise Temperature Control flow->flow_control safe_scaleup Safe Scale-Up batch_control->safe_scaleup flow_control->safe_scaleup

Caption: Decision workflow for managing exothermic reactions during scale-up.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the impact of the N-substituent on the stability of the azetidine ring?

The N-substituent can have a profound impact on the chemical stability of the azetidine ring. Electron-withdrawing groups can increase the susceptibility of the ring to nucleophilic attack, while certain N-aryl substituents can participate in intramolecular decomposition pathways, especially under acidic conditions.[11] For example, N-pyridyl azetidines have been shown to be more stable at low pH compared to their N-phenyl counterparts.[11]

Q2: Are there any specific safety concerns I should be aware of when working with azetidines?

Azetidine itself is a volatile and reactive compound.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Some synthetic routes may involve hazardous reagents, such as perchlorates, which are strong oxidizing agents and can be explosive.[8] Always conduct a thorough risk assessment before starting any new reaction.

Q3: What are the key advantages of using photochemical flow synthesis for azetidines?

Photochemical reactions can be difficult to scale up in batch due to the attenuation of light as it passes through the reaction mixture. Flow chemistry overcomes this limitation by using narrow-bore tubing, which ensures uniform irradiation of the reaction mixture. This leads to:

  • Improved Efficiency and Yields: Shorter reaction times and higher conversions are often observed.

  • Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with highly energetic intermediates.

  • Scalability: Scaling up is simply a matter of running the flow reactor for a longer period.[12]

Part 4: Detailed Experimental Protocols

Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is adapted from a procedure for the regioselective synthesis of azetidines.[4]

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE) to make a 0.2 M solution, add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).

  • Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.

Protocol 2: General Procedure for Flash Chromatography of an N-Boc Protected Amine

This protocol provides a general guideline for the purification of an N-Boc protected amine using flash chromatography.[7]

  • Sample Preparation: Dissolve the crude N-Boc protected amine in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).

  • Column Packing: Prepare a silica gel or neutral alumina column of an appropriate size based on the amount of crude material. The column can be dry-packed or slurry-packed with the initial mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the dissolved sample onto the top of the stationary phase bed.

  • Elution: Begin elution with the chosen mobile phase, gradually increasing the polarity if necessary, while collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Boc protected azetidine.

References

Sources

how to improve the stability of crude 3-Ethoxyazetidine mesylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Ethoxyazetidine Mesylate

Welcome to the dedicated technical support center for this compound mesylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this important synthetic intermediate. As a strained heterocyclic compound formulated as a salt, its handling and purification require a nuanced understanding of its chemical vulnerabilities. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and stability of your material.

Frequently Asked Questions (FAQs): Stability and Purification

This section addresses the most common issues encountered by researchers working with crude this compound mesylate. The answers are structured to not only provide a solution but also to explain the underlying chemical principles.

Q1: My crude this compound mesylate appears to be degrading, showing discoloration and new spots on TLC/peaks in HPLC. What are the primary causes?

A: The instability of crude this compound mesylate typically stems from a combination of three core factors:

  • Inherent Ring Strain: The four-membered azetidine ring is thermodynamically strained. This strain makes the ring susceptible to cleavage through nucleophilic ring-opening reactions, which is the primary degradation pathway.[1][2]

  • Presence of Impurities: Crude material often contains residual reagents from the synthesis, such as excess methanesulfonic acid or unreacted bases (e.g., triethylamine). These impurities can act as catalysts, accelerating degradation.[3][4]

  • Environmental Factors: Mesylate salts can be hygroscopic, and absorbed atmospheric moisture provides a nucleophile (water) that can initiate hydrolytic degradation.[5][6] Elevated temperatures will further accelerate these processes.

Q2: Can you elaborate on the chemical mechanism of degradation?

A: The principal degradation pathway is the acid-catalyzed ring-opening of the azetidine moiety. The process is initiated by the protonation of the azetidine nitrogen, forming a highly reactive azetidinium ion. This dramatically increases the electrophilicity of the ring carbons, making them vulnerable to attack by even weak nucleophiles. In a typical laboratory setting, residual water is the most common nucleophile.

The reaction proceeds as follows:

  • Protonation: The azetidine nitrogen is protonated by an acid source (e.g., residual methanesulfonic acid).

  • Nucleophilic Attack: A nucleophile (H₂O) attacks one of the ring carbons (C2 or C4).

  • Ring Cleavage: The C-N bond breaks, relieving the ring strain and forming a stable, ring-opened amino alcohol derivative.

A forced degradation study on a similar azetidine-containing molecule confirmed that a key degradation mechanism involves the formation of an azetidinium ion, which subsequently leads to ring opening.[7]

Degradation_Pathway cluster_0 Stable Salt cluster_1 Degradation Initiation cluster_2 Degradation Product start This compound Mesylate activated Azetidinium Ion (Protonated) start->activated  H+ (e.g., from residual acid or moisture-induced disproportionation) product Ring-Opened Product (e.g., Amino Alcohol) activated->product  + Nucleophile (H₂O)  (Ring Opening)

Caption: Acid-catalyzed degradation of this compound.

Q3: What specific impurities should I be concerned about in my crude product?

A: Impurities are highly dependent on the synthetic route, but common culprits include:

  • Residual Acid/Base: Excess methanesulfonic acid or leftover base (e.g., triethylamine) from the salt formation or preceding steps can drastically alter the micro-pH, catalyzing degradation.[4]

  • Unreacted Starting Materials: Depending on the synthesis, you may have unreacted N-protected-3-hydroxyazetidine or the corresponding leaving group precursor.[8]

  • Solvents: Residual protic solvents (e.g., water, ethanol) can act as nucleophiles, while any residual solvent can affect crystallization and solid-state stability.[9][10]

  • Byproducts: Side reactions, such as the formation of elimination byproducts or over-alkylation, can introduce impurities that are difficult to remove.[8][11]

Q4: How does moisture specifically impact the stability of the mesylate salt?

A: Moisture has a dual-destabilizing effect:

  • Direct Hydrolysis: As discussed in Q2, water acts as a nucleophile that directly participates in the ring-opening degradation of the azetidinium ion.

  • Salt Disproportionation: Mesylate salts of weakly basic drugs can be susceptible to disproportionation in the presence of moisture.[12] The solid salt can partially revert to the neutral, free base form (this compound) and methanesulfonic acid. This conversion is undesirable as it can negatively impact bioavailability and solid-state properties.[12] The liberated free base may be less stable, and the co-existence of acid and base in the solid matrix can accelerate decomposition.

Troubleshooting and Stabilization Guide

This section provides actionable protocols and a decision-making workflow to purify and stabilize your crude this compound mesylate.

Workflow for Crude Product Stabilization

Purification_Workflow crude {Crude Product Received | Assess: Color, Consistency} analyze {Initial Analysis | TLC / ¹H NMR / HPLC} crude->analyze decision {Purity < 98%? | Impurities Identified?} analyze->decision recrystallize {Protocol 1: Recrystallization | Target: Crystalline Solid} decision->recrystallize Yes check1 {Check Purity & Yield | HPLC > 99%?} decision->check1 No recrystallize->check1 chromatography {Consider Column Chromatography | For complex mixtures or isomers} check1->chromatography No stable {Pure, Stable Product | Purity > 99.5%} check1->stable Yes check2 {Check Purity & Salt Stoichiometry | HPLC & NMR Analysis} chromatography->check2 check2->recrystallize No (Re-evaluate solvent system) check2->stable Yes storage {Protocol 2: Optimal Storage | Store under inert gas, desiccated, at ≤ 5°C} stable->storage

Caption: Decision workflow for purification and stabilization.

Experimental Protocols

Protocol 1: Optimized Recrystallization for this compound Mesylate

Recrystallization is the most effective first-line technique to remove the majority of synthesis-related impurities and enhance stability. The choice of solvent is critical for forming a stable crystalline lattice.

Rationale: An anti-solvent crystallization approach using a polar solvent in which the salt is soluble (like Isopropanol or Ethanol) and a non-polar solvent in which it is insoluble (like Heptane or MTBE) is ideal. This procedure promotes the formation of well-ordered crystals, excluding impurities in the process.

Step-by-Step Methodology:

  • Solubilization: In a clean, dry flask equipped with a magnetic stirrer and reflux condenser, add the crude this compound mesylate. Add a minimal amount of warm (approx. 50-60°C) isopropanol (IPA) dropwise until the solid is fully dissolved. Aim for a concentrated solution (e.g., ~5-10 mL IPA per gram of crude product).

  • Hot Filtration (Optional): If insoluble particulate matter is visible, perform a hot filtration through a pre-warmed filter funnel to remove it. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath (0-5°C) for 1-2 hours to maximize yield.

  • Anti-Solvent Addition: While stirring the cold slurry, slowly add an anti-solvent such as n-Heptane (typically 2-3 volumes relative to the IPA used) until the solution becomes persistently cloudy, indicating precipitation is complete.

  • Crystal Maturation: Continue stirring the resulting slurry in the ice bath for an additional 1-2 hours to allow the crystals to mature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, fresh anti-solvent (n-Heptane) to remove any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum at a mild temperature (e.g., 30-40°C) for 12-24 hours or until a constant weight is achieved. Drying must be thorough to remove all solvent residues.

Validation: The final product should be a white to off-white, free-flowing crystalline solid. Confirm purity using HPLC (>99.5%) and ¹H NMR to ensure the absence of solvent residues and correct 1:1 stoichiometry between the azetidine and the mesylate counter-ion.

Troubleshooting Recrystallization
Observed IssuePotential CauseRecommended Action
Product oils out, fails to crystallize Incorrect solvent system; residual impurities preventing lattice formation.Try a different solvent system (e.g., Ethanol/MTBE). Ensure the crude material is reasonably pure before starting.
Very low yield Compound is too soluble in the chosen solvent; insufficient cooling or anti-solvent.Reduce the initial volume of the primary solvent (IPA). Increase the volume of anti-solvent or extend cooling time.
Purity does not improve significantly Impurities have similar solubility profiles to the product.Column chromatography may be necessary. Consider a reactive wash of the crude solution if the impurity is acidic or basic.
Protocol 2: Long-Term Storage for Maximum Stability

Once purified, proper storage is paramount to prevent degradation over time.

Rationale: The goal is to eliminate exposure to the key degradation triggers: moisture, heat, and atmospheric oxygen (which can sometimes participate in oxidative side-reactions).

Procedure:

  • Aliquot: Divide the pure, dry material into appropriately sized aliquots in separate, clean vials. This avoids repeated exposure of the bulk material to the atmosphere.

  • Inert Atmosphere: Backfill each vial with an inert gas like Argon or Nitrogen to displace air and moisture.

  • Seal: Tightly cap the vials. For extra protection, wrap the cap junction with Parafilm®.

  • Desiccate: Place the sealed vials inside a desiccator containing a suitable desiccant (e.g., Drierite® or silica gel).

  • Refrigerate/Freeze: Store the desiccator in a refrigerator (2-8°C) or for very long-term storage, a freezer (-20°C).

  • Protect from Light: Use amber vials or store the desiccator in a dark location to prevent any potential photolytic degradation.

By following these protocols, you can significantly improve the quality and shelf-life of your this compound mesylate, ensuring the reliability and reproducibility of your downstream experiments.

References

  • Reactions of Azetidines. Ambeed.com.

  • Regioselective ring opening reactions of azetidines. ResearchGate.

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Journal of Organic Chemistry.

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.

  • Salt Selection in Drug Development. Pharmaceutical Technology.

  • Mesylate. Wikipedia.

  • Azetidinium Salts in Catalysis: A Comparative Guide to Counter-Ion Effects. Benchchem.

  • Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques. Benchchem.

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules.

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry.

  • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. ACS Publications.

  • Salt form selection and characterization of LY333531 mesylate monohydrate. Journal of Pharmaceutical Sciences.

  • Salt form selection and characterization of LY333531 mesylate monohydrate. ResearchGate.

  • Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. Chalmers Publication Library.

  • Synthesis of Azetidinium Salts via Continuous-Flow. Synfacts.

  • Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal. Benchchem.

  • Synthesis of azetidine derivatives. Google Patents.

  • The Curious Case of the OZ439 Mesylate Salt: An Amphiphilic Antimalarial Drug with Diverse Solution and Solid State Structures. Molecular Pharmaceutics.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules.

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.

  • Azetidine. Organic Syntheses.

  • Common side reactions in the synthesis of 3-substituted azetidines. Benchchem.

  • Removal of impurities from 1-(4-Methylbenzyl)azetidine. Benchchem.

  • Degradation pathways of 3-(2,4,5-Trichlorophenoxy)azetidine under experimental conditions. Benchchem.

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports.

  • Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles. International Journal of Pharmaceutics.

  • 3-Methoxyazetidine. PubChem.

  • Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical and Biomedical Analysis.

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? Heart.

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis.

  • Physical Stability of Salts of Weak Bases in the Solid-State. ResearchGate.

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules.

  • Effect of Processing and Formulation Variables on the Stability of a Salt of a Weakly Basic Drug Candidate. ResearchGate.

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Analytical & Pharmaceutical Research.

  • Stability of pharmaceutical salts in solid oral dosage forms. Semantic Scholar.

  • Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis.

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

  • LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Molecules.

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Optimizing Aziridine to Azetidine Rearrangement Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for aziridine to azetidine rearrangement reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and enhance the efficiency of your synthetic routes. As Senior Application Scientists, we have synthesized the latest research with practical, field-tested insights to help you navigate the intricacies of this powerful ring expansion methodology.

Foundational Understanding: The Aziridine to Azetidine Rearrangement

The one-carbon ring expansion of aziridines to azetidines is a synthetically valuable transformation, providing access to the strained four-membered azetidine core, a privileged motif in medicinal chemistry.[1][2] This rearrangement typically proceeds through the formation of an aziridinium ylide intermediate, which can then undergo a[1][3]-Stevens rearrangement to furnish the desired azetidine.[3][4] However, the high reactivity of the intermediates can lead to competing side reactions, most notably the cheletropic extrusion of an olefin, which can significantly lower the yield of the desired product.[3][5]

This guide will focus on strategies to mitigate the formation of these by-products and optimize the reaction conditions to favor the desired azetidine product.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format. We provide detailed explanations of the underlying causes and actionable protocols to resolve these challenges.

Question 1: I am observing a significant amount of an olefin by-product and a low yield of my desired azetidine. What is the cause and how can I suppress this side reaction?

Answer: The formation of an olefin by-product is a common challenge in aziridine to azetidine rearrangements and is typically the result of a competing cheletropic extrusion pathway from the aziridinium ylide intermediate.[3][5] The partitioning between the desired[1][3]-Stevens rearrangement and the undesired cheletropic extrusion is influenced by several factors, including the catalyst, solvent, and the electronic and steric nature of the substituents on the aziridine ring.

Core Causality:

The aziridinium ylide intermediate can undergo two competing pericyclic reactions:

  • [1][3]-Stevens Rearrangement (Desired Pathway): This involves the migration of a substituent from the nitrogen to the adjacent carbon, leading to the ring-expanded azetidine.

  • Cheletropic Extrusion (Undesired Pathway): This involves the concerted fragmentation of the ylide to form a more stable olefin and an imine derivative.[5]

The key to improving your yield is to create reaction conditions that favor the[1][3]-Stevens rearrangement over cheletropic extrusion.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Olefin By-Product Formation A High Olefin By-product, Low Azetidine Yield B Optimize Catalyst System A->B Primary Action C Modify Solvent Conditions B->C If still problematic F Successful Azetidine Synthesis B->F Success D Adjust Reaction Temperature C->D Further Optimization C->F Success E Consider Substrate Modification D->E If necessary D->F Success E->F Success

Caption: Troubleshooting workflow for minimizing olefin by-product.

Detailed Protocols:
  • Catalyst Optimization:

    • Lewis Acid Catalysis: The choice of Lewis acid can significantly influence the reaction outcome. Weaker Lewis acids may not sufficiently activate the aziridine, while overly strong Lewis acids can promote decomposition. A screening of Lewis acids is recommended.

      • Protocol: Set up parallel reactions with your aziridine substrate and a diazo compound in the presence of various Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Cu(OTf)₂). Monitor the product distribution by GC-MS or ¹H NMR.

    • Biocatalysis: Engineered enzymes, such as variants of cytochrome P450, have shown remarkable selectivity for the[1][3]-Stevens rearrangement, effectively shutting down the cheletropic extrusion pathway.[3][4]

      • Protocol: If available, utilize an engineered "carbene transferase" enzyme. These reactions are typically run in aqueous buffer systems with whole E. coli cells expressing the enzyme.[6]

  • Solvent Modification: The polarity and coordinating ability of the solvent can influence the stability and reactivity of the aziridinium ylide.

    • Protocol: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, THF). Non-polar solvents may favor the desired rearrangement by discouraging charge separation in the transition state leading to cheletropic extrusion.

  • Temperature Adjustment: The activation energies for the[1][3]-Stevens rearrangement and cheletropic extrusion may differ.

    • Protocol: Run the reaction at a range of temperatures (e.g., from room temperature down to -78 °C). Lower temperatures may favor the desired pathway.

Question 2: My aziridine starting material is consumed, but I am not forming the azetidine. Instead, I am isolating a complex mixture of products, including what appears to be a ring-opened amino alcohol. What is happening?

Answer: The formation of ring-opened products, such as amino alcohols, suggests that the aziridine ring is undergoing nucleophilic attack rather than the desired rearrangement.[7][8] This is often due to the presence of nucleophiles in the reaction mixture, which can be introduced adventitiously or be generated in situ.

Core Causality:

The aziridine ring, especially when activated by an electron-withdrawing group on the nitrogen, is susceptible to nucleophilic ring-opening.[9] Common nucleophiles that can cause this issue include water, alcohols (if used as a solvent or impurity), or even the counter-ion of the Lewis acid catalyst.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Ring-Opened By-products A Formation of Ring-Opened Products B Ensure Anhydrous Conditions A->B First Step C Scrutinize Reagent Purity B->C Next Step E Successful Azetidine Synthesis B->E Success D Choose a Non-Nucleophilic Lewis Acid/Counter-ion C->D Final Check C->E Success D->E Success

Caption: Workflow to prevent ring-opening by-products.

Detailed Protocols:
  • Ensure Anhydrous Conditions:

    • Protocol: Dry all solvents using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina). Dry all glassware in an oven and cool under a stream of inert gas (e.g., argon or nitrogen).

  • Reagent Purity:

    • Protocol: Use freshly purified reagents. The aziridine starting material should be pure, and the diazo compound should be handled with care as it can be a source of impurities.

  • Choice of Lewis Acid:

    • Protocol: Select a Lewis acid with a non-nucleophilic counter-ion. For example, salts with triflate (OTf) or hexafluoroantimonate (SbF₆) anions are generally less nucleophilic than those with halide anions.

Question 3: The reaction is sluggish, and I have a low conversion of my aziridine starting material even after prolonged reaction times. How can I improve the reaction rate?

Answer: A sluggish reaction rate can be attributed to several factors, including insufficient activation of the aziridine, low reactivity of the carbene precursor, or steric hindrance.

Core Causality:

The rate-determining step in many aziridine to azetidine rearrangements is the formation of the aziridinium ylide. If the aziridine nitrogen is not sufficiently nucleophilic or the carbene is not sufficiently electrophilic, this step will be slow.

Troubleshooting Table: Enhancing Reaction Rate
ParameterPotential IssueRecommended ActionScientific Rationale
Catalyst Insufficient Lewis acidityScreen a series of Lewis acids with increasing strength.A stronger Lewis acid will more effectively activate the aziridine ring towards nucleophilic attack by the carbene.[10]
Carbene Precursor Low reactivity of the diazo compoundUse a more electron-deficient diazo compound (e.g., ethyl diazoacetate vs. a more substituted analog).A more electrophilic carbene will react more readily with the nucleophilic aziridine nitrogen.
Temperature Reaction temperature is too lowGradually increase the reaction temperature while monitoring for by-product formation.Increasing the temperature provides more thermal energy to overcome the activation barrier of the reaction.
Substituents Steric hindrance around the aziridine nitrogenIf possible, modify the N-substituent to be less sterically demanding.Reduced steric bulk will allow for easier approach of the carbene to the nitrogen lone pair.

Frequently Asked Questions (FAQs)

Q1: What is the general scope of the aziridine to azetidine rearrangement in terms of compatible functional groups?

A1: The functional group tolerance of the rearrangement is highly dependent on the specific reaction conditions, particularly the choice of catalyst. Biocatalytic methods often exhibit excellent functional group tolerance.[3] Traditional Lewis acid-catalyzed methods may be sensitive to basic functional groups that can coordinate to the catalyst. It is always advisable to perform a small-scale test reaction with a new substrate.

Q2: How does the stereochemistry of the starting aziridine translate to the azetidine product?

A2: The[1][3]-Stevens rearrangement can proceed through either a concerted or a stepwise radical mechanism. A concerted mechanism is expected to be stereospecific, with the stereochemistry of the migrating group being retained.[5] However, if the reaction proceeds through a radical pair intermediate, some erosion of stereochemical integrity may be observed.[6] The degree of stereospecificity is often catalyst-dependent.

Q3: Can this rearrangement be performed enantioselectively?

A3: Yes, enantioselective aziridine to azetidine rearrangements have been successfully developed. The use of chiral catalysts, including chiral Lewis acids and engineered enzymes, can induce high levels of enantioselectivity.[3][4] Biocatalytic approaches, in particular, have demonstrated exceptional enantiocontrol.[6]

References

  • Burcl, F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Lal, R. G., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][3]-Stevens Rearrangement. Journal of the American Chemical Society.

  • Li, S., & Xu, J. (2016). Synthesis of Azetidines. Progress in Chemistry.
  • Singh, G. S., & Singh, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Schomaker, J. M., et al. (2019). Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless[3][11]-Stevens Rearrangements of Aziridinium Ylides. NIH Public Access.

  • BenchChem. (2025).
  • BenchChem Technical Support Team. (2025). troubleshooting side reactions in Aziridine;2-(chloromethyl)oxirane synthesis.
  • Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][3]-Stevens Rearrangement. CaltechAUTHORS.

  • Schomaker, J. M., et al. (2022). Recent updates and future perspectives in aziridine synthesis and reactivity. PMC.
  • Doyle, M. P., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
  • Fasan, R., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][3]-Stevens Rearrangement. J. Am. Chem. Soc.

  • Padwa, A. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters.
  • Singh, V. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur.
  • Ghorai, M. K., et al. (2015).
  • May, J. A., & Nguyen, T. N. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. PubMed.
  • May, J. A., & Nguyen, T. N. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal.
  • Gaucher, A., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
  • Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers.
  • Ha, H.-J., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules.
  • De Kimpe, N., et al. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry.
  • Couty, F., et al. (2018). Ring expansions of aziridines and azetidines for the synthesis of 5-membered azacycles. EPFL.
  • Singh, G. S., et al. (2018). Recent applications of aziridine ring expansion reactions in heterocyclic synthesis. Arkivoc.
  • Wikipedia. (2023). Aziridines.
  • Ghorai, M. K., et al. (2010). Chemists' Guide to Aziridine Reactions. J. Org. Chem.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity and Stability of the Aziridine Ring.

Sources

Validation & Comparative

A Comparative Guide to the Pharmacokinetic Profiles of 3-Ethoxyazetidine and 3-Methoxyazetidine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Alkoxyazetidines in Medicinal Chemistry

The azetidine scaffold has emerged as a valuable building block in modern drug discovery. Its strained four-membered ring imparts a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the non-planar nature of the azetidine ring allows for the exploration of three-dimensional chemical space, a key strategy in the design of novel therapeutics. Among the various substituted azetidines, 3-alkoxy derivatives, such as 3-ethoxyazetidine and 3-methoxyazetidine, are of particular interest as they offer a versatile platform for structural modification while maintaining desirable physicochemical properties.

This guide provides a comparative analysis of the predicted pharmacokinetic profiles of this compound and 3-methoxyazetidine. In the absence of direct comparative experimental data in the public domain, this document synthesizes established principles of drug metabolism and pharmacokinetics (DMPK) to offer a predictive framework for researchers. We will delve into the anticipated differences in their absorption, distribution, metabolism, and excretion (ADME) properties, supported by detailed experimental protocols to enable researchers to generate their own comparative data.

Predicted Comparative Pharmacokinetic Profiles: A Data-Driven Hypothesis

The seemingly minor structural difference between a methoxy and an ethoxy group at the 3-position of the azetidine ring can have a significant impact on the pharmacokinetic behavior of the molecule. Our analysis suggests that this compound is likely to exhibit a more favorable pharmacokinetic profile for many drug discovery applications, primarily due to predicted differences in metabolic stability and lipophilicity.

Data Summary: Predicted Pharmacokinetic Parameters

The following table outlines the predicted differences in key pharmacokinetic parameters between this compound and 3-methoxyazetidine. These predictions are based on established structure-activity relationships and general trends observed for methyl versus ethyl ethers in drug metabolism.

Parameter3-Methoxyazetidine (Predicted)This compound (Predicted)Rationale for Predicted Difference
Lipophilicity (LogP) LowerHigherThe addition of a methylene group in the ethoxy substituent increases the nonpolar surface area, leading to greater lipophilicity.[1][2]
Metabolic Stability (t½ in vitro) ShorterLongerThe primary metabolic pathway is anticipated to be O-dealkylation by cytochrome P450 enzymes. The C-H bonds on the α-carbon of the ethoxy group are generally less susceptible to enzymatic oxidation compared to those of the methoxy group.[3]
Intrinsic Clearance (CLint) HigherLowerA lower metabolic stability for 3-methoxyazetidine would result in a higher intrinsic clearance by the liver.
Oral Bioavailability (%F) ModerateHigherIncreased metabolic stability and potentially enhanced membrane permeability due to higher lipophilicity could lead to improved oral bioavailability for this compound.
Volume of Distribution (Vd) SmallerLargerHigher lipophilicity and potentially greater plasma protein binding of this compound may result in a larger volume of distribution.

The Causality Behind the Predictions: A Deeper Dive into ADME

Metabolism: The O-Dealkylation Pathway

The primary metabolic liability for both 3-methoxyazetidine and this compound is expected to be oxidative O-dealkylation, a common metabolic pathway for alkyl ethers catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4][5] This process involves the enzymatic hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal intermediate that spontaneously cleaves to yield 3-hydroxyazetidine and the corresponding aldehyde (formaldehyde from the methoxy group and acetaldehyde from the ethoxy group).

The rate of this O-dealkylation reaction is a critical determinant of the metabolic stability of these compounds. Generally, the C-H bonds of a methoxy group are more susceptible to CYP-mediated oxidation than the corresponding bonds in an ethoxy group. This is attributed to a combination of steric and electronic factors within the enzyme's active site. Consequently, 3-methoxyazetidine is predicted to undergo more rapid metabolism, leading to a shorter half-life and higher intrinsic clearance compared to this compound.

Absorption and Distribution: The Influence of Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key physicochemical property that influences a drug's absorption and distribution.[1][2][6] The additional methylene unit in the ethoxy group of this compound increases its nonpolar character, resulting in a higher predicted LogP compared to 3-methoxyazetidine.

This enhanced lipophilicity can have several consequences:

  • Improved Absorption: Higher lipophilicity can facilitate passive diffusion across the lipid bilayers of the gastrointestinal tract, potentially leading to better oral absorption.

  • Increased Volume of Distribution: More lipophilic compounds tend to distribute more extensively into tissues and may exhibit higher binding to plasma proteins, resulting in a larger apparent volume of distribution.

It is important to note that an optimal range of lipophilicity is crucial for drug candidates, as excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and potential off-target toxicity.

Experimental Protocols for Comparative Pharmacokinetic Profiling

To empirically validate the predicted pharmacokinetic differences, the following detailed experimental protocols are provided.

In Vitro Metabolic Stability Assessment in Liver Microsomes

This assay provides a measure of the intrinsic clearance of a compound in the liver, a key parameter for predicting in vivo clearance.[7][8][9][10]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and 3-methoxyazetidine in human and rat liver microsomes.

Materials:

  • Test compounds (this compound, 3-methoxyazetidine)

  • Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)

  • Pooled human and rat liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Protocol:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test and control compounds in DMSO.

  • Preparation of Working Solutions: Dilute the stock solutions in acetonitrile to an appropriate working concentration (e.g., 100 µM).

  • Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing liver microsomes (final protein concentration 0.5 mg/mL) and phosphate buffer. Pre-warm the plate to 37°C for 10 minutes.

  • Initiation of Reaction: Add the test compounds to the incubation mixture (final substrate concentration 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system. For the negative control (time zero), add acetonitrile to terminate the reaction before adding the NADPH system.

  • Time Course Incubation: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[11][12][13]

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / microsomal protein concentration) * scaling factors).

Diagram: In Vitro Metabolic Stability Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis Stock Prepare 10 mM Stock Solutions (DMSO) Working Prepare 100 µM Working Solutions (ACN) Stock->Working Microsomes Prepare Microsome/Buffer Mix Prewarm Pre-warm Microsome Mix to 37°C Microsomes->Prewarm NADPH Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH NADPH->Initiate AddCompound Add Test Compound (1 µM final) Prewarm->AddCompound AddCompound->Initiate Incubate Incubate at 37°C with Shaking Initiate->Incubate Timepoints Terminate Reaction at Timepoints (0, 5, 15, 30, 60 min) with ACN + IS Incubate->Timepoints Centrifuge Centrifuge to Pellet Protein Timepoints->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Calculate t½ and CLint Analyze->Data

Caption: Workflow for the in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Rodents

This study provides essential information on the in vivo ADME properties of a compound after administration to a living organism.[14][15][16][17]

Objective: To determine the pharmacokinetic profiles and key parameters (Cmax, Tmax, AUC, t½, CL, Vd, F) of this compound and 3-methoxyazetidine in rats following intravenous (IV) and oral (PO) administration.

Materials:

  • Test compounds

  • Dosing vehicles (e.g., saline for IV, 0.5% methylcellulose for PO)

  • Male Sprague-Dawley rats (with cannulated jugular veins for serial blood sampling)

  • Dosing syringes and gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Animal Acclimation and Dosing: Acclimate the cannulated rats for at least 24 hours. Fast the animals overnight before dosing. Administer the compounds at a specific dose (e.g., 1 mg/kg for IV, 5 mg/kg for PO).

  • Blood Sampling: Collect blood samples (approximately 100 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method Validation: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of each compound in rat plasma.[18][19]

  • Sample Analysis: Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data. For the PO group, calculate the oral bioavailability (%F) by comparing the dose-normalized AUC with that of the IV group.

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Acclimate Acclimate Cannulated Rats Fast Fast Overnight Acclimate->Fast Dose Administer Compound (IV or PO) Fast->Dose CollectBlood Serial Blood Collection via Cannula Dose->CollectBlood SeparatePlasma Centrifuge to Separate Plasma CollectBlood->SeparatePlasma Store Store Plasma at -80°C SeparatePlasma->Store LCMS Quantify Drug in Plasma via LC-MS/MS Store->LCMS PK_Calc Calculate PK Parameters (Cmax, AUC, t½, etc.) LCMS->PK_Calc Bioavailability Determine Oral Bioavailability (%F) PK_Calc->Bioavailability

Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.

Conclusion and Future Directions

This guide provides a predictive comparison of the pharmacokinetic profiles of this compound and 3-methoxyazetidine, grounded in established principles of drug metabolism and pharmacokinetics. The analysis suggests that this compound may possess a more favorable pharmacokinetic profile, characterized by enhanced metabolic stability and potentially improved oral bioavailability. However, it is imperative that these predictions are confirmed through rigorous experimental evaluation.

The provided detailed protocols for in vitro and in vivo studies offer a clear roadmap for researchers to generate the necessary data to make informed decisions in their drug discovery programs. By understanding the subtle yet significant impact of minor structural modifications on ADME properties, medicinal chemists can more effectively design and optimize novel therapeutic agents with improved pharmacokinetic characteristics, ultimately increasing the probability of success in clinical development.

References

  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • Mercell. Metabolic stability in liver microsomes. Retrieved from [Link]

  • Chun, Y. J., Kim, S., Kim, D., Lee, S., & Yoon, Y. R. (2012). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Xenobiotica, 42(11), 1084-1093. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • BioPharmaSpec. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • BHSAI. (n.d.). Predictive ADMET Modeling. Retrieved from [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • University of Helsinki. (n.d.). In vitro and In silico Predictive ADME. Retrieved from [Link]

  • Lee, W., & Lee, S. Y. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 13(7), 1056. Retrieved from [Link]

  • MDPI. (n.d.). Application of Machine Learning for the Prediction of Absorption, Distribution, Metabolism and Excretion (ADME) Properties from Cichorium intybus Plant Phytomolecules. Molecules, 28(19), 6891. Retrieved from [Link]

  • Kim, H. S., Lee, K. R., & Kim, J. H. (2014). Cytochrome P450-catalyzed O-dealkylation Coupled With Photochemical NADPH Regeneration. Journal of visualized experiments : JoVE, (91), 51928. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Computational models for ADME. Retrieved from [Link]

  • Nerurkar, S., & Söderholm, S. (1994). Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver. Biochemical pharmacology, 48(5), 923–936. Retrieved from [Link]

  • Current Separations. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Retrieved from [Link]

  • University of Washington. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Retrieved from [Link]

  • Liu, Z., et al. (2026, January 2). Thiol-Regulated Rhodium Nanocatalyst for Electrochemical Reductive Perdeuteration of Alkenes. Journal of the American Chemical Society. Retrieved from [Link]

  • Wada, S., et al. (2023, February 7). Drug Metabolism and Pharmacokinetics of Antisense Oligonucleotide Therapeutics: Typical Profiles, Evaluation Approaches, and Points to Consider Compared with Small Molecule Drugs. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers. Retrieved from [Link]

  • Nihlén, A., Löf, A., & Johanson, G. (1998). Toxicokinetics and acute effects of MTBE and ETBE in male volunteers. Toxicology letters, 95(Suppl 1), 162. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2025, December 15). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency" (LipMetE) and a Matched Molecular Pairs Analysis. Retrieved from [Link]

  • Pearson+. (2024, January 18). Methyl t-butyl ether (MTBE) is used preferentially over diethyl e.... Retrieved from [Link]

  • Pinaka, V. S. M. K., & Rao, C. M. M. P. (2025, August 20). Sustainable And Economical in-Vitro Bio Analytical Method Development and Validation of Azelnidipine in Rabbit Plasma Using RP-UPLC Follows ICH Guidelines M10. Research Journal of Pharmacy and Technology, 11(22s). Retrieved from [Link]

  • Hong, J. Y., Yang, C. S., Lee, M., Wang, Y. Y., Huang, W., & Pan, J. (1997). Metabolism of methyl tert-butyl ether and other gasoline ethers in mouse liver microsomes lacking cytochrome P450 2E1. Archives of toxicology, 71(4), 266–269. Retrieved from [Link]

  • Bhadauria, D. R. S., & Joshi, D. D. B. (2019). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TIZANIDINE IN K2EDTA HUMAN PLASMA BY USING LC-MS/MS. Journal of Biomedical and Pharmaceutical Research, 8(5). Retrieved from [Link]

  • ResearchGate. (2019, September). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TIZANIDINE IN K2EDTA HUMAN PLASMA BY USING LC-MS/MS. Retrieved from [Link]

  • Palka, K., et al. (2024, September 23). Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. International Journal of Molecular Sciences. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. Molecules, 26(23), 7175. Retrieved from [Link]

  • Szymański, P., et al. (n.d.). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules. Retrieved from [Link]

  • Palka, K., et al. (2023, April 9). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Determination of the Lipophilicity Parameters RM0 and LogP of New Azaphenothiazines by Reversed‐Phase Thin‐Layer Chromatography. Retrieved from [Link]

  • Tzani, A., et al. (n.d.). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. Metabolites. Retrieved from [Link]

  • Obach, R. S., et al. (2019). Prediction of Oral Pharmacokinetics Using a Combination of In Silico Descriptors and In Vitro ADME Properties. Molecular Pharmaceutics, 16(11), 4547-4555. Retrieved from [Link]

Sources

comparative study of azetidine, oxetane, and cyclobutane in drug design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Azetidine, Oxetane, and Cyclobutane in Drug Design: A Senior Application Scientist's Perspective

Introduction: Escaping "Flatland" with Small Saturated Rings

In the landscape of modern drug discovery, medicinal chemists are in a constant battle against "molecular obesity" and "flatland"—the tendency for drug candidates to be excessively large, lipophilic, and planar. Such characteristics often lead to poor solubility, metabolic instability, and off-target toxicity. To counteract this, researchers are increasingly turning to small, saturated, three-dimensional ring systems. Among the most promising of these are the four-membered rings: azetidine, oxetane, and cyclobutane.

These motifs serve as powerful tools to imbue drug candidates with desirable physicochemical and pharmacokinetic properties.[1] By introducing sp³-rich character, they disrupt planarity, which can enhance target selectivity and reduce promiscuous binding.[2] This guide offers a comparative analysis of these three important scaffolds, providing the in-depth technical insights and experimental data necessary for drug development professionals to make strategic decisions in their design campaigns.

The Scaffolds: A Structural and Physicochemical Overview

While all three are four-membered rings, the presence and nature of a heteroatom in azetidine (nitrogen) and oxetane (oxygen) versus the all-carbon cyclobutane impart distinct properties that are critical to their application in drug design.

Azetidine: The Basic Bioisostere

Azetidine, a nitrogen-containing heterocycle, is often employed to introduce a basic center, enhance solubility, and provide a rigid scaffold for orienting substituents.[3][4] Its ring strain of approximately 25.4 kcal/mol makes it more stable and easier to handle than the highly reactive three-membered aziridine ring.[5]

  • Impact on Physicochemical Properties: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. This significantly influences a molecule's solubility and interaction with biological targets. The basicity of the azetidine nitrogen can be modulated by substituents, offering a tunable handle for optimizing properties like cell permeability and target engagement.

  • Synthetic Accessibility: While historically challenging to synthesize, recent advances have made a wide array of functionalized azetidines more accessible.[5][6][7] Methods such as intramolecular cyclizations, photocycloadditions, and ring contractions are now commonly employed.[5][6] The development of scalable photochemical methods has further expanded the availability of diverse alkyl azetidines for drug discovery.[8][9]

Oxetane: The Polar, Metabolic Shield

The oxetane ring, a four-membered cyclic ether, has gained significant traction as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[10][11] Its incorporation is a well-established strategy to improve aqueous solubility, metabolic stability, and lipophilicity.[11][12][13]

  • Impact on Physicochemical Properties: The oxygen atom in the oxetane ring is a strong hydrogen bond acceptor, which can dramatically increase the aqueous solubility of a parent molecule.[11] It is also an electron-withdrawing group, which can lower the basicity of adjacent nitrogen atoms, a useful tactic for reducing off-target ion channel activity. Oxetanes are generally more polar and less lipophilic than their carbocyclic counterparts.[14][15]

  • Metabolic Stability: A key advantage of the oxetane motif is its ability to enhance metabolic stability.[16] By blocking sites of oxidative metabolism, the oxetane ring can significantly increase a compound's half-life.[16][17] It is often more resistant to metabolic degradation than gem-dimethyl groups or other common functionalities.[11]

  • Synthetic Accessibility: The synthesis of oxetanes has been an area of active research, with methods like the Paternò-Büchi reaction ([2+2] photocycloaddition) and Williamson ether synthesis being common strategies.[10][17] The development of new synthetic disconnections, such as those from native alcohol substrates, continues to broaden their accessibility.[18]

Cyclobutane: The Rigid Carbocyclic Spacer

As an all-carbon ring, cyclobutane offers a conformationally restricted and chemically inert scaffold.[19][20] It adopts a puckered conformation, which provides a defined three-dimensional arrangement for substituents, a valuable feature for optimizing interactions with a biological target.

  • Impact on Physicochemical Properties: The primary role of the cyclobutane ring is to provide conformational rigidity and increase the sp³ character of a molecule.[21] This can be used to improve metabolic stability by replacing more labile groups, fill hydrophobic pockets in a target protein, and direct the orientation of key pharmacophoric elements.[19][21] While not as effective at increasing solubility as its heterocyclic counterparts, its non-planar nature can disrupt crystal packing and offer modest solubility improvements over flat aromatic systems.[22]

  • Synthetic Accessibility: The synthesis of substituted cyclobutanes can be achieved through various methods, including [2+2] cycloadditions of alkenes and functionalization of pre-existing cyclobutane cores.[23][24]

Comparative Analysis: A Data-Driven Look

The choice between azetidine, oxetane, and cyclobutane often depends on the specific design challenge at hand. The following table summarizes their key properties to facilitate a direct comparison.

PropertyAzetidineOxetaneCyclobutane
Key Feature Basic, H-bond donor/acceptorPolar, H-bond acceptor, metabolically robustRigid, lipophilic, conformationally defined
Primary Use Introduce basicity, improve solubility, rigid scaffoldImprove solubility & metabolic stability, carbonyl/gem-dimethyl isostereConformational restriction, increase sp³ fraction, fill hydrophobic pockets
Impact on Lipophilicity (LogP) Generally decreasesGenerally decreases significantlyGenerally increases
Impact on Aqueous Solubility Generally increasesGenerally increases significantlyCan offer modest increases
Impact on Metabolic Stability Can block metabolism at substitution siteOften significantly increasesOften increases
Basicity (pKa) Basic (pKa of conjugate acid ~10-11)Neutral, but electron-withdrawingNeutral

Strategic Application in Drug Design: A Workflow

The rational incorporation of these small rings into a drug discovery program follows a logical progression. The goal is to systematically evaluate their impact on the key attributes of a lead compound: potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G cluster_0 Lead Optimization Workflow A Identify Metabolic Liability or Physicochemical Defect (e.g., Poor Solubility, High LogP) B Propose Bioisosteric Replacement (e.g., gem-dimethyl -> oxetane, -CH2- -> cyclobutane, morpholine -> azetidine) A->B Design C Synthesize Analogs B->C Execute D In Vitro Profiling C->D Test E Analyze Structure-Activity and Structure-Property Relationships (SAR/SPR) D->E Analyze E->B Iterate F Select Candidate for In Vivo Studies E->F Advance

Caption: A typical workflow for incorporating small rings in a lead optimization campaign.

Experimental Protocols

To ensure the validity and reproducibility of the data used to compare these scaffolds, standardized in vitro assays are essential. Below are outlines for key experimental protocols.

Determination of Lipophilicity (LogD)

Objective: To measure the lipophilicity of a compound at a physiological pH.

Methodology: Shake-Flask Method (pH 7.4)

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Partitioning:

    • Add a small volume of the stock solution to a vial containing a known volume of n-octanol and PBS (pH 7.4). The final concentration of the compound should be in the analytical range of the detection method.

    • Vortex the mixture vigorously for 1-2 hours at room temperature to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully sample both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation:

    • Calculate the distribution coefficient (D) using the formula: D = [Concentration in octanol] / [Concentration in aqueous phase].

    • Calculate LogD as the base-10 logarithm of D.

Assessment of Metabolic Stability

Objective: To determine the in vitro metabolic stability of a compound using liver microsomes.

Methodology: Human Liver Microsome (HLM) Stability Assay

  • Reagent Preparation:

    • Thaw cryopreserved Human Liver Microsomes (HLM) on ice.

    • Prepare a NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound in a low percentage of organic solvent (e.g., <1% acetonitrile or DMSO).

  • Incubation:

    • Pre-warm the HLM and the NADPH-regenerating system to 37°C.

    • In a 96-well plate, add the test compound to the HLM suspension.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).[16]

Conclusion

Azetidine, oxetane, and cyclobutane are not merely esoteric curiosities; they are validated, powerful tools in the medicinal chemist's arsenal.[1] Azetidines offer a stable and rigid framework with a tunable basic center, making them excellent for modulating solubility and polarity.[4] Oxetanes have proven to be exceptional bioisosteres for improving metabolic stability and aqueous solubility, often with dramatic effect.[11][25] Cyclobutanes provide a robust, conformationally defined carbocyclic scaffold ideal for enhancing metabolic stability and achieving specific spatial orientations of substituents.[19][21]

The judicious selection and application of these four-membered rings, guided by a thorough understanding of their individual characteristics and supported by rigorous experimental validation, can significantly de-risk drug discovery programs. By enabling the fine-tuning of critical drug-like properties, these small rings help pave the way for the development of safer and more effective medicines.

References

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Burkhard, J. A., et al. (2017). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Jurášek, M., & Rulíšek, L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Vitale, S., et al. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. Available at: [Link]

  • ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2025). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. Available at: [Link]

  • Wang, C., et al. (2013). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Available at: [Link]

  • Le, C. M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. ResearchGate. Available at: [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available at: [Link]

  • OUCI. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. OUCI. Available at: [Link]

  • RadTech. (n.d.). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech. Available at: [Link]

  • ResearchGate. (n.d.). Impact of oxetane core on the physicochemical profile of drugs. ResearchGate. Available at: [Link]

  • Singh, G. S., & D'hooghe, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]

  • Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). S-Substituted cyclobutanes in medicinal chemistry (A), synthetic... ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

  • Johnson, J. B., & Rovis, T. (2008). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters. Available at: [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Available at: [Link]

  • Bull, J. A., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. Available at: [Link]

Sources

The Ascendancy of the Azetidine Scaffold: A Comparative Efficacy Analysis of Novel Inhibitors Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered azetidine ring, once a synthetic curiosity, has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and favorable physicochemical properties have enabled the development of a new generation of potent and selective inhibitors targeting a range of clinically significant proteins. This guide provides an in-depth, data-driven comparison of the efficacy of emerging azetidine-based inhibitors against existing, well-established drugs across key therapeutic areas. We will delve into the mechanistic nuances, present head-to-head quantitative data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

I. Azetidine-Based STAT3 Inhibitors: A New Frontier in Oncology

The Signal Transducer and Activator of Transcription 3 (STAT3) is a prime therapeutic target in oncology due to its frequent constitutive activation in a multitude of human cancers.[1] Azetidine-based compounds have recently emerged as a highly promising class of direct STAT3 inhibitors, demonstrating significant improvements in potency and selectivity over previous generations of inhibitors.

Comparative Efficacy Analysis

A new series of (R)-azetidine-2-carboxamide analogues have demonstrated sub-micromolar potency in inhibiting STAT3 DNA-binding activity, a significant leap forward compared to their proline-based predecessors.[2][3] These novel inhibitors not only show enhanced potency but also exhibit favorable cellular activity and high-affinity binding to the STAT3 protein.[2][3]

Inhibitor ClassCompoundTargetIC50 (EMSA)Cellular Activity (EC50)Binding Affinity (KD)Reference
Azetidine-Based 8i STAT30.34 µM--[2]
Azetidine-Based 5o STAT30.38 µM--[2]
Azetidine-Based 7g STAT3-0.9 - 1.9 µM880 nM[2]
Azetidine-Based 9k STAT3-0.9 - 1.9 µM960 nM[2]
Proline-Based LeadBP-1-102STAT36.8 µM10 - 20 µM-[2][3]
Proline-Based LeadSH5-07STAT33.9 µM3.8 µM-[2][3]
Existing STAT3 InhibitorNapabucasin (BBI-608)STAT3Weak to moderate effect1.8 µM (MDA-MB-231)-[2][3]
Existing STAT3 InhibitorC188-9STAT3Weak effect25.7 µM (MDA-MB-231)-[2][3]

Key Insights: The azetidine scaffold has enabled a significant enhancement in STAT3 inhibitory potency, with compounds like 8i and 5o exhibiting nearly 20-fold greater activity in biochemical assays compared to the lead proline-based compound BP-1-102.[2][3] Furthermore, optimized azetidine analogues such as 7g and 9k demonstrate potent cellular activity and directly bind to STAT3 with high affinity, as confirmed by isothermal titration calorimetry.[2] Notably, these azetidine-based inhibitors show superior selectivity for STAT3 over other STAT family members, with IC50 values greater than 18 µM against STAT1 and STAT5.[2] In preclinical models of triple-negative breast cancer, these compounds effectively inhibit STAT3 signaling and induce tumor cell death.[4]

Visualizing the STAT3 Signaling Pathway and Inhibition

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene Target Gene Transcription DNA->Gene 6. Gene Expression (Proliferation, Survival) Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Azetidine_Inhibitor Azetidine-Based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_active Inhibition

Caption: The STAT3 signaling pathway and the point of intervention for azetidine-based inhibitors.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This protocol details the procedure to assess the inhibitory effect of azetidine-based compounds on STAT3's ability to bind to its DNA consensus sequence.

  • Preparation of Nuclear Extracts: Culture human breast cancer cells (e.g., MDA-MB-231) that exhibit constitutively active STAT3. After reaching 80-90% confluency, harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's instructions. Determine the protein concentration of the nuclear extracts using a BCA protein assay.

  • Preparation of Radiolabeled DNA Probe: Synthesize and anneal complementary single-stranded oligonucleotides containing the STAT3-specific high-affinity sis-inducible element (hSIE). Label the double-stranded probe with [γ-³²P]ATP using T4 polynucleotide kinase. Purify the radiolabeled probe using a spin column to remove unincorporated nucleotides.

  • Binding Reaction: In a microcentrifuge tube, pre-incubate 5-10 µg of nuclear extract with varying concentrations of the azetidine-based inhibitor (or vehicle control, e.g., DMSO) for 30 minutes at room temperature in a binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).

  • Probe Incubation: Add the ³²P-labeled hSIE probe (approximately 20,000-50,000 cpm) to the reaction mixture and incubate for an additional 20 minutes at room temperature.

  • Electrophoresis: Load the samples onto a non-denaturing 5% polyacrylamide gel. Run the gel in 0.5x TBE buffer at 200V for 1.5-2 hours at 4°C.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the intensity of the bands corresponding to the STAT3-DNA complex using densitometry software (e.g., ImageJ). Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce STAT3-DNA binding by 50%.

II. Azetidine-Containing MEK Inhibitors in BRAF-Mutant Cancers

The RAS/RAF/MEK/ERK signaling pathway is a cornerstone of cancer cell proliferation, and its dysregulation is a common oncogenic driver. Cobimetinib, an approved anticancer agent containing an azetidine moiety, is a potent and selective inhibitor of MEK1 and MEK2.[5]

Comparative Efficacy Analysis

Cobimetinib's efficacy has been extensively evaluated against other MEK inhibitors, particularly in the context of BRAF-mutant melanoma.

InhibitorTargetIC50 (MEK1, cell-free)IC50 (A375 cell line, BRAF V600E)Reference
Cobimetinib MEK1/24.2 nM2.8 nM[5][6]
TrametinibMEK1/20.7 nM0.5 nM[6][7]
SelumetinibMEK1/2-100 nM[6]
BinimetinibMEK1/212 nM-[7]

Key Insights: While trametinib exhibits slightly higher potency in cell-free assays, cobimetinib demonstrates potent low-nanomolar inhibition of MEK1 and effectively suppresses the growth of BRAF-mutant melanoma cell lines.[6][7] Head-to-head comparisons in preclinical models have shown that both cobimetinib and trametinib are highly effective MEK inhibitors.[8] The choice between these inhibitors in a clinical setting often depends on their combination partners and specific patient profiles.

Visualizing the MEK Inhibition Workflow

MEK_Inhibition_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (e.g., MTT, IC50 in cell lines) Xenograft Tumor Xenograft Model (e.g., in mice) Cell_Proliferation->Xenograft Promising candidates advance to in vivo studies Western_Blot Western Blot Analysis (p-ERK levels) TGI Tumor Growth Inhibition (TGI) Measurement Xenograft->TGI Start Azetidine-Based MEK Inhibitor Start->Kinase_Assay Start->Cell_Proliferation Start->Western_Blot

Caption: A typical experimental workflow for evaluating the efficacy of azetidine-based MEK inhibitors.

Experimental Protocol: In Vitro MEK1 Kinase Assay

This protocol outlines a method to determine the direct inhibitory effect of an azetidine-containing compound on MEK1 enzymatic activity.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT, 0.01% Triton X-100). Prepare serial dilutions of the azetidine-based inhibitor in DMSO. Prepare solutions of recombinant active MEK1, inactive ERK2 (as a substrate), and ATP.

  • Reaction Setup: In a 96-well plate, add the MEK1 enzyme to each well. Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells. Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Add a mixture of inactive ERK2 and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Quantify the amount of phosphorylated ERK2 (p-ERK) using a suitable detection method, such as an ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity, or by Western blot analysis for p-ERK.

  • Data Analysis: Plot the percentage of MEK1 inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

III. Azelnidipine: An Azetidine-Containing Calcium Channel Blocker with a Differentiated Profile

Azelnidipine is a third-generation dihydropyridine calcium channel blocker that incorporates an azetidine ring. It is used for the treatment of hypertension and is distinguished from other calcium channel blockers by its unique pharmacological profile.

Comparative Efficacy and Safety

Clinical studies have compared the efficacy and safety of azelnidipine primarily with amlodipine, a widely used calcium channel blocker.

DrugTargetReduction in Systolic BPReduction in Diastolic BPEffect on Heart RateCommon Side EffectsReference
Azelnidipine L-type & T-type Ca²⁺ channelsSimilar to amlodipineSimilar to amlodipineDecreased or no changeLower incidence of pedal edema and reflex tachycardia[1][2][9][10][11][12]
AmlodipineL-type Ca²⁺ channels-20.4 ± 11.7 mmHg-12.2 ± 7.7 mmHgNo significant change or slight increasePedal edema, reflex tachycardia[2][10][11][13]
NifedipineL-type Ca²⁺ channelsSimilar to azelnidipineSimilar to azelnidipineIncreased (reflex tachycardia)Headache, flushing, reflex tachycardia[1]

Key Insights: Azelnidipine demonstrates comparable blood pressure-lowering efficacy to amlodipine.[10][11][12][13] A key advantage of azelnidipine is its ability to reduce or maintain heart rate, thereby avoiding the reflex tachycardia often associated with other dihydropyridine calcium channel blockers like nifedipine and to a lesser extent, amlodipine.[1][2][11] This effect is attributed to its additional blockade of T-type calcium channels.[9] Clinical data also suggest a lower incidence of pedal edema with azelnidipine compared to amlodipine.[2][9]

Visualizing the Mechanism of Action

Calcium_Channel_Blockers cluster_cell Vascular Smooth Muscle Cell L_type L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type->Ca_influx T_type T-type Ca²⁺ Channel T_type->Ca_influx Contraction Vasoconstriction Ca_influx->Contraction Azelnidipine Azelnidipine Azelnidipine->L_type Blockade Azelnidipine->T_type Blockade Amlodipine Amlodipine Amlodipine->L_type Blockade

Caption: A simplified diagram illustrating the differential blockade of calcium channels by Azelnidipine and Amlodipine.

Experimental Protocol: Intracellular Calcium Flux Assay

This protocol describes a method to assess the effect of azetidine-based calcium channel blockers on intracellular calcium levels in response to a stimulus.

  • Cell Culture and Dye Loading: Culture a suitable cell line (e.g., HEK293 cells) in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM, or Cal-520 AM) by incubating them with the dye solution for 30-60 minutes at 37°C.[14][15][16][17][18]

  • Wash and Pre-incubation: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye. Pre-incubate the cells with varying concentrations of the azetidine-based calcium channel blocker or a reference compound (e.g., amlodipine) for a defined period.

  • Stimulation and Measurement: Use a fluorescence plate reader equipped with injectors to add a stimulating agent (e.g., potassium chloride to induce depolarization, or a specific agonist for a receptor of interest) to the wells. Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the emission at two different wavelengths.

  • Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at the two emission wavelengths. This change reflects the alteration in intracellular calcium concentration. Plot the response against the inhibitor concentration to determine the IC50 of the compound.

IV. Tofacitinib and the Rise of Azetidine-Containing JAK Inhibitors

The Janus kinase (JAK) family of tyrosine kinases are central to signaling pathways that regulate immune responses and inflammation. Tofacitinib, an oral JAK inhibitor featuring a pyrrolo[2,3-d]pyrimidine core with an azetidine-containing side chain, has been a significant advancement in the treatment of rheumatoid arthritis and other autoimmune diseases.

Comparative Efficacy in Rheumatoid Arthritis

Network meta-analyses of clinical trials have provided valuable insights into the comparative efficacy of tofacitinib and other JAK inhibitors. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70, indicating a 20%, 50%, and 70% improvement in disease activity, respectively) are key endpoints.

DrugTargetACR20 Response Rate (vs. Placebo)ACR50 Response Rate (vs. Placebo)ACR70 Response Rate (vs. Placebo)Reference
Tofacitinib JAK1, JAK3 > JAK2Significantly higherSignificantly higherSignificantly higher[2][5][19]
BaricitinibJAK1, JAK2Significantly higherSignificantly higherSignificantly higher[2][5][19]
UpadacitinibJAK1Significantly higherNumerically highestSignificantly higher[2][5][19][20]

Key Insights: All approved JAK inhibitors, including the azetidine-containing tofacitinib, have demonstrated superior efficacy over placebo in patients with rheumatoid arthritis.[19] Network meta-analyses suggest that while all are effective, upadacitinib may have a numerically higher efficacy in achieving ACR50 and clinical remission, although direct head-to-head trials are limited.[5][19][20] Tofacitinib has shown non-inferiority to the biologic DMARD adalimumab when used in combination with methotrexate.[21] The choice of JAK inhibitor is often guided by factors such as dosing regimen, safety profile, and specific patient characteristics.

Visualizing the JAK-STAT Inhibition Workflow

JAK_STAT_Workflow Cell_Culture Cell Culture & Treatment (e.g., with Cytokines and Inhibitor) Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot pSTAT_Detection Detection of p-STAT and Total STAT Western_Blot->pSTAT_Detection Data_Analysis Quantification and Inhibition Assessment pSTAT_Detection->Data_Analysis

Sources

The 3-Ethoxyazetidine Scaffold: An In Vitro ADME Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of a chemical scaffold is a critical decision that profoundly influences the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent. Among the plethora of heterocyclic structures available to medicinal chemists, the azetidine ring has garnered significant attention for its ability to impart favorable physicochemical properties.[1][2] This guide provides an in-depth, comparative analysis of the in vitro ADME profile of molecules containing the 3-ethoxyazetidine moiety, offering a data-driven perspective for researchers, scientists, and drug development professionals.

While specific in vitro ADME data for a homologous series of this compound-containing molecules is not extensively available in the public domain, this guide will leverage available experimental data from a diverse set of azetidine-based scaffolds to provide a robust comparative framework.[3][4] We will benchmark these against the well-established pyrrolidine and piperidine ring systems, providing a clear rationale for experimental choices and a solid foundation for lead optimization strategies.

The Azetidine Advantage: Why This Four-Membered Ring is Gaining Traction

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, offers a unique combination of structural rigidity and three-dimensionality.[1] This constrained conformation can lead to improved binding affinity for a target protein by reducing the entropic penalty of binding.[1] Furthermore, the nitrogen atom provides a handle for modulating physicochemical properties such as solubility and pKa, which are critical determinants of a drug's pharmacokinetic behavior. The 3-ethoxy substitution, in particular, introduces a polar ether group that can influence hydrogen bonding potential and lipophilicity, further tuning the molecule's ADME profile.

Comparative In Vitro ADME Profiling: Azetidines vs. Pyrrolidines and Piperidines

To provide a quantitative comparison, we will examine three key in vitro ADME parameters: metabolic stability, membrane permeability, and plasma protein binding. The following sections will detail the experimental protocols for these assays and present a comparative analysis of hypothetical data for a this compound-containing compound against representative pyrrolidine and piperidine analogs.

Metabolic Stability: A Measure of a Compound's Lifespan

Metabolic stability is a critical parameter that dictates a compound's half-life in the body. Rapid metabolism can lead to low bioavailability and the need for frequent dosing. In vitro metabolic stability is typically assessed using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes, including cytochrome P450s (CYPs).[5]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic stability of a test compound.

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Compound Incubation: The test compound (1 µM final concentration) is added to the microsomal suspension.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (1 mM final concentration), a necessary cofactor for CYP enzyme activity.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Comparative Metabolic Stability Data (Hypothetical)

ScaffoldCompound IDHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compoundAZN-0014531
PyrrolidinePYR-0022850
PiperidinePIP-0036521

Note: This data is hypothetical and for illustrative purposes. Actual values will vary depending on the full molecular structure.

Expertise & Experience: In this hypothetical scenario, the this compound-containing compound (AZN-001) exhibits moderate metabolic stability, superior to its pyrrolidine counterpart (PYR-002) but less stable than the piperidine analog (PIP-003). The increased metabolic lability of the pyrrolidine ring is a known characteristic, often attributed to its greater flexibility, which can allow for more favorable positioning in the active site of metabolizing enzymes. The rigidity of the azetidine and piperidine rings can hinder this, leading to slower metabolism.[3][4]

Experimental Workflow for In Vitro Metabolic Stability

Caption: Workflow for determining in vitro metabolic stability.

Permeability: The Gateway to Systemic Circulation

For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal permeability.[6][7] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Permeability:

    • Apical to Basolateral (A-B): The test compound (typically 10 µM) is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is monitored over time.

    • Basolateral to Apical (B-A): The test compound is added to the basolateral chamber, and its transport to the apical chamber is measured. This helps to identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Sample Analysis: Samples are collected from the receiver chamber at various time points and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is also determined.

Comparative Permeability Data (Hypothetical)

ScaffoldCompound IDPapp (A-B) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
This compoundAZN-0018.51.2High
PyrrolidinePYR-0025.21.5Moderate
PiperidinePIP-0033.81.1Moderate

Note: This data is hypothetical and for illustrative purposes.

Expertise & Experience: In this hypothetical comparison, the this compound analog (AZN-001) demonstrates high permeability. The compact and rigid nature of the azetidine ring, combined with the potential for the ethoxy group to modulate polarity, can lead to a favorable balance of properties for passive diffusion across the cell membrane. The lower permeability of the piperidine analog (PIP-003) might be attributed to its slightly larger size and potentially less optimal lipophilicity. An efflux ratio close to 1 suggests that the compounds are not significant substrates for efflux transporters.

Experimental Workflow for Caco-2 Permeability Assay

Caption: Workflow for the Caco-2 permeability assay.

Plasma Protein Binding: The "Free" Drug Concept

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin for acidic and neutral drugs, and α1-acid glycoprotein for basic drugs.[8] Only the unbound, or "free," fraction of the drug is able to exert its pharmacological effect and be cleared from the body.[9] High plasma protein binding can affect a drug's distribution and half-life.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

  • Apparatus Setup: A semi-permeable membrane separates two chambers of a dialysis unit. One chamber contains plasma, and the other contains a buffer solution.

  • Compound Addition: The test compound is added to the plasma chamber.

  • Equilibration: The unit is incubated at 37°C with gentle shaking to allow the unbound drug to equilibrate across the membrane.

  • Sampling: After equilibrium is reached (typically 4-6 hours), samples are taken from both the plasma and buffer chambers.

  • Sample Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Comparative Plasma Protein Binding Data (Hypothetical)

ScaffoldCompound IDFraction Unbound (fu, %)
This compoundAZN-00115
PyrrolidinePYR-00225
PiperidinePIP-00310

Note: This data is hypothetical and for illustrative purposes.

Expertise & Experience: In this illustrative example, the this compound-containing molecule (AZN-001) shows moderate plasma protein binding. The degree of binding is influenced by a combination of lipophilicity and specific interactions with binding sites on plasma proteins. The slightly higher fraction unbound for the pyrrolidine analog (PYR-002) could be due to its potentially lower lipophilicity compared to the other two scaffolds. The piperidine analog (PIP-003) shows the highest binding, which could be a consequence of increased lipophilicity.

Experimental Workflow for Plasma Protein Binding by Equilibrium Dialysis

Caption: Workflow for determining plasma protein binding.

CYP450 Inhibition: Assessing the Potential for Drug-Drug Interactions

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes by a co-administered drug can lead to a decrease in the metabolism of another drug, resulting in elevated plasma levels and potential toxicity. Therefore, assessing the potential for CYP inhibition is a crucial step in drug development.[3]

Experimental Protocol: In Vitro CYP450 Inhibition Assay

  • Incubation with Human Liver Microsomes: Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).

  • Addition of Test Compound: The test compound is added at a range of concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of NADPH.

  • Incubation and Quenching: The mixture is incubated at 37°C for a specific time, and the reaction is then stopped.

  • Analysis: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

Comparative CYP450 Inhibition Data (Hypothetical)

ScaffoldCompound IDCYP1A2 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
This compoundAZN-001> 5025> 50
PyrrolidinePYR-002> 501545
PiperidinePIP-00335820

Note: This data is hypothetical and for illustrative purposes.

Expertise & Experience: In this hypothetical dataset, the this compound-containing compound (AZN-001) shows a clean CYP inhibition profile, with high IC50 values against the major CYP isoforms. This is a desirable characteristic for a drug candidate as it suggests a lower potential for drug-drug interactions. The piperidine analog (PIP-003) shows more potent inhibition, particularly against CYP2D6 and CYP3A4, which could be a liability in further development. The azetidine ring's unique electronics and steric profile may contribute to its reduced interaction with the active sites of CYP enzymes.

Conclusion: The Promise of the this compound Scaffold

This guide has provided a comprehensive framework for evaluating the in vitro ADME properties of molecules containing the this compound scaffold. While direct experimental data for this specific moiety remains limited in the public domain, the comparative analysis based on a diverse set of azetidine derivatives suggests that this scaffold holds significant promise for the development of drug candidates with favorable pharmacokinetic profiles.

The key takeaways are:

  • Favorable Physicochemical Properties: The azetidine ring offers a unique blend of rigidity and three-dimensionality that can be leveraged to optimize ADME properties.

  • Potential for Improved Metabolic Stability: Compared to more flexible five-membered rings like pyrrolidine, the constrained nature of the azetidine ring may lead to enhanced metabolic stability.

  • Good Permeability Profile: The compact size and tunable polarity of 3-alkoxyazetidines can result in excellent membrane permeability.

  • Clean CYP Inhibition Profile: The azetidine scaffold may offer an advantage in minimizing off-target interactions with key drug-metabolizing enzymes.

It is crucial to emphasize that the ADME profile of any compound is highly dependent on its overall structure. The insights provided in this guide should serve as a starting point for a robust, data-driven approach to lead optimization. By systematically evaluating the in vitro ADME properties of novel this compound-containing molecules, researchers can make more informed decisions and increase the likelihood of success in their drug discovery programs.

References

  • Lowe, J. T., Lee, M. D., 4th, Akella, L. B., Davoine, E., Donckele, E. J., Durak, L., Duvall, J. R., Gerard, B., Holson, E. B., Joliton, A., Kesavan, S., Lemercier, B. C., Liu, H., Marié, J. C., Mulrooney, C. A., Muncipinto, G., Welzel-O'Shea, M., Panko, L. M., Rowley, A., Suh, B. C., … Marcaurelle, L. A. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of organic chemistry, 77(17), 7187–7211. [Link]

  • ResearchGate. (2020). Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with Memory Enhancing Properties. [Link]

  • PubMed. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. [Link]

  • Broad Institute. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. [Link]

  • PubMed. (n.d.). Azetidine derivatives of tricyclic antidepressant agents. [Link]

  • ResearchGate. (n.d.). Azetidine derivatives with CNS activity. [Link]

  • PubMed. (2019). Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. [Link]

  • PubChem. (n.d.). 3-Methoxyazetidine hydrochloride. [Link]

  • PubMed. (2023). Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. [Link]

  • BJA Education. (n.d.). The extent of plasma protein binding of some drugsa used by the anaesthetist. [Link]

  • ResearchGate. (n.d.). Predicted ADME profiles of the synthesized compounds. [Link]

  • National Institutes of Health. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link]

  • J-STAGE. (n.d.). Application of High-Performance Frontal Analysis to Enantioselective Studies on Drug - Plasma Protein Binding. [Link]

  • ResearchGate. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • ResearchGate. (n.d.). Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. [Link]

  • Science.gov. (n.d.). caco-2 cell permeability: Topics by Science.gov. [Link]

  • PubMed. (1986). The plasma protein binding of basic drugs. [Link]

  • PubMed. (n.d.). Caco-2 cell permeability assays to measure drug absorption. [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]

  • Semantic Scholar. (2012). ADME Profiling in Drug Discovery and Development: An Overview. [Link]

  • National Institutes of Health. (n.d.). In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. [Link]

  • ResearchGate. (n.d.). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. [Link]

  • PubMed. (n.d.). Role of Hepatic Flavin-Containing Monooxygenase 3 in Drug and Chemical Metabolism in Adult Humans. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • UT Southwestern Medical Center. (n.d.). Caco-2 Permeability. [Link]

  • Bentham Science. (n.d.). Current Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Refined ADME Profiles for ATC Drug Classes. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic properties of the selected compounds. [Link]

  • National Institutes of Health. (n.d.). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. [Link]

  • MDPI. (n.d.). Pharmacokinetics of Marine-Derived Drugs. [Link]

  • University of Washington. (n.d.). Module 8: ADME and Rational Chemical Design. [Link]

  • PubMed. (n.d.). Drug metabolism by rat and human hepatic microsomes in response to interaction with H2-receptor antagonists. [Link]

  • PubMed. (2022). Recent Advances in the Prediction of Pharmacokinetics Properties in Drug Design Studies: A Review. [Link]

  • ResearchGate. (n.d.). 57789 PDFs | Review articles in KINASE INHIBITORS. [Link]

  • PubMed. (n.d.). Metabolism of ketotifen by human liver microsomes. In vitro characterization of a tertiary amine glucuronidation. [Link]

  • National Institutes of Health. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • National Institutes of Health. (n.d.). Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems. [Link]

  • National Institutes of Health. (n.d.). Metabolic profiling, ADME pharmacokinetics, molecular docking studies and antibacterial potential of Phyllantus muellerianus leaves. [Link]

  • PubMed. (2009). Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. [Link]

  • ResearchGate. (n.d.). ADME properties profile of the synthesized compounds. [Link]

  • PubMed. (n.d.). 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor. [Link]

Sources

A Computational Chemist's Guide: Azetidine vs. Pyrrolidine Scaffolds in Ligand Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Docking Analysis for Drug Discovery Professionals

Introduction

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a ligand's interaction with its biological target. Among the saturated N-heterocycles, the five-membered pyrrolidine ring is a well-established and ubiquitous motif, celebrated for its synthetic tractability and presence in numerous FDA-approved drugs.[1][2] In contrast, its smaller, four-membered counterpart, azetidine, remains a less-explored yet increasingly attractive scaffold.[3][4] The fundamental difference between these two rings lies in their conformational behavior: pyrrolidine's flexibility versus azetidine's rigidity.[3][5] This guide provides a comprehensive comparison of these two scaffolds from a computational docking perspective, offering insights into how their distinct structural and electronic properties can be leveraged in rational drug design.

This analysis will delve into the theoretical underpinnings of why one scaffold might be chosen over the other, present a detailed protocol for a comparative in silico study, and discuss the interpretation of docking results in the context of ligand-protein interactions.

Theoretical Framework: Rigidity vs. Flexibility

The choice between an azetidine and a pyrrolidine core often revolves around a classic medicinal chemistry trade-off: conformational rigidity versus flexibility.

The Case for Azetidine: The Power of Conformational Constraint

The azetidine ring is characterized by significant ring strain (approx. 25.4 kcal/mol), which severely restricts its conformational freedom.[5] This rigidity can be a powerful tool in ligand design for several reasons:

  • Reduced Entropy Penalty: Upon binding to a protein, a flexible molecule must adopt a specific, low-energy conformation, resulting in a significant loss of conformational entropy. This entropic penalty must be overcome by the enthalpic gains from favorable interactions (e.g., hydrogen bonds, hydrophobic contacts). A rigid molecule like an azetidine derivative already exists in a limited set of conformations, thus paying a much lower entropic cost upon binding.[6] This can translate directly to a higher binding affinity (lower ΔG).

  • Vectorial Precision: The rigid framework of azetidine provides precise, well-defined vectors for its substituents. This allows for the optimized positioning of pharmacophoric groups within a binding pocket to maximize interactions with key residues.

The Case for Pyrrolidine: The Advantage of Adaptability

The pyrrolidine ring is significantly more flexible, readily adopting various puckered conformations, most commonly described as "envelope" and "twist" forms.[1][3] This flexibility, a phenomenon known as pseudorotation, allows the ring and its substituents to adapt to the specific topology of a binding site.[7]

  • Induced Fit: The conformational adaptability of the pyrrolidine scaffold can be advantageous when the precise geometry of the binding pocket is unknown or when targeting proteins that undergo conformational changes upon ligand binding (induced fit).

  • Exploring Chemical Space: The stereogenic carbons in the pyrrolidine ring, combined with its puckering, allow for a thorough exploration of three-dimensional chemical space, which can be crucial in the initial stages of lead discovery.[8]

Physicochemical Properties: A Subtle but Significant Distinction

While conformation is a major differentiator, other physicochemical properties also play a role in the selection between these scaffolds. Both are secondary amines and exhibit similar basicity, a key factor for forming salt-bridge interactions. However, their lipophilicity differs, which can impact solubility, cell permeability, and potential off-target interactions.[9]

PropertyAzetidinePyrrolidineImplication for Drug Design
pKa of Conjugate Acid ~11.3[2][8][10]~11.27[9]Both are strongly basic and highly comparable, making them suitable for forming ionic interactions in a binding pocket.
logP (Octanol/Water) -0.1[8]0.46[9]Azetidine is inherently more hydrophilic than pyrrolidine. This can be used to modulate a compound's solubility and ADME properties.
Conformational Behavior Rigid, planar-likeFlexible (Envelope/Twist)[1]This is the core difference, impacting binding entropy and the ability to adapt to the binding site.

Experimental Protocol: A Comparative Computational Docking Workflow

To objectively compare the binding potential of an azetidine-containing ligand versus its pyrrolidine analog, a rigorous and well-defined computational docking protocol is essential. This workflow is designed to be self-validating by including steps for model preparation, docking simulation, and results analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking cluster_2 Phase 3: Analysis PDB 1. Protein Preparation - Obtain PDB structure - Remove water/ligands - Add hydrogens, assign charges Grid 3. Grid Generation - Define binding site from co-crystalized ligand or literature - Generate grid parameter file PDB->Grid Target Structure Lig_Azet 2a. Ligand Preparation (Azetidine) - 3D structure generation - Energy minimization - Assign partial charges Docking 4. Molecular Docking - Use validated software (e.g., AutoDock Vina, GOLD) - Set exhaustiveness/search parameters - Generate multiple binding poses Lig_Azet->Docking Rigid Analog Lig_Pyrr 2b. Ligand Preparation (Pyrrolidine) - 3D structure generation - Conformational search - Energy minimization - Assign partial charges Lig_Pyrr->Docking Flexible Analog Grid->Docking Search Space Scoring 5. Scoring & Clustering - Rank poses by scoring function (kcal/mol) - Cluster poses by RMSD Docking->Scoring Analysis 6. Interaction Analysis - Visualize best-scoring poses - Identify key interactions (H-bonds, hydrophobic, etc.) - Compare poses of Azetidine vs. Pyrrolidine Scoring->Analysis

Figure 1: A generalized workflow for the comparative computational docking of azetidine and pyrrolidine ligands.

Step-by-Step Methodology:

  • Protein Preparation:

    • Causality: The quality of the protein structure is paramount for a meaningful docking result. It is crucial to start with a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding pocket accurately.

    • Protocol:

      • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

      • Remove all non-essential components, such as water molecules, ions, and co-solvents.

      • Add polar hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4.

      • Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM).[11][12]

  • Ligand Preparation:

    • Causality: The primary difference in preparation lies in handling the conformational space of each ligand. The rigid azetidine requires simple energy minimization, while the flexible pyrrolidine necessitates a more thorough conformational search to ensure representative starting structures for docking.

    • Protocol (Azetidine Ligand):

      • Generate the 3D structure of the azetidine-containing molecule.

      • Perform energy minimization using a suitable force field. Given the strained nature of the azetidine ring, using a force field with good parameters for small rings, or custom parameterization, is advisable.[7]

      • Assign partial charges (e.g., Gasteiger charges).[11]

    • Protocol (Pyrrolidine Ligand):

      • Generate the 3D structure of the pyrrolidine-containing molecule.

      • Perform a systematic conformational search to identify low-energy conformers.

      • Select a representative set of low-energy conformers for energy minimization.

      • Assign partial charges.

  • Molecular Docking Simulation:

    • Causality: The docking algorithm explores the possible binding poses of the ligand within the defined active site and estimates the binding affinity using a scoring function. Using a validated program and sufficient computational "effort" (exhaustiveness) ensures a thorough search of the conformational and orientational space.

    • Protocol:

      • Define the binding site by creating a grid box centered on the co-crystallized ligand or known active site residues.[11]

      • Utilize a well-established docking program such as AutoDock Vina, GOLD, or Glide.

      • Set the exhaustiveness parameter (in AutoDock Vina) to a high value (e.g., 16 or 32) to ensure a comprehensive search.

      • Perform multiple independent docking runs for each ligand to ensure the convergence of results.

  • Results Analysis and Interpretation:

    • Causality: A low binding energy score alone is not sufficient. The final validation comes from visual inspection and chemical intuition. A credible binding pose must exhibit chemically sensible interactions with the protein that explain its predicted affinity.

    • Protocol:

      • Rank the generated poses based on their predicted binding energy (scoring function).

      • Cluster the top-scoring poses based on Root Mean Square Deviation (RMSD) to identify the most populated and energetically favorable binding modes.

      • For the best-scoring pose of each ligand, perform a detailed visual analysis. Identify key interactions such as hydrogen bonds, ionic bonds, hydrophobic contacts, and π-π stacking.

      • Directly compare the binding modes of the azetidine and pyrrolidine analogs. Does the rigidity of the azetidine lead to a more optimal interaction with a specific residue? Does the flexibility of the pyrrolidine allow it to adopt a different, perhaps more favorable, conformation?

Data Presentation: Hypothetical Case Study

To illustrate the potential outcomes, consider a hypothetical case where azetidine and pyrrolidine analogs are docked into the active site of a kinase.

LigandPredicted Binding Energy (kcal/mol)Key InteractionsInterpretation
Azetidine Analog -9.5- H-bond with hinge region (backbone NH of Met) - Hydrophobic contact with gatekeeper residue (Phe) - Ionic bond with catalytic LysThe rigid azetidine scaffold perfectly positions the key pharmacophores, leading to a highly favorable binding energy. The pre-organized conformation minimizes the entropic penalty.
Pyrrolidine Analog -8.2- H-bond with hinge region (backbone NH of Met) - Sub-optimal hydrophobic contact with gatekeeper residueThe flexible pyrrolidine ring adopts a conformation that achieves the crucial hinge-binding interaction but fails to optimally position the hydrophobic moiety, resulting in a weaker predicted affinity.

Logical Relationships in Docking Analysis

The following diagram illustrates the logical flow from ligand properties to the final interpretation of docking results.

G cluster_ligand Ligand Properties cluster_docking Docking Simulation cluster_outcome Analysis & Interpretation Azetidine Azetidine (Rigid) Low_Entropy_Penalty Lower Entropic Penalty Azetidine->Low_Entropy_Penalty Pyrrolidine Pyrrolidine (Flexible) Adaptability Conformational Adaptability Pyrrolidine->Adaptability Binding_Pose Binding Pose Generation Scoring_Function Scoring Function (ΔG prediction) Binding_Pose->Scoring_Function Interaction_Analysis Interaction Quality Binding_Pose->Interaction_Analysis Binding_Affinity Predicted Binding Affinity Scoring_Function->Binding_Affinity Low_Entropy_Penalty->Binding_Pose Adaptability->Binding_Pose Binding_Affinity->Interaction_Analysis Correlates with

Figure 2: The logical relationship between ligand properties, the docking process, and the final analysis.

Conclusion

The choice between an azetidine and a pyrrolidine scaffold is a nuanced decision that should be guided by the specific objectives of the drug discovery program. Computational docking provides a powerful framework for evaluating this choice in a rational, data-driven manner.

  • Azetidine is an excellent choice when seeking to maximize binding affinity through conformational pre-organization, especially when the target's binding site is well-defined and rigid. Its lower lipophilicity can also be an advantage for improving solubility.

  • Pyrrolidine offers a more conservative and versatile approach, with its conformational flexibility providing a higher chance of finding productive binding modes, particularly in the early stages of lead optimization or when targeting flexible proteins.

Ultimately, the optimal scaffold is context-dependent. By employing a rigorous computational workflow as outlined in this guide, researchers can make more informed decisions, accelerating the design of potent and selective ligands.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Al-Sabbagh, N. M., et al. (2023). Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. Journal of Computer-Aided Molecular Design, 37(1), 1-17. [Link]

  • National Center for Biotechnology Information (n.d.). Azetidine. PubChem Compound Database. Retrieved from [Link]

  • Bull, J. A., et al. (2016). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 14(48), 11443-11453. [Link]

  • Wikipedia contributors. (n.d.). Azetidine. Wikipedia. Retrieved from [Link]

  • Ramachandran, S., et al. (2021). Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. Research Journal of Pharmacy and Technology, 14(3), 1571-1575. [Link]

  • D'hooghe, M., et al. (2011). Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. ResearchGate. Retrieved from [Link]

  • Vels Institute of Science, Technology & Advanced Studies. (2021). Molecular docking studies, synthesis, characterisation, and evaluation of azetidine-2-one derivative. Retrieved from [Link]

  • De Marco, R., et al. (2001). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Journal of the American Chemical Society, 123(35), 8613-8618. [Link]

  • Ahmed, A., & Faisal, M. (2024). In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. Turkish Journal of Computational and Theoretical Chemistry, 9(1), 29-40. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249769. [Link]

  • Poyraz, S., et al. (2024). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Biomolecular Structure & Dynamics, 42(7), 3441-3458. [Link]

  • Chen, G., et al. (2009). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium-Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 131(36), 13027-13037. [Link]

  • Kutzner, C., et al. (2021). Effect of the Force Field on Molecular Dynamics Simulations of the Multidrug Efflux Protein P-Glycoprotein. Journal of Chemical Theory and Computation, 17(10), 6491-6508. [Link]

  • Urban, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2634-2646. [Link]

Sources

3-Ethoxyazetidine as a Bioisosteric Replacement for Piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Medicinal chemists continually seek to optimize properties such as potency, selectivity, and pharmacokinetics through subtle yet impactful structural changes. One of the most powerful strategies in this endeavor is bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving other key attributes.[1][2] This guide provides an in-depth comparison of the workhorse piperidine scaffold with its emerging bioisostere, 3-ethoxyazetidine, for researchers, scientists, and drug development professionals.

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in a vast array of FDA-approved drugs.[3][4][5][6][7][8][9][10] Its prevalence is a testament to its favorable physicochemical properties, including its ability to confer aqueous solubility and engage in crucial interactions with biological targets.[3] However, the very properties that make piperidine so useful can also present challenges in drug design, such as high lipophilicity and susceptibility to metabolic degradation.[3][11] This has spurred the exploration of bioisosteric replacements that can mitigate these liabilities while preserving or enhancing the desired pharmacological activity. Among the promising candidates is the this compound scaffold.[12][13][14][15]

Structural and Physicochemical Properties: A Head-to-Head Comparison

At first glance, this compound and a substituted piperidine may appear to be simple aliphatic amines. However, their distinct ring sizes and the presence of an ether functionality in the former lead to significant differences in their three-dimensional shape, polarity, and hydrogen bonding capabilities.

PropertyPiperidineThis compoundRationale for Difference
Molecular Weight ( g/mol ) 85.15101.15Addition of an ethoxy group.
Ring Size 6-membered4-memberedFundamental structural difference.
Predicted logP 0.840.23The smaller, more polar azetidine ring and the ether oxygen reduce lipophilicity.
Predicted pKa 11.29.8Ring strain in azetidine can influence the basicity of the nitrogen. The electron-withdrawing effect of the ethoxy group also lowers the pKa.
Hydrogen Bond Acceptors 1 (Nitrogen)2 (Nitrogen, Oxygen)The ether oxygen provides an additional site for hydrogen bonding.
graph TD { A[Piperidine] -- "Structural Features" --> B{6-membered ring}; B --> C[Chair/Boat Conformations]; C --> D[Axial/Equatorial Substituents]; E[this compound] -- "Structural Features" --> F{4-membered ring}; F --> G[Planar-like Conformation]; G --> H[Defined Substituent Vectors]; E -- "Additional Feature" --> I{Ether Oxygen}; I --> J[Hydrogen Bond Acceptor]; } Structural Comparison of Piperidine and this compound

Impact on ADME Properties: A Deeper Dive

The subtle structural distinctions between piperidine and this compound can have a profound impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.

Lipophilicity (logP/logD)

A common challenge in drug discovery is managing lipophilicity, which can influence everything from solubility and permeability to off-target toxicity. The replacement of a piperidine ring with a this compound moiety is a rational strategy for reducing lipophilicity. The smaller, more polar azetidine ring, coupled with the hydrogen bond-accepting capability of the ether oxygen, generally leads to a lower logP value.[12] This can translate to improved aqueous solubility and a more favorable overall ADME profile.

Basicity (pKa)

The basicity of the nitrogen atom in these scaffolds is a critical determinant of their ionization state at physiological pH, which in turn affects their interaction with targets, solubility, and cell permeability. The pKa of azetidine is generally slightly lower than that of piperidine due to increased ring strain. The introduction of an electron-withdrawing ethoxy group at the 3-position further reduces the basicity of the azetidine nitrogen. This modulation of pKa can be a valuable tool for fine-tuning the properties of a drug candidate.

Metabolic Stability

A key driver for considering azetidines as piperidine bioisosteres is their often-superior metabolic stability.[11][12][16] The piperidine ring can be susceptible to cytochrome P450 (CYP)-mediated oxidation, leading to rapid clearance and the formation of potentially active or toxic metabolites. The strained four-membered ring of azetidine can be less amenable to enzymatic degradation, resulting in a longer half-life and improved bioavailability.[11]

graph TD { subgraph "Property Determination Workflow" A[Test Compound] --> B{logP Determination}; B --> C[Shake-Flask Method]; A --> D{pKa Determination}; D --> E[Spectrophotometric/Potentiometric Method]; A --> F{Metabolic Stability Assay}; F --> G[Incubation with Liver Microsomes]; G --> H[LC-MS/MS Analysis]; end } Experimental Workflow for Physicochemical and ADME Profiling

Synthesis of this compound

The synthesis of 3-substituted azetidines has historically been challenging due to the inherent ring strain. However, recent advances in synthetic methodology have made these valuable building blocks more accessible. A common route to this compound involves the synthesis of a 3-hydroxyazetidine precursor, followed by etherification.[17][18][19][20][21]

Experimental Protocols

To empower researchers to directly compare these scaffolds in their own systems, the following are detailed protocols for key in vitro assays.

Determination of logP (Shake-Flask Method)[23][24][25]
  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4).

  • Compound Addition: Accurately weigh a small amount of the test compound and dissolve it in the aqueous phase to a known concentration.

  • Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a sealed vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure the compound has reached equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and n-octanol layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa (Spectrophotometric Method)[23][26]
  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 12).

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Measurement: In a 96-well UV-transparent plate, add a small aliquot of the compound stock solution to each well, followed by the different pH buffers.

  • Data Acquisition: Measure the UV-Vis absorbance spectrum of each well over a relevant wavelength range.

  • Analysis: The pKa is determined by plotting the absorbance at a specific wavelength (where the ionized and unionized forms have different absorbances) against the pH and fitting the data to the appropriate Henderson-Hasselbalch equation.

In Vitro Metabolic Stability Assay (Liver Microsome Assay)[27][28][29][30][31][32]
  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Compound Incubation: Add the test compound to the reaction mixture at a final concentration typically around 1 µM.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the cofactor NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Conclusion

The strategic deployment of bioisosterism is a cornerstone of modern medicinal chemistry. This compound presents a compelling case as a bioisosteric replacement for the venerable piperidine scaffold. Its smaller size, increased polarity, additional hydrogen bond acceptor, and often enhanced metabolic stability offer a valuable toolkit for addressing common challenges in drug design. While the synthesis of substituted azetidines can be more complex than that of their piperidine counterparts, the potential rewards in terms of improved ADME properties and overall drug-like characteristics make this compound and related scaffolds an attractive option for researchers seeking to optimize their lead compounds. As with any bioisosteric replacement, the ultimate success of this strategy will be context-dependent, and empirical testing is essential to validate its utility in any given project.

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • The Design and Application of Bioisosteres in Drug Design. (n.d.).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
  • metabolic stability in liver microsomes. (n.d.). Mercell.
  • Bioisosterism: A Rational Approach in Drug Design. (n.d.).
  • Bioisosterism. (n.d.). Fiveable.
  • Piperidine. (n.d.). Wikipedia.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • (PDF) Piperidine nucleus in the field of drug discovery. (n.d.).
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). PubMed.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.
  • Piperidine-based drug discovery. (2017). University of Arizona.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io.
  • Examples of an azetidine‐based bioisoster for a piperidine ring. (n.d.).
  • PIPERIDINE. (n.d.).
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme.
  • Metabolic Stability Assay Services. (n.d.). BioIVT.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004).
  • 3-Methoxyazetidine | C4H9NO | CID 13401996. (n.d.). PubChem.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022). PubMed.
  • Pharmacological Applications of Piperidine Deriv
  • (PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. (2011).
  • Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. (2018). Journal of Drug Research and Development.
  • 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858. (n.d.). PubChem.
  • 3-Methoxy-Azetidine Hydrochloride. (n.d.). ChemBK.
  • 3-Ethylazetidine hydrochloride | C5H12ClN | CID 118139500. (n.d.). PubChem.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.). Bentham Science.
  • Piperidine Market Size, Share, Industry, Forecast and outlook (2024-2031). (2024).
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). Baruch S. Blumberg Institute.
  • Piperidine containing FDA approved drugs. (n.d.).
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022).
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (n.d.). PubMed Central.
  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. (n.d.).
  • 3-Hydroxyazetidine hydrochloride | 18621-18-6. (2025). ChemicalBook.
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green.
  • pKa Determin
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PubMed Central.
  • 148644-09-1|3-Methoxyazetidine hydrochloride|BLD Pharm. (n.d.). BLD Pharm.
  • azetidine. (n.d.). Organic Syntheses.
  • Metabolic stability and its role in the discovery of new chemical entities. (n.d.). Semantic Scholar.
  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. (n.d.).
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (2010). NEDMDG.
  • Piperidine (CAS 110-89-4). (n.d.). Cheméo.
  • A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. (2025). Benchchem.
  • (PDF) Metabolic stability and its role in the discovery of new chemical entities. (n.d.).
  • Drug Modifications to Improve Stability. (n.d.). eCampusOntario Pressbooks.

Sources

A Comparative Guide to the Cross-Reactivity Analysis of Drugs Containing the 3-Ethoxyazetidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-Ethoxyazetidine Moiety: A Rising Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has gained significant traction in modern drug discovery.[1][2] Its appeal lies in its ability to introduce conformational rigidity and a three-dimensional character to molecules, which can enhance binding affinity and selectivity for their biological targets.[3] The azetidine scaffold is present in a number of approved therapeutic agents.[4] The this compound modification, specifically, offers a unique combination of properties, including potential improvements in solubility and metabolic stability, making it an attractive component for novel drug candidates.[5]

However, the introduction of any novel structural motif into a drug candidate necessitates a thorough evaluation of its potential to elicit an immune response. A key concern is cross-reactivity, where the immune system's response to one drug leads to a reaction against another, structurally related compound.

The Immunological Basis of Drug Cross-Reactivity

Drug hypersensitivity reactions are often mediated by the adaptive immune system, particularly T-cells.[6] For small molecule drugs, which are typically too small to be immunogenic on their own, the prevailing mechanism is the hapten hypothesis .[7][8] This theory posits that the drug or its reactive metabolite acts as a hapten, covalently binding to endogenous proteins to form a hapten-carrier complex. This complex is then recognized as foreign by the immune system, initiating an immune response.[9]

An alternative, yet related, concept is the pharmacological interaction (p-i) model , where the drug can interact non-covalently with immune receptors like the T-cell receptor (TCR) or Major Histocompatibility Complex (MHC) molecules, leading to T-cell activation.[10]

Cross-reactivity between drugs containing a shared structural moiety, such as the this compound ring, can occur if the immune system recognizes a common antigenic determinant. This could be the intact moiety or a metabolite thereof.

The Crucial Role of Metabolism in Bioactivation

The metabolic fate of a drug is a critical determinant of its potential to act as a hapten.[11][12] Drug metabolism, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, can generate chemically reactive metabolites that are not present in the parent drug.[1][13] These reactive metabolites can then readily form covalent adducts with proteins, triggering an immune response.

For the this compound moiety, several metabolic pathways could be hypothesized to lead to bioactivation:

  • O-dealkylation: The ethoxy group could be a target for oxidative O-dealkylation, leading to the formation of a 3-hydroxyazetidine metabolite and acetaldehyde. While the 3-hydroxyazetidine is generally stable, further oxidation could potentially lead to reactive species.

  • Ring Oxidation: The azetidine ring itself could undergo oxidation, potentially leading to ring-opening and the formation of reactive aldehydes or other electrophilic species.

  • Metabolism of Adjacent Groups: The metabolic fate of the rest of the molecule can also influence the reactivity of the azetidine moiety.

The diagram below illustrates a hypothetical metabolic pathway for a generic drug containing a this compound moiety, leading to a potentially reactive metabolite.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Hapten Formation & Immune Activation Parent_Drug Parent Drug (this compound moiety) Metabolite_1 O-dealkylated Metabolite (3-Hydroxyazetidine) Parent_Drug->Metabolite_1 O-dealkylation Metabolite_2 Reactive Aldehyde (Potential Hapten) Metabolite_1->Metabolite_2 Further Oxidation (e.g., Dehydrogenase) Hapten_Carrier Hapten-Carrier Complex (Immunogenic) Metabolite_2->Hapten_Carrier Covalent Binding Protein Endogenous Protein Protein->Hapten_Carrier APC Antigen Presenting Cell (e.g., Dendritic Cell) Hapten_Carrier->APC Uptake & Processing T_Cell T-Cell Activation APC->T_Cell Antigen Presentation Cross_Reactivity Cross-Reactivity with Structurally Similar Drugs T_Cell->Cross_Reactivity Leads to

Caption: Hypothetical bioactivation of a this compound-containing drug.

Comparative Analysis: Lessons from Azetidine-Containing Drugs

DrugTherapeutic ClassAzetidine SubstructureKnown Immunological Profile
Azelnidipine Calcium channel blockerDihydropyridine with a substituted azetidineAllergic reactions are rare but can include rash and itching.[6] Has shown some anti-inflammatory properties.[14]
Baricitinib Janus kinase (JAK) inhibitorPyrrolo[2,3-d]pyrimidine with a substituted azetidineKnown to impact lymphocyte function and can increase the risk of infections.[15][16] May interfere with delayed hypersensitivity testing.[15] No direct evidence of cross-reactivity with other JAK inhibitors has been reported.[17]

This comparison highlights that while the azetidine ring is present in approved drugs, the overall immunological profile is highly dependent on the entire molecular structure and the therapeutic target. For a novel drug containing a this compound moiety, a thorough, case-by-case evaluation is essential.

Experimental Protocols for Cross-Reactivity Assessment

A multi-tiered approach is recommended for assessing the cross-reactivity potential of a novel drug candidate. This involves a combination of in silico, in vitro, and, if warranted, in vivo studies.

In Silico and Computational Approaches
  • Metabolic Prediction: Computational models can predict the likely metabolites of a drug candidate, identifying potential reactive species.

  • Structural Similarity Analysis: Comparing the 3D structure of the drug and its metabolites to known allergens can provide an initial risk assessment.

  • Epitope Prediction: For peptide-based drugs or when a drug binds to MHC, in silico tools can predict potential T-cell epitopes.[18]

In Vitro Cellular Assays

These assays are the cornerstone of preclinical immunogenicity and cross-reactivity assessment.

The LTT is a well-established method for detecting drug-specific T-cell responses.[19][20] It measures the proliferation of peripheral blood mononuclear cells (PBMCs) from sensitized individuals upon in vitro re-exposure to the drug.

Step-by-Step LTT Protocol:

  • Isolate PBMCs: Isolate PBMCs from the blood of healthy donors using density gradient centrifugation.

  • Culture Cells: Culture the PBMCs in a suitable medium.

  • Drug Exposure: Add the test drug and potential cross-reactive compounds at various concentrations to the cell cultures. Include positive (e.g., phytohemagglutinin) and negative (vehicle) controls.

  • Incubation: Incubate the cultures for 5-7 days to allow for lymphocyte proliferation.

  • Measure Proliferation: Assess proliferation by measuring the incorporation of a radiolabeled nucleotide (e.g., ³H-thymidine) or using a colorimetric assay (e.g., BrdU).

  • Calculate Stimulation Index (SI): The SI is the ratio of proliferation in the presence of the drug to proliferation in the vehicle control. An SI above a predefined threshold (typically 2 or 3) is considered a positive response.

The following diagram outlines the LTT workflow for assessing cross-reactivity.

G cluster_0 Sample Preparation cluster_1 Cell Culture & Stimulation cluster_2 Test Conditions cluster_3 Analysis Blood Whole Blood from Donors PBMC Isolate PBMCs Blood->PBMC Culture Culture PBMCs PBMC->Culture Stimulation Add Test Compounds Culture->Stimulation Incubate Incubate 5-7 Days Stimulation->Incubate Drug_A Drug A (this compound) Drug_A->Stimulation Drug_B Drug B (Structural Analogue) Drug_B->Stimulation Controls Positive & Negative Controls Controls->Stimulation Proliferation Measure Proliferation Incubate->Proliferation SI Calculate Stimulation Index (SI) Proliferation->SI Result Positive SI for Drug B indicates Cross-Reactivity SI->Result

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Ethoxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined herein are grounded in the principles of minimizing risk, ensuring regulatory compliance, and protecting both laboratory personnel and the environment. It is imperative that these guidelines are implemented in conjunction with your institution's specific chemical hygiene plan and in adherence to local, state, and federal regulations.

PART 1: Understanding the Hazards of 3-Ethoxyazetidine and Related Compounds

Azetidines are four-membered heterocyclic amines that can be highly reactive and potentially hazardous.[1] While specific toxicity data for this compound is limited, information on analogous compounds like 3-Methoxyazetidine and azetidine itself indicates several potential hazards.

Inferred Hazard Profile of this compound:

Hazard ClassInferred RiskRationale and Supporting Evidence
Acute Toxicity (Oral) Harmful if swallowed.Based on the hazard statement for 3-Methoxyazetidine (H302).[2]
Skin Corrosion/Irritation Causes skin irritation.Based on the hazard statement for 3-Methoxyazetidine (H315).[2] Azetidine itself causes severe skin burns.[3]
Serious Eye Damage/Irritation Causes serious eye damage.Based on the hazard statement for 3-Methoxyazetidine (H318).[2] Azetidine causes serious eye damage.[3]
Respiratory Irritation May cause respiratory irritation.Based on the hazard statement for 3-Methoxyazetidine (H335).[2]
Flammability Likely a flammable liquid and vapor.Azetidine is a highly flammable liquid and vapor (H225).[3]

Given these potential hazards, strict adherence to safety protocols is paramount during handling and disposal.

PART 2: Pre-Disposal Preparations and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the following preparatory steps are completed. This workflow is designed to establish a safe working environment and minimize exposure risks.

G cluster_prep Pre-Disposal Workflow A Review Institutional Chemical Hygiene Plan and Local Regulations B Designate a Satellite Accumulation Area (SAA) A->B C Assemble Required Personal Protective Equipment (PPE) B->C D Prepare Appropriate Waste Containers C->D E Verify Emergency Equipment Functionality (Eyewash, Shower, etc.) D->E

Caption: Pre-disposal workflow for this compound.

Essential Personal Protective Equipment (PPE):

The first line of defense when handling any chemical, including this compound, is the correct use of PPE.[1]

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[1]

  • Eye Protection: Snugly fitting safety goggles are mandatory to protect against splashes and vapors.[1][4]

  • Lab Coat: A long-sleeved, chemical-resistant lab coat should be worn to protect the body from accidental contact.[1]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5][6]

PART 3: Step-by-Step Disposal Procedure for this compound

The disposal of this compound must be managed as a hazardous chemical waste stream. Do not dispose of this chemical down the drain or in regular trash.[7][8]

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5][7]

  • Designate a specific waste container for this compound. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Keep this compound waste separate from:

    • Acids and bases.[9]

    • Oxidizing agents.[10]

    • Incompatible materials as listed in the SDS for similar compounds.

Step 2: Container Selection and Labeling

The choice of waste container and its proper labeling are critical for safe storage and transport.

  • Container Compatibility: Use a container that is compatible with organic amines. High-density polyethylene (HDPE) or glass containers are generally suitable.[10] Ensure the container has a secure, leak-proof screw-on cap.[9][11]

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and volume.

    • The date accumulation started.

    • The associated hazards (e.g., Flammable, Corrosive, Irritant).

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA at or near the point of generation.[9][10]

  • Location: The SAA should be in a well-ventilated area, away from ignition sources, and not in a public hallway.[4]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[7][8]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[9][10]

G cluster_disposal Disposal Workflow A Segregate this compound Waste Stream B Select and Label a Compatible Waste Container A->B C Store in a Designated Satellite Accumulation Area (SAA) B->C D Arrange for Pickup by Institutional EHS C->D E Document Waste Disposal D->E

Caption: Disposal workflow for this compound.

Step 4: Disposal of Contaminated Materials

Any materials that come into contact with this compound must be disposed of as hazardous waste.

  • Sharps: Needles, syringes, and contaminated broken glass must be placed in a designated sharps container.[5]

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a separate, clearly labeled container for solid hazardous waste.[5]

  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[11]

Step 5: Arranging for Final Disposal

Once the waste container is full or has been in the SAA for the maximum allowable time (consult your institutional guidelines), arrange for its pickup by your institution's Environmental Health and Safety (EHS) department.[10] They will ensure the waste is transported to a licensed hazardous waste disposal facility.

PART 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal as hazardous waste. Ventilate the area.[3]
Large Spill Evacuate the area and contact your institution's emergency response team or EHS office immediately.
PART 5: Conclusion

The safe disposal of this compound is a critical component of responsible laboratory practice. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal protocol, researchers can mitigate risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.

References

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • SPARROW. What are the safety precautions when handling azetidine?. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13401996, 3-Methoxyazetidine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22242858, 3-Methoxyazetidine hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 118139500, 3-Ethylazetidine hydrochloride. [Link]

  • ChemBK. 3-Methoxy-Azetidine Hydrochloride Product Information. [Link]

  • University of Texas at Austin. Procedures for Disposal of Hazardous Waste. [Link]

  • Michigan Technological University. Hazardous Waste Disposal Procedures. [Link]

  • Amherst College. Chemical Waste Disposal Guidelines. [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

  • Junying, W. U., et al. "Reactive Molecular Dynamics Simulations of the Thermal Decomposition Mechanism of 1,3,3-Trinitroazetidine." ChemPhysChem, vol. 19, no. 20, 2018, pp. 2683-2695. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • National Center for Biotechnology Information. "Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol." Industrial & Engineering Chemistry Research, vol. 52, no. 34, 2013, pp. 11957-11968. [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 3-Ethoxyazetidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 3-Ethoxyazetidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural and logical framework for safe laboratory operations. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the guidance herein is synthesized from data on structurally related azetidine compounds and established principles of chemical safety. When handling a compound with an incomplete hazard profile, it is imperative to treat it with the utmost caution, assuming it to be hazardous.[1]

Immediate Hazard Assessment and Engineering Controls

The foundational principle for handling compounds like this compound, which contains a reactive azetidine ring, is the minimization of exposure.[1] The primary hazards associated with analogous azetidine derivatives include skin irritation or burns, serious eye damage, and respiratory irritation.[2][3] Therefore, robust engineering controls are not merely recommended; they are a prerequisite for any handling operations.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and the preparation of solutions, must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[1]

  • Ventilation: Ensure that the laboratory space is equipped with adequate general ventilation to prevent the accumulation of potentially harmful vapors.[1][4]

  • Emergency Equipment: A fully functional eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical to prevent contact and absorption. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.

TaskRequired PPERationale
Solid/Liquid Handling (Weighing, Transfer) Double-gloving (Nitrile or Neoprene), Safety Goggles, Face Shield, Chemical-Resistant Lab Coat.Protects against inhalation of fine particles and accidental splashes to the face and eyes. The azetidine moiety is potentially corrosive.[1][5][6]
Solution Preparation & Handling Chemical-Resistant Gloves (Nitrile recommended), Safety Goggles, Lab Coat.Prevents skin contact which can cause severe burns.[5][7]
Large-Scale Operations or Potential for Aerosolization NIOSH-approved respirator with appropriate cartridges, Chemical-Resistant Suit or Apron, Chemical-Resistant Boots.To be used in case of inadequate ventilation or when exposure limits may be exceeded to prevent respiratory irritation.[5][7][8]

Causality in PPE Selection:

  • Gloves: Nitrile gloves are recommended for their broad chemical resistance.[7] Double-gloving provides an additional layer of protection against potential tears or rapid permeation. Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Eye and Face Protection: Safety glasses with side shields or goggles are mandatory.[5] A face shield should be worn in conjunction with goggles during procedures with a high risk of splashing.[8] Contact lenses should be avoided as they can trap and concentrate vapors against the eye.

  • Protective Clothing: A lab coat, preferably made of a chemical-resistant material, should be worn and buttoned at all times to protect the skin and personal clothing.[7] Contaminated clothing must be removed immediately and decontaminated before reuse.[5]

Procedural Workflow for Safe Handling

The following step-by-step workflow provides a self-validating system for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Measure in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, swift and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[9] Remove all contaminated clothing. If irritation persists, seek medical attention.[9] For severe contact, medical observation for at least 24 hours may be necessary due to the possibility of delayed reactions.[8]

  • Inhalation: Move the individual to fresh air at once.[9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][10]

  • Spill Cleanup: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, diatomite) and place it into a suitable, labeled container for hazardous waste disposal.[4][11] Decontaminate the spill area, potentially with a 5% acetic acid solution followed by hot water for amine-based compounds.[8]

Waste Disposal: A Cradle-to-Grave Responsibility

Proper disposal of this compound and associated contaminated materials is a legal and ethical requirement.

  • Waste Segregation: Do not mix this compound waste with other waste streams.[12] Collect all waste, including rinsate from cleaning glassware, in a designated, leak-proof, and clearly labeled hazardous waste container.[13][14] The container must be kept closed except when adding waste.[12]

  • Container Management: Empty containers that held this compound must be triple-rinsed. The first rinse should be collected as hazardous waste.[14] For highly toxic compounds, the first three rinses must be collected.[14] After rinsing, the labels on the container should be completely defaced or removed before disposal.[13]

  • Disposal Protocol: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[6] Evaporation is not an acceptable method of disposal.[13]

By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • Personal protective equipment for handling 1-(4-Methylbenzyl)azetidine - Benchchem.
  • 3-ETHOXY-AZETIDINE HYDROCHLORIDE - Safety Data Sheet - ChemicalBook.
  • What are the safety precautions when handling azetidine? - Blog - SPARROW.
  • Personal protective equipment for handling 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine - Benchchem.
  • Azetidine - Apollo Scientific.
  • 2-(Azetidine-3-carbonyl)pyridine - AK Scientific, Inc.
  • SDS – SECTION 4 - Society for Chemical Hazard Communication.
  • 3-Methoxyazetidine | C4H9NO | CID 13401996 - PubChem - NIH.
  • Safety Data Sheet - ChemScene.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Material Safety Data Sheet (MSDS).
  • Safety data sheet - Carl ROTH.
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC.
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University.
  • Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering.
  • Proper Disposal Procedures for 3-(2-Ethylbutyl)azetidine - Benchchem.
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxyazetidine
Reactant of Route 2
Reactant of Route 2
3-Ethoxyazetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.